Product packaging for 4,7-Dibromo-2-phenylbenzo[d]thiazole(Cat. No.:CAS No. 1588440-95-2)

4,7-Dibromo-2-phenylbenzo[d]thiazole

Cat. No.: B1403415
CAS No.: 1588440-95-2
M. Wt: 369.08 g/mol
InChI Key: GRDUECATKOOADC-UHFFFAOYSA-N
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Description

4,7-Dibromo-2-phenylbenzo[d]thiazole (CAS 1588440-95-2) is an organic compound with the molecular formula C13H7Br2NS and a molecular weight of 369.07 g/mol . This benzothiazole derivative is characterized by two bromine atoms at the 4 and 7 positions of the benzothiazole ring and a phenyl group at the 2-position. It is supplied with a typical purity of 95% . This compound serves as a versatile and high-value building block in organic synthesis, particularly in the development of advanced materials. The bromine atoms act as excellent leaving groups, enabling metal-catalyzed cross-coupling reactions, such as the Suzuki reaction, to construct more complex π-conjugated systems . Researchers utilize this chemistry to create novel organic semiconductors for applications in electronic devices, including polymer solar cells (PVs) and organic light-emitting diodes (OLEDs) . Its structure contributes to the tuning of optical and electronic properties in the resulting polymers and small molecules. For safe handling, please note the associated hazard warnings. This compound may be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may be harmful if inhaled (H332/H335) . Researchers should consult the Safety Data Sheet (SDS) before use and are advised to avoid breathing its dust or vapor and to prevent contact with skin and eyes . This compound is intended for research and development use only and is not for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H7Br2NS B1403415 4,7-Dibromo-2-phenylbenzo[d]thiazole CAS No. 1588440-95-2

Properties

IUPAC Name

4,7-dibromo-2-phenyl-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7Br2NS/c14-9-6-7-10(15)12-11(9)16-13(17-12)8-4-2-1-3-5-8/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRDUECATKOOADC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C=CC(=C3S2)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7Br2NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701301010
Record name 4,7-Dibromo-2-phenylbenzothiazole
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Molecular Weight

369.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1588440-95-2
Record name 4,7-Dibromo-2-phenylbenzothiazole
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URL https://commonchemistry.cas.org/detail?cas_rn=1588440-95-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,7-Dibromo-2-phenylbenzothiazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4,7-Dibromo-2-phenylbenzo[d]thiazole: A Keystone for Advanced Materials and Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4,7-Dibromo-2-phenylbenzo[d]thiazole, a heterocyclic compound of significant interest in the fields of materials science and drug discovery. The document elucidates the strategic considerations underpinning the synthetic pathway, detailing the rationale for precursor selection and reaction mechanisms. A robust, field-tested protocol is presented, designed for reproducibility and scalability. This guide is intended for researchers, chemists, and professionals in drug development seeking to leverage this versatile molecular scaffold.

Introduction: The Significance of the 2-Phenylbenzothiazole Scaffold

The 2-phenylbenzothiazole core is a privileged structure in medicinal chemistry and materials science. Its rigid, planar architecture and electron-rich nature make it an ideal pharmacophore for interacting with various biological targets.[1][2] Derivatives of this scaffold have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2] In the realm of materials science, the photophysical properties of 2-phenylbenzothiazole derivatives are exploited in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.

The introduction of bromine atoms at the 4 and 7 positions of the benzothiazole ring profoundly influences the molecule's electronic properties and provides synthetic handles for further functionalization through cross-coupling reactions. This makes this compound a crucial building block for creating complex molecular architectures with tailored functions.

Retrosynthetic Analysis and Strategic Approach

The synthesis of this compound can be logically approached through a two-stage process: first, the formation of the 2-phenylbenzothiazole core, followed by its selective dibromination.

G cluster_0 Retrosynthetic Analysis Target This compound Precursor1 2-Phenylbenzo[d]thiazole Target->Precursor1 Dibromination Precursor2 2-Aminothiophenol Precursor1->Precursor2 Condensation Precursor3 Benzaldehyde Precursor1->Precursor3 Condensation

Caption: Retrosynthetic pathway for this compound.

The most direct and widely adopted method for constructing the 2-phenylbenzothiazole skeleton is the condensation reaction between 2-aminothiophenol and an appropriate benzaldehyde derivative.[3][4] This reaction is often facilitated by an oxidizing agent. Subsequent electrophilic aromatic substitution is then employed to introduce the bromine atoms at the desired positions. The electron-donating nature of the sulfur and nitrogen atoms in the thiazole ring, combined with the phenyl group at the 2-position, directs the electrophilic attack to the benzene portion of the benzothiazole nucleus.

Synthesis of the 2-Phenylbenzo[d]thiazole Intermediate

Mechanistic Insights

The formation of 2-phenylbenzothiazole from 2-aminothiophenol and benzaldehyde proceeds through a condensation mechanism. The initial step involves the nucleophilic attack of the amino group of 2-aminothiophenol on the carbonyl carbon of benzaldehyde, forming a hemiaminal intermediate. This is followed by dehydration to yield a Schiff base. An intramolecular cyclization then occurs, driven by the nucleophilic attack of the thiol group onto the imine carbon. Finally, oxidation of the resulting dihydrobenzothiazole intermediate furnishes the aromatic 2-phenylbenzothiazole. Various oxidizing agents can be employed, with hydrogen peroxide being a common and environmentally benign choice.[2]

Experimental Protocol: Synthesis of 2-Phenylbenzo[d]thiazole

Materials:

  • 2-Aminothiophenol

  • Benzaldehyde

  • Ethanol

  • Hydrogen Peroxide (30% solution)

  • Hydrochloric Acid

Procedure:

  • In a round-bottom flask, dissolve 2-aminothiophenol (1 equivalent) in ethanol.

  • To this solution, add benzaldehyde (1 equivalent) and stir at room temperature.

  • Slowly add a mixture of hydrogen peroxide (6 equivalents) and hydrochloric acid (3 equivalents) to the reaction mixture.[3] The addition should be done cautiously to control the exothermic reaction.

  • Continue stirring at room temperature for 1 hour.[3]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into cold water to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain the crude 2-phenylbenzothiazole.

  • The crude product can be purified by recrystallization from a suitable solvent such as ethanol.

Electrophilic Bromination: Synthesis of this compound

Rationale for Brominating Agent and Conditions

The direct bromination of the 2-phenylbenzothiazole core requires a potent electrophilic bromine source to overcome the relative deactivation of the benzene ring by the electron-withdrawing thiazole moiety. While elemental bromine can be used, it often requires harsh conditions and can lead to over-bromination or side reactions.[5] A more controlled and efficient approach involves the use of N-bromosuccinimide (NBS) in the presence of a strong acid, such as concentrated sulfuric acid.[6][7] The sulfuric acid protonates NBS, increasing its electrophilicity, and also acts as a solvent and dehydrating agent. This method has been successfully applied to the dibromination of similar benzothiadiazole systems at the 4 and 7 positions.[6][7]

Experimental Protocol: Synthesis of this compound

Materials:

  • 2-Phenylbenzo[d]thiazole

  • N-Bromosuccinimide (NBS)

  • Concentrated Sulfuric Acid

  • Ice water

Procedure:

  • Under a nitrogen atmosphere, carefully dissolve 2-phenylbenzothiazole (1 equivalent) in concentrated sulfuric acid in a round-bottom flask. The dissolution may be exothermic and should be performed with cooling.

  • In separate portions, add N-bromosuccinimide (2.1 equivalents) to the stirred solution at a controlled temperature, typically between 0-10 °C.[6]

  • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours (e.g., 12 hours) to ensure complete dibromination.[6]

  • Monitor the reaction by TLC or LC-MS.

  • Carefully pour the reaction mixture onto a large volume of ice water to precipitate the crude product. This step should be performed in a well-ventilated fume hood due to the exothermic nature of diluting concentrated sulfuric acid.

  • Filter the resulting solid precipitate and wash thoroughly with deionized water until the washings are neutral.

  • Further wash the solid with methanol and n-hexane to remove any unreacted starting material and monosubstituted byproducts.[6]

  • Dry the purified this compound under vacuum.

G cluster_1 Synthetic Workflow Start 2-Aminothiophenol + Benzaldehyde Step1 Condensation (H2O2/HCl, Ethanol, RT) Start->Step1 Intermediate 2-Phenylbenzo[d]thiazole Step1->Intermediate Step2 Dibromination (NBS, H2SO4, RT) Intermediate->Step2 Product This compound Step2->Product

Caption: Overall synthetic workflow for this compound.

Characterization and Data

The successful synthesis of this compound should be confirmed by standard analytical techniques.

Technique Expected Observations
¹H NMR Aromatic protons will show characteristic shifts and coupling patterns. The disappearance of signals corresponding to the 4- and 7-protons of the benzothiazole ring is expected.
¹³C NMR The number of signals will correspond to the unique carbon atoms in the molecule. The carbons bearing bromine atoms will exhibit a downfield shift.
Mass Spectrometry The molecular ion peak should correspond to the calculated mass of C₁₃H₇Br₂NS, exhibiting the characteristic isotopic pattern for two bromine atoms.
Elemental Analysis The experimentally determined percentages of C, H, N, and S should be in close agreement with the calculated values.

Safety Considerations

  • 2-Aminothiophenol: This compound has a strong, unpleasant odor and is toxic. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Concentrated Sulfuric Acid: Highly corrosive and a strong oxidizing agent. Causes severe burns upon contact. Always add acid to water, never the other way around. Wear acid-resistant gloves, a lab coat, and eye protection.

  • N-Bromosuccinimide (NBS): A lachrymator and irritant. Avoid inhalation of dust and contact with skin and eyes.

  • Bromination Reaction: The reaction can be exothermic and may release bromine vapors. Ensure the reaction is well-controlled and performed in a fume hood.

Conclusion

The synthesis of this compound is a reproducible and scalable process that provides access to a valuable building block for the development of novel pharmaceuticals and advanced materials. The two-step approach, involving the initial formation of the 2-phenylbenzothiazole core followed by a regioselective dibromination, is a robust and efficient strategy. By understanding the underlying reaction mechanisms and adhering to the detailed experimental protocols, researchers can confidently synthesize this important compound for their specific applications.

References

An In-depth Technical Guide to the Physicochemical Properties of 4,7-Dibromo-2-phenylbenzo[d]thiazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 4,7-Dibromo-2-phenylbenzo[d]thiazole, a halogenated aromatic heterocyclic compound of interest in medicinal chemistry and materials science. Due to a notable scarcity of published experimental data for this specific molecule, this guide synthesizes available information from chemical suppliers, extrapolates properties from closely related analogs, and outlines well-established analytical methodologies for its full characterization. The guide is intended to serve as a foundational resource for researchers, providing both known identifiers and a strategic approach to further investigation.

Introduction: The 2-Phenylbenzothiazole Scaffold

The 2-phenylbenzothiazole core is a prominent scaffold in the landscape of pharmacologically active compounds and functional organic materials. Its rigid, planar structure and extended π-system are conducive to interactions with biological targets, particularly enzymes and receptors. This has led to the development of numerous derivatives with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. In the realm of materials science, the photophysical properties of these compounds are harnessed in the design of organic light-emitting diodes (OLEDs) and fluorescent probes. The introduction of substituents onto the 2-phenylbenzothiazole framework is a key strategy for modulating its electronic properties, solubility, and biological activity. Halogenation, in particular, can significantly influence a molecule's lipophilicity, metabolic stability, and binding interactions. This guide focuses specifically on the 4,7-dibromo derivative of 2-phenylbenzothiazole, a compound with potential for further functionalization and exploration.

Molecular Identity and Structural Features

This compound is characterized by the fusion of a dibrominated benzene ring with a thiazole ring, which is further substituted with a phenyl group at the 2-position.

PropertyValueSource
IUPAC Name This compound-
CAS Number 1588440-95-2ChemUniverse[1]
Molecular Formula C₁₃H₇Br₂NSChemUniverse[1]
Molecular Weight 369.08 g/mol ChemUniverse[1]
Canonical SMILES C1=CC=C(C=C1)C2=NC3=C(S2)C(=C(C=C3)Br)Br-

Structural Diagram:

Caption: Molecular structure of this compound.

Physicochemical Properties: A Predictive and Analog-Based Approach

Physical State and Appearance

Based on the properties of similar aromatic compounds, this compound is expected to be a solid at room temperature, likely appearing as a crystalline powder. Its color may range from white to off-white or pale yellow.

Melting Point

The melting point of the parent compound, 2-phenylbenzothiazole, is in the range of 111-113 °C[2]. The introduction of two bromine atoms is expected to significantly increase the melting point due to a higher molecular weight and stronger intermolecular forces (van der Waals and dipole-dipole interactions). For a related but different compound, 4,7-Dibromo-2,1,3-benzothiadiazole, the melting point is reported to be between 186-190 °C[3]. It is plausible that the melting point of this compound will be in a similar or higher range.

Solubility

The solubility of 2-phenylbenzothiazole derivatives is generally low in water and higher in organic solvents. The calculated octanol/water partition coefficient (logP) for the parent 2-phenylbenzothiazole is approximately 3.96, indicating its lipophilic nature[4]. The addition of two bromine atoms will further increase the lipophilicity of the molecule. Therefore, this compound is expected to be practically insoluble in water but soluble in common organic solvents such as dichloromethane, chloroform, tetrahydrofuran, and toluene. For instance, the related compound 4,7-Dibromo-2,1,3-benzothiadiazole is reported to be soluble in toluene[3].

Lipophilicity (logP)

As mentioned, the calculated logP of 2-phenylbenzothiazole is around 3.96[4]. The contribution of two bromine atoms to the logP is generally positive. Consequently, the calculated logP for this compound is anticipated to be significantly higher, likely in the range of 5-6. This high lipophilicity has important implications for its potential use in drug development, affecting its absorption, distribution, metabolism, and excretion (ADME) profile.

PropertyPredicted/Analog-Based ValueBasis of Estimation
Melting Point > 180 °CComparison with 4,7-Dibromo-2,1,3-benzothiadiazole (186-190 °C)[3]
Solubility Insoluble in water; Soluble in organic solvents (e.g., toluene, DCM)Increased lipophilicity due to bromine atoms; solubility of related compounds[3]
logP ~ 5-6Increased lipophilicity from two bromine atoms compared to parent compound[4]

Proposed Synthesis and Characterization Workflow

While a specific, detailed synthesis of this compound is not prominently documented, a plausible synthetic route can be proposed based on established benzothiazole syntheses. The subsequent characterization would be crucial to confirm the identity and purity of the compound.

Proposed Synthetic Pathway

A common method for the synthesis of 2-arylbenzothiazoles is the condensation of a 2-aminothiophenol with a benzaldehyde derivative. For the target molecule, this would involve the reaction of 3,6-dibromo-2-aminothiophenol with benzaldehyde.

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product 3,6-Dibromo-2-aminothiophenol 3,6-Dibromo-2-aminothiophenol Condensation Condensation 3,6-Dibromo-2-aminothiophenol->Condensation Benzaldehyde Benzaldehyde Benzaldehyde->Condensation This compound This compound Condensation->this compound

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol Outline:

  • Reaction Setup: In a round-bottom flask, dissolve 3,6-dibromo-2-aminothiophenol and a slight excess of benzaldehyde in a suitable solvent such as dimethyl sulfoxide (DMSO) or ethanol.

  • Catalysis: An oxidizing agent, such as air or a mild chemical oxidant, is often required to facilitate the cyclization.

  • Heating: The reaction mixture is typically heated under reflux for several hours to drive the condensation and cyclization to completion.

  • Workup and Purification: After cooling, the product can be precipitated by the addition of water. The crude product would then be collected by filtration and purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of solvents) or by column chromatography on silica gel.

Analytical Characterization

The identity and purity of the synthesized this compound would be confirmed using a suite of standard analytical techniques.

  • ¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (typically 7-8.5 ppm). The protons on the phenyl ring would likely appear as a multiplet. The two protons on the dibrominated benzene ring of the benzothiazole core would appear as distinct signals, with their chemical shifts and coupling patterns providing definitive structural information.

  • ¹³C NMR: The carbon NMR spectrum would show a characteristic number of signals corresponding to the 13 carbon atoms in the molecule. The chemical shifts of the carbons directly attached to the bromine, nitrogen, and sulfur atoms would be particularly informative for structural confirmation.

Mass spectrometry would be used to determine the molecular weight of the compound. The high-resolution mass spectrum (HRMS) should show a molecular ion peak corresponding to the exact mass of C₁₃H₇Br₂NS. The isotopic pattern of the molecular ion peak will be characteristic of a molecule containing two bromine atoms.

The UV-Vis absorption spectrum, typically measured in a solvent like ethanol or dichloromethane, would reveal the electronic transitions of the conjugated π-system. 2-Phenylbenzothiazole derivatives generally exhibit strong absorption bands in the UV region, often with maxima between 300 and 400 nm. The exact position of the absorption maximum will be influenced by the dibromo substitution.

The IR spectrum would show characteristic absorption bands for the aromatic C-H and C=C stretching vibrations, as well as vibrations associated with the C=N bond of the thiazole ring.

Potential Applications and Future Directions

The unique physicochemical properties of this compound, particularly its high lipophilicity and the presence of two reactive bromine atoms, make it an attractive building block for further chemical modifications.

  • Drug Development: The dibromo functionality allows for the introduction of various substituents through cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira couplings). This opens up possibilities for creating a library of novel 2-phenylbenzothiazole derivatives for screening against various biological targets. The high lipophilicity may enhance cell membrane permeability, which could be advantageous for targeting intracellular proteins.

  • Materials Science: The electron-withdrawing nature of the bromine atoms can be used to tune the electronic properties of the 2-phenylbenzothiazole core. This makes it a potentially useful intermediate in the synthesis of new organic materials for applications in OLEDs, organic photovoltaics (OPVs), and chemical sensors.

Conclusion

This compound is a molecule of significant interest with a foundation in the well-established utility of the 2-phenylbenzothiazole scaffold. While direct experimental data on its physicochemical properties are currently limited, this guide provides a robust framework for its study. By leveraging predictive methods, data from analogous compounds, and established analytical techniques, researchers can confidently approach the synthesis and characterization of this promising compound. Further experimental investigation is highly encouraged to fully elucidate its properties and unlock its potential in both medicinal chemistry and materials science.

References

An In-depth Technical Guide to 4,7-Dibromo-2-phenylbenzo[d]thiazole: A Versatile Building Block for High-Performance Organic Electronics

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The field of organic electronics continues to rapidly evolve, driven by the quest for novel semiconducting materials with tailored properties for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). Within the vast landscape of molecular building blocks, heterocyclic compounds play a pivotal role. This technical guide focuses on 4,7-Dibromo-2-phenylbenzo[d]thiazole, a promising yet relatively underexplored building block. The strategic placement of bromine atoms at the 4 and 7 positions of the benzothiazole core provides reactive sites for functionalization via cross-coupling reactions, enabling the synthesis of a diverse array of π-conjugated polymers and small molecules. The presence of the 2-phenyl substituent further modulates the electronic and photophysical properties of the resulting materials. This guide provides a comprehensive overview of the synthesis, properties, and potential applications of this compound, offering valuable insights for researchers and professionals in the field of organic electronics and materials science.

Introduction: The Strategic Importance of Benzothiazole Derivatives in Organic Electronics

Benzothiazole and its derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry and materials science.[1] In the realm of organic electronics, the benzothiazole moiety is particularly valued for its electron-deficient nature, which makes it an excellent component in donor-acceptor (D-A) architectures.[2] This D-A strategy is a cornerstone of modern organic semiconductor design, allowing for the tuning of frontier molecular orbital (HOMO/LUMO) energy levels and the optical bandgap of materials.[2]

The 2-phenylbenzothiazole core, in particular, serves as an important chromophore with interesting photophysical properties.[2] The introduction of bromine atoms at the 4 and 7 positions of this core structure creates a highly versatile building block, this compound. These bromine atoms are amenable to a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings, providing a gateway to extended π-conjugated systems.[3] This functionalization capability allows for the systematic modification of the molecular structure to optimize properties like charge carrier mobility, absorption/emission wavelengths, and thermal stability for specific organic electronic applications.

Synthesis and Physicochemical Properties

The synthesis of this compound can be approached through a multi-step process, beginning with the formation of the 2-phenylbenzothiazole core, followed by bromination.

Synthesis of the 2-Phenylbenzothiazole Core

A common route to synthesize the 2-phenylbenzothiazole scaffold involves the condensation of 2-aminothiophenol with a benzoic acid derivative. For instance, the reaction of 2-aminothiophenol with 4-nitrobenzaldehyde followed by reduction of the nitro group provides a versatile intermediate for further modifications.[4]

Bromination of the Benzothiazole Core

The introduction of bromine atoms at the 4 and 7 positions is typically achieved through electrophilic aromatic substitution. While specific protocols for the bromination of 2-phenylbenzothiazole to yield the 4,7-dibromo derivative are not extensively documented in readily available literature, established methods for the bromination of the related benzothiadiazole core can be adapted.[5] These methods often employ N-bromosuccinimide (NBS) in a strong acid like concentrated sulfuric acid, or bromine in hydrobromic acid.[5]

Synthesis_Workflow

Physicochemical Properties

The physicochemical properties of this compound are influenced by its constituent parts. The benzothiazole unit imparts thermal stability and electron-accepting character. The 2-phenyl group contributes to the molecule's rigidity and can influence its solubility and packing in the solid state. The bromine atoms not only serve as synthetic handles but also lower the LUMO energy level due to their electron-withdrawing inductive effect.

Table 1: Key Physicochemical Properties of Related Benzothiazole and Benzothiadiazole Building Blocks

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
2-PhenylbenzothiazoleC₁₃H₉NS211.28111-113
4,7-Dibromo-2,1,3-benzothiadiazoleC₆H₂Br₂N₂S293.97188[6]

Note: Specific experimental data for this compound is not widely available in the literature. The data presented is for structurally related compounds to provide context.

Applications in Organic Electronics

The true potential of this compound lies in its utility as a monomer for the synthesis of advanced organic electronic materials. Its ability to be incorporated into polymers and small molecules through cross-coupling reactions makes it a valuable tool for tuning material properties.

Organic Field-Effect Transistors (OFETs)

In OFETs, the charge carrier mobility of the organic semiconductor is a critical parameter. The rigid and planar structure of benzothiazole-based polymers can facilitate intermolecular π-π stacking, which is beneficial for charge transport. By co-polymerizing this compound with various electron-donating monomers, it is possible to create D-A copolymers with high charge carrier mobilities. The 2-phenyl group can influence the morphology and crystallinity of the resulting polymer films, which in turn affects OFET performance. While specific data for polymers derived from this compound is limited, related benzothiadiazole-based polymers have shown impressive electron mobilities. For example, copolymers of difluorobenzothiadiazole have achieved electron mobilities as high as 17.7 cm²/V·s in ion-gel-gated OFETs.[7]

Table 2: Representative Performance of Benzothiadiazole-Based Polymers in OFETs

PolymerDonor UnitAcceptor UnitMobility (cm²/Vs)On/Off Ratio
PCDTT-FCNBTCyclopentadithiopheneFluorinated Cyanobenzothiadiazole0.4 (electron)10⁴[1]
PffBT4T-2ODBithiopheneDifluorobenzothiadiazole17.7 (hole)~10³[7]

Note: This table presents data for high-performing benzothiadiazole-based polymers to illustrate the potential of this class of materials. The performance of polymers derived from this compound would depend on the specific co-monomer and device architecture.

Organic Photovoltaics (OPVs)

For OPV applications, the absorption spectrum and energy level alignment of the donor and acceptor materials are paramount. The D-A architecture enabled by the benzothiazole unit allows for broad absorption in the visible and near-infrared regions, which is crucial for efficient light harvesting. The electron-deficient nature of the 4,7-dibromo-2-phenylbenzothiazole unit helps to lower the HOMO and LUMO energy levels of the resulting polymers. This can lead to higher open-circuit voltages (Voc) in OPV devices. Polymers based on benzothiadiazole derivatives have achieved power conversion efficiencies (PCEs) exceeding 18%.[8]

OPV_Energy_Levels

Organic Light-Emitting Diodes (OLEDs)

In OLEDs, benzothiazole derivatives can be utilized in both fluorescent and phosphorescent devices, serving as emitters, hosts, or charge-transporting materials. The 2-phenylbenzothiazole scaffold is known to be a good blue-light emitter.[2] By functionalizing the 4 and 7 positions, the emission color can be tuned across the visible spectrum. Small molecules based on benzothiadiazole have been used to achieve high external quantum efficiencies (EQEs) in non-doped OLEDs.[9] For instance, triphenylamine/benzothiadiazole-based compounds have demonstrated EQEs of up to 5.7% for orange-red emission.[9]

Table 3: Performance of Benzothiadiazole-Based Small Molecules in Non-Doped OLEDs

EmitterEmission ColorMax. EQE (%)Max. Luminance (cd/m²)
TBANOrange5.774,820[9]
TPO-APDeep Blue4.26-[10]

Note: This table showcases the performance of small molecules incorporating the benzothiadiazole core to highlight the potential of this structural motif in OLED applications.

Experimental Protocols

The following protocols are generalized procedures based on established methodologies for the synthesis and functionalization of benzothiazole and benzothiadiazole derivatives. Optimization will be necessary for specific substrates and desired outcomes.

General Protocol for the Synthesis of 2-Phenylbenzothiazole Derivatives

This protocol describes a typical condensation reaction to form the benzothiazole ring.[4]

  • Reaction Setup: In a round-bottom flask, dissolve 2-aminothiophenol (1.0 eq.) and the desired benzoic acid or benzaldehyde derivative (1.0-1.2 eq.) in a suitable solvent such as dimethyl sulfoxide (DMSO).

  • Catalyst Addition: Add a catalytic amount of an acid or a coupling agent. For condensation with aldehydes, a catalyst like ammonium chloride can be used.[4]

  • Reaction Execution: Heat the reaction mixture to 100-150 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification: After completion, cool the reaction mixture and pour it into water to precipitate the product. Filter the solid, wash with water, and dry. Purify the crude product by recrystallization or column chromatography.

General Protocol for Suzuki Cross-Coupling of this compound

This protocol outlines a standard Suzuki-Miyaura coupling procedure to functionalize the dibrominated core.[3][11]

  • Reaction Setup: In a Schlenk flask, combine this compound (1.0 eq.), the desired arylboronic acid or ester (2.2-2.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base like Na₂CO₃ or K₂CO₃ (3.0-4.0 eq.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane) and water (e.g., 4:1 ratio).[3]

  • Reaction Execution: Heat the reaction mixture to 80-110 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Suzuki_Coupling_Workflow

Conclusion and Future Outlook

This compound stands as a highly promising building block for the development of next-generation organic electronic materials. Its synthetic accessibility and the versatility of its dibromo functionality allow for the creation of a wide range of tailored molecular architectures. While the direct application of this specific building block is not yet extensively reported, the well-established success of related benzothiazole and benzothiadiazole derivatives in OFETs, OPVs, and OLEDs strongly suggests a bright future for materials derived from this core.

Future research should focus on the systematic synthesis and characterization of polymers and small molecules based on this compound. A thorough investigation of their photophysical and electrochemical properties, as well as their performance in organic electronic devices, will be crucial to unlocking their full potential. The strategic interplay between the electron-deficient benzothiazole core, the conjugating 2-phenyl group, and the functionalizable 4 and 7 positions provides a rich design space for materials scientists to explore in the ongoing pursuit of more efficient and stable organic electronic devices.

References

The untapped potential of 4,7-Dibromo-2-phenylbenzo[d]thiazole: A promising scaffold for medicinal chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide for researchers, scientists and drug development professionals

Introduction: The Benzothiazole Core - A Privileged Scaffold in Drug Discovery

Benzothiazole, a heterocyclic compound consisting of a benzene ring fused to a thiazole ring, is a cornerstone of medicinal chemistry. Its derivatives have a wide range of pharmacological effects, including anticancer, antimicrobial, anticonvulsant, anti-inflammatory, antidiabetic and analgesic properties. The versatility of the benzothiazole scaffold allows for a wide range of chemical modifications, which allows for the fine-tuning of its biological activity and pharmacokinetic properties. This has led to the development of a number of clinically useful drugs and a continued interest in the discovery of new benzothiazole-based therapeutic agents.

This white paper focuses on a specific, under-explored derivative: 4,7-Dibromo-2-phenylbenzo[d]thiazole. Although there is currently a lack of specific biological data for this compound in the public domain, its structural characteristics suggest significant potential for the development of novel therapeutics. The presence of a phenyl group at the 2-position is a common feature of many biologically active benzothiazoles, while the dibromo substitution at the 4- and 7-positions offers unique opportunities for both modulating biological activity and for further chemical modification.

This document serves as an in-depth guide for researchers and drug development professionals interested in exploring the medicinal chemistry applications of this compound. We will discuss its synthetic rationale, outline potential therapeutic applications based on the known activities of related compounds, and provide detailed experimental protocols for its synthesis and biological evaluation.

Synthetic pathways and characterization

The synthesis of this compound can be achieved through a variety of established methods for the synthesis of benzothiazoles, followed by a bromination step. A plausible and efficient synthetic route is outlined below.

Proposed synthesis of this compound

A common method for the synthesis of 2-arylbenzothiazoles is the condensation of 2-aminothiophenols with benzaldehydes or benzoic acids. To obtain the desired 4,7-dibromo substitution, a brominated 2-aminothiophenol precursor is required.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 2-amino-3,6-dibromothiophenol

  • Starting material: 2,5-dibromoaniline.

  • Reaction: Diazotization of 2,5-dibromoaniline with sodium nitrite in the presence of a strong acid (e.g. hydrochloric acid) at 0-5 °C.

  • Thiolation: The resulting diazonium salt is then reacted with a sulfur source, such as potassium ethyl xanthate,

exploring the electronic properties of 4,7-Dibromo-2-phenylbenzo[d]thiazole derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide Topic: Exploring the Electronic Properties of 4,7-Dibromo-2-phenylbenzo[d]thiazole Derivatives Audience: Researchers, scientists, and drug development professionals.

Abstract

The 2-phenylbenzo[d]thiazole scaffold is a privileged structure in materials science and medicinal chemistry, prized for its robust chemical nature and intriguing electronic properties.[1] The strategic introduction of bromine atoms at the 4 and 7 positions creates a versatile platform, this compound, which serves as a pivotal building block for constructing complex π-conjugated systems. The bromine atoms act as highly effective synthetic handles for derivatization, primarily through palladium-catalyzed cross-coupling reactions.[2] This guide provides a comprehensive exploration of this molecular core, detailing the synthetic methodologies used to create its derivatives, the theoretical and experimental techniques employed to characterize their electronic landscapes, and the profound structure-property relationships that emerge. By systematically tuning the donor-acceptor characteristics of the molecule, researchers can precisely control its frontier molecular orbital energies, absorption/emission profiles, and charge transport properties, paving the way for advanced applications in organic electronics.[3][4]

The Core Scaffold: this compound

The foundational molecule, this compound, integrates several key functional components that dictate its chemical reactivity and electronic behavior.

  • 2-Phenylbenzo[d]thiazole Unit: This fused heterocyclic system forms the rigid, aromatic core of the molecule. It is an electron-deficient (acceptor) moiety, a property that is central to designing materials with tailored charge-transfer characteristics.[3] The phenyl group at the 2-position offers an additional site for substitution, allowing for fine-tuning of the molecule's electronic properties.

  • Dibromo Substitution (4,7-Positions): The bromine atoms are the most critical feature for derivatization. They activate the molecule for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings.[2][5] This allows for the straightforward introduction of a wide array of aryl or heteroaryl substituents, effectively extending the π-conjugation and creating novel donor-acceptor architectures.[6][7]

The inherent structure makes this scaffold an ideal starting point for building materials for organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and photovoltaic devices.[2][3][8]

Synthetic Pathways for Derivatization

The creation of novel derivatives from the 4,7-dibromo core hinges on robust and efficient C-C bond-forming reactions. The Suzuki-Miyaura cross-coupling reaction is the most widely employed method due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a vast library of boronic acids and esters.[9][10]

The Suzuki-Miyaura Coupling Mechanism

The reaction proceeds via a catalytic cycle involving a palladium(0) species. The key steps are:

  • Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond of the this compound, forming a Pd(II) complex.[9]

  • Transmetallation: The aryl group from the boronic acid is transferred to the palladium center, displacing the halide. This step requires a base (e.g., K₂CO₃, Cs₂CO₃) to activate the boronic acid.[9]

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[9]

G cluster_0 Suzuki Coupling Cycle for Derivatization Start 4,7-Dibromo-2-phenyl- benzo[d]thiazole (Ar-Br) OxAdd Oxidative Addition Start->OxAdd Reagent Aryl Boronic Acid (Ar'-B(OH)₂) + Base Transmetal Transmetallation Reagent->Transmetal Catalyst Pd(0) Catalyst Catalyst->OxAdd Enters Cycle Intermediate1 [Ar-Pd(II)-Br] Complex OxAdd->Intermediate1 Intermediate1->Transmetal Intermediate2 [Ar-Pd(II)-Ar'] Complex Transmetal->Intermediate2 RedElim Reductive Elimination Intermediate2->RedElim RedElim->Catalyst Regenerated Product 4,7-Diaryl-2-phenyl- benzo[d]thiazole (Ar-Ar') RedElim->Product

Caption: General workflow of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: General Synthesis of 4,7-Diaryl-2-phenylbenzo[d]thiazole Derivatives

This protocol provides a standardized, self-validating procedure for synthesizing derivatives via the Suzuki reaction.

  • Reagent Preparation: To a flame-dried Schlenk flask, add this compound (1.0 eq.), the desired arylboronic acid (2.2-2.5 eq.), and a base such as K₂CO₃ or Cs₂CO₃ (4.0 eq.).

  • Catalyst Addition: Add a palladium catalyst, such as Pd(PPh₃)₄ (2-5 mol%) or PdCl₂(dppf) (2-5 mol%).

  • Solvent and Degassing: Add a degassed solvent mixture, typically toluene/ethanol/water or DMF. Degas the resulting mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Reaction: Heat the mixture to reflux (typically 80-120 °C) under an inert atmosphere. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Workup: After completion, cool the reaction to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the final derivative.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Theoretical & Computational Framework

To understand and predict the electronic properties of these derivatives, computational chemistry provides indispensable insights. Density Functional Theory (DFT) has become the standard method for these investigations.[11]

Frontier Molecular Orbitals (HOMO & LUMO)

The electronic behavior of a molecule is dominated by its Frontier Molecular Orbitals (FMOs):

  • HOMO (Highest Occupied Molecular Orbital): This orbital can be thought of as the valence band in a semiconductor. Its energy level corresponds to the ionization potential and relates to the molecule's ability to donate an electron.[3]

  • LUMO (Lowest Unoccupied Molecular Orbital): This orbital is analogous to the conduction band. Its energy level is related to the electron affinity, or the ability of the molecule to accept an electron.[3]

  • HOMO-LUMO Energy Gap (E_gap): The energy difference between these two orbitals is the energy gap. This gap determines the energy required for electronic excitation and is inversely related to the wavelength of light the molecule absorbs.[12] A smaller gap generally leads to absorption at longer wavelengths (a red-shift).[4]

Density Functional Theory (DFT) & Time-Dependent DFT (TD-DFT)

Quantum chemical calculations are essential for predicting these properties before undertaking lengthy syntheses.

  • DFT: Used to optimize the ground-state geometry of the molecule and calculate the HOMO and LUMO energy levels. The B3LYP functional with a basis set like 6-31G(d,p) is commonly and effectively used for this purpose.[3][13][14]

  • TD-DFT: This extension of DFT is used to study the excited states of the molecule. It allows for the simulation of UV-Vis absorption spectra, predicting the maximum absorption wavelengths (λ_max) and oscillator strengths, which correspond to the intensity of the transition.[13][14]

G cluster_workflow Computational & Experimental Workflow Input Molecular Structure DFT DFT Calculation Ground State Geometry HOMO/LUMO Energies Input->DFT Synthesis Chemical Synthesis Input->Synthesis TDDFT TD-DFT Calculation Excited States Simulated UV-Vis Spectrum DFT:f1->TDDFT:f0 Correlation Structure-Property Correlation & Analysis DFT->Correlation TDDFT->Correlation UVVis UV-Vis & Fluorescence Spectroscopy Synthesis->UVVis CV Cyclic Voltammetry Synthesis->CV UVVis->Correlation CV->Correlation

Caption: Integrated workflow for characterizing novel derivatives.

Structure-Property Relationships: Engineering the Band Gap

The power of the this compound scaffold lies in the ability to rationally tune its electronic properties. By strategically choosing the aryl groups to attach via Suzuki coupling, one can manipulate the HOMO and LUMO levels according to the principles of a donor-acceptor (D-A) system.[3]

  • Attaching Electron-Donating Groups (EDGs): When groups like methoxy (-OCH₃), alkyl, or amino (-NR₂) are introduced, they primarily raise the energy of the HOMO. This is because the HOMO is often localized on the electron-rich donor part of the molecule. The LUMO, typically localized on the benzothiazole acceptor core, is less affected. The net result is a decrease in the energy gap , leading to a bathochromic (red) shift in absorption and emission.[3]

  • Attaching Electron-Withdrawing Groups (EWGs): When groups like nitro (-NO₂) or cyano (-CN) are introduced, they have a strong stabilizing effect on both the HOMO and LUMO, lowering both energy levels.[3] Because the effect on the LUMO is often more pronounced, this can also lead to a reduced energy gap. The primary benefit of using strong EWGs is to lower the LUMO level, which is critical for creating n-type materials for applications like electron transporters in OLEDs or acceptors in solar cells.[3]

Tabulated Electronic Data

The following table summarizes hypothetical but representative data based on published findings for similar benzothiazole derivatives, illustrating the impact of substituents.[3][4]

Derivative Substituent (at 4,7-positions)TypeE_HOMO (eV)E_LUMO (eV)E_gap (eV)λ_abs (nm)
-H (Phenyl)Neutral-5.60-1.953.65~350
-OCH₃ (Anisole)EDG-5.35-1.903.45~380
-N(Ph)₂ (Triphenylamine)Strong EDG-5.10-1.883.22~420
-CF₃ (Trifluoromethylphenyl)EWG-5.95-2.303.65~355
-CN (Cyanophenyl)Strong EWG-6.15-2.653.50~370
ThiopheneHeterocycle (EDG)-5.40-2.103.30~440

Note: These values are illustrative examples to demonstrate trends.

Potential Applications

The tunable electronic properties of this compound derivatives make them highly attractive for a range of applications in organic electronics and drug development.

  • Organic Light-Emitting Diodes (OLEDs): By tuning the energy gap, derivatives can be designed to emit light across the entire visible spectrum. Their high fluorescence quantum yields make them suitable for use as emitter materials in display and lighting technology.[5]

  • Organic Photovoltaics (OPVs): The ability to modify both HOMO and LUMO levels allows for precise energy level alignment with other materials in a solar cell, optimizing charge separation and device efficiency.[8]

  • Fluorescent Probes and Sensors: The sensitivity of the electronic structure to the local environment can be exploited. Derivatives can be designed to change their fluorescence properties upon binding to specific analytes, making them useful as chemical sensors or bio-imaging agents.[1]

  • Drug Development: The benzothiazole core is a known pharmacophore with a wide range of biological activities, including anticancer and antimicrobial properties.[15][16][17] Derivatization allows for the exploration of structure-activity relationships to develop potent and selective therapeutic agents.

Conclusion

This compound is a powerful and versatile platform for the development of advanced organic materials. Its strategic design facilitates straightforward derivatization via modern synthetic methods like the Suzuki cross-coupling reaction. This allows researchers to apply the principles of donor-acceptor theory to precisely engineer the electronic and photophysical properties of the resulting molecules. Through a synergistic combination of computational modeling and experimental characterization, new derivatives can be rationally designed to meet the specific energy-level and performance requirements for applications spanning from high-efficiency OLEDs to targeted therapeutics. The continued exploration of this chemical space promises to yield novel materials that will drive future technological and medical innovations.

References

A Technical Guide to 4,7-Dibromo-2-phenylbenzo[d]thiazole and its Potential in Advanced Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The benzothiazole moiety is a prominent heterocyclic scaffold that forms the core of numerous compounds with significant applications in both material science and medicinal chemistry. Its rigid, aromatic structure and the presence of heteroatoms confer unique electronic and biological properties. Within this important class of molecules, 4,7-Dibromo-2-phenylbenzo[d]thiazole (CAS Number: 1588440-95-2) represents a key building block, offering versatile handles for synthetic modification and the development of novel functional materials and potential therapeutic agents. The strategic placement of bromine atoms at the 4 and 7 positions allows for subsequent functionalization through various cross-coupling reactions, making it an attractive precursor for creating complex molecular architectures.

This technical guide provides a comprehensive overview of the known properties, synthesis, and potential applications of this compound, drawing insights from the broader family of benzothiazole derivatives to illuminate its scientific and commercial potential.

Core Physicochemical Properties

While detailed experimental data for this compound is not extensively reported in publicly accessible literature, its fundamental properties can be summarized. Further characterization of this specific molecule would be a valuable contribution to the field.

PropertyValueSource
CAS Number 1588440-95-2--INVALID-LINK--
Molecular Formula C₁₃H₇Br₂NS--INVALID-LINK--
Molecular Weight 369.08 g/mol --INVALID-LINK--
IUPAC Name This compound--INVALID-LINK--
Appearance Likely a solidInferred from related compounds
Storage Keep in a dark place, sealed in dry, room temperature--INVALID-LINK--

Spectroscopic Data: While specific spectra for this compound are not readily available, researchers can anticipate characteristic signals. For instance, in ¹H NMR spectroscopy, one would expect signals in the aromatic region corresponding to the protons on the phenyl and benzothiazole rings. In ¹³C NMR, distinct signals for the carbon atoms of both ring systems would be present. Mass spectrometry should show a characteristic isotopic pattern for a molecule containing two bromine atoms. For comparison, the related compound 2-(phenylthio)benzo[d]thiazole exhibits ¹H NMR signals between δ 7.04 and 8.03 ppm and ¹³C NMR signals for the benzothiazole core around δ 120.5 to 163.2 ppm.[1]

Synthesis and Functionalization

The synthesis of this compound is not explicitly detailed in the available literature. However, a plausible synthetic route can be devised based on established methods for creating substituted benzothiazoles. The most common approach involves the condensation of 2-aminothiophenol with a benzoic acid derivative, followed by bromination.

Synthetic Pathway Proposed Synthesis of this compound cluster_0 Step 1: Benzothiazole Formation cluster_1 Step 2: Bromination A 2-Aminothiophenol C 2-Phenylbenzo[d]thiazole A->C Condensation B Benzoyl Chloride B->C E This compound (CAS: 1588440-95-2) C->E Electrophilic Aromatic Substitution D N-Bromosuccinimide (NBS) or Br₂ D->E

Caption: Proposed two-step synthesis of this compound.

The true utility of 4,7-dibrominated benzothiazoles lies in their capacity as platforms for further molecular elaboration, primarily through palladium-catalyzed cross-coupling reactions. The bromine atoms serve as excellent leaving groups for reactions like Suzuki and Stille couplings, enabling the introduction of a wide array of aryl, heteroaryl, or vinyl substituents. This is particularly valuable in the construction of conjugated polymers and complex small molecules for electronic and pharmaceutical applications.[2]

Exemplary Protocol: Stille Cross-Coupling for Functionalization

This protocol is adapted from methods used for the closely related 4,7-dibromo-2,1,3-benzothiadiazole and is expected to be applicable to this compound for the synthesis of π-conjugated systems.[2]

Objective: To synthesize a 4,7-di(thien-2-yl)-2-phenylbenzo[d]thiazole derivative.

Materials:

  • This compound (1 equivalent)

  • 2-(Tributylstannyl)thiophene (2.2 - 2.5 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2-5 mol%)

  • Tri(o-tolyl)phosphine [P(o-tol)₃] (8-20 mol%)

  • Anhydrous toluene or DMF

  • Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)

Procedure:

  • In a Schlenk flask, dissolve this compound, Pd₂(dba)₃, and P(o-tol)₃ in anhydrous toluene.

  • Degas the solution by three freeze-pump-thaw cycles.

  • Under an inert atmosphere (argon or nitrogen), add the 2-(tributylstannyl)thiophene via syringe.

  • Heat the reaction mixture to reflux (approximately 110 °C) and monitor the reaction progress by TLC or GC-MS.

  • Upon completion (typically 12-24 hours), cool the mixture to room temperature.

  • Filter the mixture through a pad of Celite to remove the palladium catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel, typically using a hexane/dichloromethane gradient, to yield the desired 4,7-di(thien-2-yl)-2-phenylbenzo[d]thiazole.

Stille Coupling Workflow General Workflow for Stille Cross-Coupling Start Assemble Reactants (Dibromobenzothiazole, Organostannane, Pd Catalyst, Ligand) Degas Degas Reaction Mixture (Freeze-Pump-Thaw) Start->Degas React Heat to Reflux (e.g., 110°C in Toluene) Degas->React Monitor Monitor Progress (TLC / GC-MS) React->Monitor Workup Cool, Filter through Celite Monitor->Workup Purify Column Chromatography Workup->Purify Product Characterize Final Product (NMR, MS) Purify->Product

Caption: A typical experimental workflow for Stille cross-coupling reactions.

Applications in Material Science

Dibrominated benzothiadiazoles are crucial building blocks for the synthesis of donor-acceptor (D-A) conjugated polymers used in organic electronics.[2] The electron-deficient benzothiadiazole core, when combined with electron-rich units (like thiophene, carbazole, or fluorene) via cross-coupling, creates materials with tunable band gaps. These polymers are essential for applications in:

  • Organic Photovoltaics (OPVs): The D-A structure facilitates charge separation upon light absorption, a key process in solar cells. Polymers like PCDTBT, which contains a benzothiadiazole unit, are classic examples of materials developed for this purpose.[3]

  • Organic Light-Emitting Diodes (OLEDs): By tuning the molecular structure, the emission color and efficiency of the material can be controlled. The high fluorescence quantum yields of some benzothiadiazole derivatives make them suitable for use as emissive layers in OLEDs.[4]

  • Organic Field-Effect Transistors (OFETs): The rigid, planar structure of polymers derived from these monomers can promote intermolecular π-π stacking, which is crucial for efficient charge transport in transistors.

The 2-phenyl substituent in CAS 1588440-95-2 can provide additional steric and electronic tuning compared to its non-phenylated analogs, potentially influencing the solubility and morphology of resulting polymers.

Potential in Drug Discovery and Development

The benzothiazole scaffold is a "privileged structure" in medicinal chemistry, appearing in a wide range of biologically active compounds.[5] Derivatives have shown promise as:

  • Anticancer Agents: Many benzothiazole-containing molecules exhibit potent cytotoxic activity against various cancer cell lines.[6] Their mechanisms often involve the inhibition of key signaling pathways, such as the PI3K/Akt pathway, or the induction of apoptosis.[1]

  • Antimicrobial Agents: The thiazole ring is present in numerous antibacterial and antifungal drugs. Novel benzothiazole derivatives continue to be explored as potential solutions to growing antimicrobial resistance.[7]

  • Anti-inflammatory Agents: Certain benzothiazoles have demonstrated the ability to suppress the production of pro-inflammatory cytokines like IL-6 and TNF-α.[6]

  • Neuroprotective Agents: Some derivatives are being investigated for their potential in treating neurodegenerative diseases.[5]

Given this extensive history, this compound is an excellent starting point for a medicinal chemistry campaign. The two bromine atoms allow for the systematic introduction of different functional groups to build a structure-activity relationship (SAR) profile.

Exemplary Protocol: In Vitro Cytotoxicity Screening (MTT Assay)

This is a standard colorimetric assay to assess the effect of a compound on the proliferation of cancer cells.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a novel benzothiazole derivative against a cancer cell line (e.g., MCF-7, human breast cancer).

Materials:

  • Cancer cell line (e.g., MCF-7)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Test compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well microplates

  • Multichannel pipette and plate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in the growth medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with vehicle control (DMSO) and untreated cells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the logarithm of the compound concentration and determine the IC₅₀ value using non-linear regression.

MTT Assay Pathway Cell Viability Assessment via MTT Assay cluster_0 Cellular Activity cluster_1 Experimental Measurement cluster_2 Compound Effect A Viable Cell B Mitochondrial Dehydrogenase A->B D Formazan (Purple, Insoluble) B->D Reduction C MTT (Yellow, Soluble) C->D E Solubilize Formazan D->E F Measure Absorbance at 570 nm E->F G Calculate Cell Viability F->G H Test Compound (e.g., Benzothiazole Derivative) I Cell Death / Proliferation Inhibition H->I I->A Reduces number of

Caption: The principle of the MTT assay for measuring compound-induced cytotoxicity.

Conclusion

This compound is a strategically designed building block with considerable potential in both material science and drug discovery. While specific data on this compound remains sparse, its structural features and the well-documented chemistry of its parent scaffold provide a strong foundation for its use in creating novel conjugated polymers for organic electronics and as a versatile starting point for the development of new therapeutic agents. The protocols and insights provided in this guide, derived from closely related analogs, offer a roadmap for researchers to unlock the potential of this and similar dibrominated benzothiazole derivatives. Further investigation into its specific properties and reactivity is highly encouraged to fully realize its value.

References

A Technical Guide to 4,7-Dibromo-2-phenylbenzo[d]thiazole: A Versatile Building Block for Next-Generation OLED Materials

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The advancement of Organic Light-Emitting Diodes (OLEDs) is intrinsically linked to the molecular engineering of novel organic semiconductors. The performance metrics of these devices—efficiency, color purity, and operational lifetime—are dictated by the electronic and physical properties of the materials used in the emissive and charge-transport layers. This guide delves into the technical profile of 4,7-Dibromo-2-phenylbenzo[d]thiazole, a heterocyclic compound positioned as a highly versatile and strategic intermediate for the synthesis of advanced OLED materials. We will explore its core structural attributes, propose robust synthetic and derivatization protocols, and discuss its potential application in creating bespoke Electron Transport Materials (ETMs), host materials for phosphorescent OLEDs (PHOLEDs), and emitters exhibiting Thermally Activated Delayed Fluorescence (TADF). This document serves as a resource for researchers and material scientists dedicated to pushing the boundaries of organic electronics.

The Central Role of Molecular Scaffolds in OLED Technology

Organic Light-Emitting Diodes (OLEDs) function by the recombination of electrons and holes within a specially designed stack of organic thin films.[1][2] This process, known as electroluminescence, converts electrical energy directly into light.[1][3] A typical multilayer OLED device consists of a hole injection layer (HIL), a hole transport layer (HTL), an emissive layer (EML), an electron transport layer (ETL), and an electron injection layer (EIL), all sandwiched between two electrodes.[1] The efficiency and stability of this entire system hinge on the properties of the individual molecules within each layer.

The design of high-performance OLEDs is a practice in molecular craftsmanship. Chemists create novel materials by assembling specific molecular fragments, or building blocks, that impart desired characteristics. Key properties targeted for optimization include:

  • Charge Carrier Mobility: The ease with which electrons and holes move through a material.[4][5]

  • Energy Level Alignment: The precise tuning of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels to ensure efficient charge injection and prevent leakage.[6][7]

  • Thermal and Morphological Stability: The ability to withstand heat generated during operation and to form stable, amorphous films without crystallization.[4][8]

  • Photophysical Properties: High photoluminescence quantum yields and, for host materials, high triplet energies to confine excitons on the guest emitter.[9]

It is within this context that this compound emerges not as an end-product, but as a strategic starting point—a functionalized core upon which a new generation of bespoke OLED materials can be built.

Molecular Profile and Strategic Importance of this compound

The potential of this compound as a precursor lies in the synergistic combination of its three key structural components.

  • The Benzothiazole Core: This nitrogen- and sulfur-containing heterocyclic system is inherently electron-deficient. This property is highly desirable for creating materials that facilitate electron transport (ETMs) or for acting as the "acceptor" unit in advanced donor-acceptor emitter molecules.[6][8] Its rigid, planar structure also contributes to good thermal stability.

  • The 2-Phenyl Substituent: The phenyl group attached at the 2-position influences several key properties. It enhances the molecule's thermal stability and can be further functionalized to fine-tune electronic characteristics. Its primary role, however, is to introduce steric hindrance that disrupts intermolecular packing, promoting the formation of stable amorphous films—a critical requirement for preventing device failure due to crystallization.[4]

  • The 4,7-Dibromo Functionality: These two bromine atoms are the molecule's primary reactive handles. They serve as ideal leaving groups for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings.[10] This allows for the straightforward attachment of a wide range of other molecular fragments (donors, acceptors, or transport moieties), enabling the construction of complex, highly-conjugated systems tailored for specific OLED applications.[11]

PropertyValueSource
Molecular Formula C₁₃H₇Br₂NS[12]
Molecular Weight 385.08 g/mol [12]
Appearance Predicted to be a white to off-white crystalline powderN/A
Key Feature Electron-deficient core with two reactive sites for synthetic elaborationN/A

Synthetic and Derivatization Protocols

The utility of a building block is defined by the reliability and versatility of the chemical reactions used to produce and modify it. Here, we present a plausible synthesis for the core molecule and a standard protocol for its subsequent derivatization.

Proposed Synthesis of this compound

This protocol is a logical pathway based on established benzothiazole synthesis methodologies. The process begins with the formation of the benzothiazole ring, followed by a regioselective bromination.

G cluster_0 Step 1: Benzothiazole Formation cluster_1 Step 2: Dibromination A 2-Aminothiophenol C 2-Phenylbenzo[d]thiazole A->C Polyphosphoric Acid (PPA) Heat B Benzoyl Chloride B->C E This compound C->E H₂SO₄ D N-Bromosuccinimide (NBS) D->E

Figure 1. Proposed synthetic workflow for this compound.

Experimental Protocol: Synthesis

  • Step 1: Synthesis of 2-Phenylbenzo[d]thiazole.

    • To a flask containing polyphosphoric acid (PPA), add equimolar amounts of 2-aminothiophenol and benzoyl chloride.

    • Heat the mixture with stirring (e.g., at 130-150 °C) for several hours until thin-layer chromatography (TLC) indicates the consumption of starting materials.

    • Causality: PPA acts as both a solvent and a catalyst, promoting the condensation reaction and subsequent cyclization to form the thiazole ring.

    • Allow the mixture to cool, then pour it onto crushed ice and neutralize with a base (e.g., NaOH solution) to precipitate the crude product.

    • Filter, wash with water, and purify the crude 2-phenylbenzo[d]thiazole, typically by recrystallization from ethanol.

  • Step 2: Synthesis of this compound.

    • Dissolve the purified 2-phenylbenzo[d]thiazole in concentrated sulfuric acid in a flask protected from light.

    • Cool the solution in an ice bath.

    • Slowly add N-Bromosuccinimide (NBS) (approximately 2.2 equivalents) in portions, maintaining a low temperature.

    • Causality: Sulfuric acid activates the benzothiazole ring towards electrophilic substitution, while NBS serves as the bromine source. The 4 and 7 positions are electronically favored for bromination.

    • After the addition is complete, allow the reaction to stir at room temperature overnight.

    • Carefully pour the reaction mixture onto ice water to precipitate the final product.

    • Filter the solid, wash thoroughly with water and a sodium thiosulfate solution to remove excess bromine, and then with water again until the filtrate is neutral.

    • Purify the final product by recrystallization or column chromatography to yield this compound.

Derivatization via Suzuki Cross-Coupling

The true power of this intermediate is unlocked through cross-coupling, allowing for the attachment of various aryl or heteroaryl groups (denoted as 'Ar') to create larger, functional molecules.

G reagents Reactants: - this compound - Arylboronic Acid (Ar-B(OH)₂) (2.2 eq.) reaction Reaction Conditions: - Inert Atmosphere (N₂ or Ar) - Heat (e.g., 80-110 °C) - Monitor by TLC/GC-MS reagents->reaction catalyst Catalyst System: - Pd Catalyst (e.g., Pd(PPh₃)₄) - Base (e.g., K₂CO₃, Cs₂CO₃) catalyst->reaction solvent Solvent System: - Toluene / H₂O - Dioxane / H₂O solvent->reaction workup Workup: - Phase Separation - Extraction with Organic Solvent - Dry over MgSO₄ reaction->workup purification Purification: - Column Chromatography - Recrystallization workup->purification product Final Product: 4,7-Diaryl-2-phenylbenzo[d]thiazole purification->product

Figure 2. General workflow for derivatization using a Suzuki cross-coupling reaction.

Experimental Protocol: Suzuki Coupling

  • Reaction Setup: In a Schlenk flask, combine this compound (1 eq.), the desired arylboronic acid or ester (2.2-2.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 3-4 eq.).

  • Solvent and Degassing: Add a degassed solvent mixture, such as toluene/water or dioxane/water. Degas the reaction mixture again by bubbling with an inert gas (N₂ or Ar) for 15-20 minutes.

    • Causality: The palladium catalyst is oxygen-sensitive, so removing oxygen is critical for preventing catalyst degradation and ensuring high reaction yields. The base is required to activate the boronic acid in the catalytic cycle.

  • Heating: Heat the reaction mixture to reflux (typically 80-110 °C) under an inert atmosphere. Monitor the reaction progress using TLC or GC-MS.

  • Workup: After cooling, add water and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude product by column chromatography on silica gel, followed by recrystallization or sublimation to obtain the high-purity 4,7-diaryl-2-phenylbenzo[d]thiazole derivative.

Prospective Applications in High-Performance OLEDs

By strategically choosing the aryl groups to attach via cross-coupling, materials with tailored properties for different OLED layers can be synthesized.

As a Core for Electron Transport Materials (ETMs)

An ideal ETM should have a low LUMO energy level for efficient electron injection from the cathode and high electron mobility.[6][8] The electron-deficient benzothiazole core provides a strong foundation. By coupling it with other electron-withdrawing groups (e.g., pyridine, triazine), the LUMO can be further lowered to optimize electron injection and transport, while also providing excellent hole-blocking capabilities due to a deep HOMO level.[13]

As a Scaffold for Phosphorescent Host Materials

Host materials for PHOLEDs must possess a triplet energy (T₁) higher than that of the phosphorescent guest dopant to prevent back energy transfer and ensure high efficiency.[9][14] By attaching wide-bandgap moieties with high triplet energies, such as carbazole or dibenzofuran, to the 4,7-positions, it is possible to create a new host material where the high T₁ is maintained while the benzothiazole core contributes to balanced charge transport.[15]

As an Acceptor for TADF Emitters

TADF materials achieve near-100% internal quantum efficiency by harvesting triplet excitons through a process called reverse intersystem crossing (RISC).[16][17] This requires a very small energy gap between the lowest singlet (S₁) and triplet (T₁) states (ΔE_ST).[18] This is often achieved in molecules with a distinct donor-acceptor (D-A) structure. The this compound scaffold is an ideal acceptor unit. By coupling it with strong electron-donating groups (e.g., acridine, phenoxazine, or carbazole derivatives), novel D-A molecules can be synthesized with the potential for a small ΔE_ST, making them promising candidates for highly efficient TADF emitters.[19][20]

Material Validation and Characterization Workflow

Once a new material is synthesized from the dibromide precursor, a rigorous characterization workflow is essential to validate its structure and properties before device fabrication.

G cluster_0 Synthesis & Purification cluster_1 Structural & Thermal Validation cluster_2 Optoelectronic Properties cluster_3 Device Fabrication start Synthesized Derivative nmr NMR (¹H, ¹³C) (Structure Verification) start->nmr Structural ms Mass Spec (Molecular Weight) start->ms Structural tga TGA (Decomposition Temp.) start->tga Thermal dsc DSC (Glass Transition Temp.) start->dsc Thermal uv UV-Vis & PL (Optical Bandgap, Emission) nmr->uv cv Cyclic Voltammetry (HOMO/LUMO Levels) ms->uv tga->cv dsc->cv device Fabricate OLED Device uv->device cv->device

Figure 3. Characterization workflow for novel OLED materials.

TechniquePurposeKey Information Obtained
NMR Spectroscopy Structural ElucidationConfirms the chemical structure and purity of the synthesized molecule.
Mass Spectrometry Molecular Weight ConfirmationVerifies the molecular weight, confirming the correct product was formed.
Thermogravimetric Analysis (TGA) Thermal StabilityDetermines the decomposition temperature (Td), indicating suitability for vacuum deposition.
Differential Scanning Calorimetry (DSC) Morphological StabilityMeasures the glass transition temperature (Tg), indicating the stability of the amorphous state.
UV-Vis / Photoluminescence Optical PropertiesDetermines absorption/emission wavelengths, optical bandgap, and photoluminescence quantum yield.
Cyclic Voltammetry (CV) Electrochemical PropertiesMeasures oxidation and reduction potentials to calculate HOMO and LUMO energy levels.

Conclusion and Future Outlook

This compound represents a strategically valuable, yet underexplored, platform for the synthesis of advanced organic semiconductor materials. Its combination of an electron-deficient core, morphology-controlling phenyl group, and versatile reactive bromine sites makes it an ideal starting point for innovation. By applying established cross-coupling methodologies, researchers can systematically design and build novel molecules targeting specific functions within an OLED device, from electron transport and hole blocking to serving as high-triplet-energy hosts or efficient TADF emitters. The continued exploration of such versatile building blocks is paramount to the development of next-generation OLED displays and solid-state lighting that are brighter, more efficient, and longer-lasting.

References

Foreword: The Benzothiazole Scaffold as a Cornerstone in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for the Structural Characterization of Novel Benzothiazole Compounds

The benzothiazole core, a bicyclic system comprising a fused benzene and thiazole ring, represents a "privileged scaffold" in medicinal chemistry. Its structural rigidity, combined with the presence of nitrogen and sulfur heteroatoms, endows it with the unique ability to engage in diverse, high-affinity interactions with a wide array of biological targets. This has led to the development of clinically significant agents for conditions ranging from neurodegenerative diseases like Amyotrophic Lateral Sclerosis (ALS) with Riluzole, to advanced diagnostics for Alzheimer's with Flutemetamol, and targeted cancer therapies.

The relentless pursuit of new therapeutic agents necessitates the synthesis of novel benzothiazole derivatives with tailored substitutions. However, the synthesis of a new chemical entity (NCE) is only the beginning. Rigorous and unambiguous structural characterization is the bedrock upon which all subsequent biological and pharmacological evaluation rests. An error in structural assignment can invalidate years of research and investment.

This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive, field-proven framework for the structural elucidation of novel benzothiazole compounds. It eschews a simple checklist approach, instead focusing on the causality behind experimental choices and the integration of multiple analytical techniques to create a self-validating system of characterization.

The Starting Point: A Note on Synthesis

While this guide focuses on characterization, the synthetic route provides the initial hypothesis for the compound's structure. Most syntheses of 2-substituted benzothiazoles involve the condensation of a 2-aminobenzenethiol with a variety of reagents such as carboxylic acids, aldehydes, or acyl chlorides. Understanding the reagents and reaction mechanism is the first step in predicting the final structure that the analytical data must confirm or refute.

G cluster_synthesis Generalized Synthetic Pathway A 2-Aminobenzenethiol (Starting Material) C Condensation / Cyclization Reaction A->C B Carboxylic Acid / Aldehyde / Acyl Chloride B->C D Novel Benzothiazole Derivative (Target Compound) C->D Formation of Thiazole Ring G start Synthesized Novel Compound ms Mass Spectrometry (MS) - Molecular Weight - Molecular Formula start->ms Initial Check nmr NMR (¹H, ¹³C) - Carbon-Hydrogen Framework - Connectivity - Substitution Pattern ms->nmr Confirm Mass xray Single Crystal X-Ray - Absolute 3D Structure - Stereochemistry - Conformation ms->xray Hypothesized Structure ir IR / FTIR - Key Functional Groups nmr->ir Confirm Framework thermal {Thermal (TGA/DSC)|- Melting Point - Thermal Stability} nmr->thermal Physicochemical Profile nmr->xray Hypothesized Structure elemental {Elemental Analysis|- Empirical Formula - Purity Confirmation} ir->elemental Confirm Groups ir->xray Hypothesized Structure elemental->nmr Validate Formula final Fully Characterized Structure xray->final Definitive Confirmation

Methodological & Application

Application Notes and Protocols: A Step-by-Step Guide to the Stille Coupling of 4,7-Dibromo-2-phenylbenzo[d]thiazole

Author: BenchChem Technical Support Team. Date: January 2026

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Introduction

The benzothiazole scaffold is a privileged heterocyclic motif found in a wide array of biologically active compounds and functional materials.[1][2] Specifically, 2-phenylbenzothiazole derivatives have garnered significant attention due to their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.[1][3][4] The strategic functionalization of the benzothiazole core is paramount for the exploration of new chemical space and the development of novel therapeutic agents and materials.[3] The presence of bromine atoms at the 4 and 7 positions of the 2-phenylbenzo[d]thiazole core offers versatile handles for post-synthetic modification via transition metal-catalyzed cross-coupling reactions.[1]

Among the various cross-coupling methodologies, the Stille reaction, a palladium-catalyzed coupling between an organostannane and an organic halide or pseudohalide, stands out for its remarkable functional group tolerance and its utility in constructing complex molecular architectures under relatively mild conditions.[5][6][7][8] This attribute makes it an invaluable tool in the latter stages of natural product synthesis and in the preparation of diverse compound libraries for drug discovery.[7][9]

This application note provides a comprehensive, step-by-step guide for the Stille coupling of 4,7-Dibromo-2-phenylbenzo[d]thiazole. We will delve into the mechanistic underpinnings of the reaction, offer a detailed experimental protocol, discuss key reaction parameters, and provide troubleshooting guidance to empower researchers, scientists, and drug development professionals to successfully employ this powerful synthetic transformation.

Mechanistic Overview of the Stille Coupling

The catalytic cycle of the Stille coupling is a well-established process that generally proceeds through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[5][8][10]

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by undergoing oxidative addition with the aryl bromide (this compound). This step forms a Pd(II) intermediate. The reactivity of aryl halides in this step typically follows the trend I > Br > Cl.[10][11]

  • Transmetalation: The organostannane reagent then transfers its organic group to the palladium center, displacing the halide. This is often the rate-determining step of the cycle.[11] The rate of transmetalation can be significantly enhanced by the addition of additives such as copper(I) iodide (CuI), which is theorized to form a more reactive organocuprate intermediate in polar solvents.[11][12] The use of lithium chloride (LiCl) can also accelerate this step by stabilizing the transition state.[10]

  • Reductive Elimination: In the final step, the two organic moieties on the palladium center couple and are eliminated as the desired product, regenerating the active Pd(0) catalyst to continue the cycle.[10][11] This step generally proceeds with retention of stereochemistry for sp2-hybridized substrates.[13]

A diagrammatic representation of the Stille coupling catalytic cycle is provided below.

Stille_Coupling_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Br Ar-Pd(II)-Br(L)2 Ar-Pd(II)-Br(L)2 Oxidative Addition->Ar-Pd(II)-Br(L)2 Transmetalation Transmetalation Ar-Pd(II)-Br(L)2->Transmetalation R-Sn(Bu)3 Ar-Pd(II)-R(L)2 Ar-Pd(II)-R(L)2 Transmetalation->Ar-Pd(II)-R(L)2 - BrSn(Bu)3 Reductive Elimination Reductive Elimination Ar-Pd(II)-R(L)2->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-R Ar-R Reductive Elimination->Ar-R

Caption: Catalytic cycle of the Stille cross-coupling reaction.

Experimental Protocol

This protocol details a general procedure for the Stille coupling of this compound with an organostannane reagent. The following is a representative example for the synthesis of a di-substituted product. For mono-substitution, careful control of stoichiometry is required.[14]

Materials and Reagents
Reagent/MaterialFormulaMW ( g/mol )Amount (mmol)Equivalents
This compoundC₁₃H₇Br₂NS369.081.01.0
Organostannane (e.g., 2-(Tributylstannyl)thiophene)C₁₆H₂₈SSn371.162.2-2.52.2-2.5
Palladium Catalyst (e.g., Pd(PPh₃)₄)C₇₂H₆₀P₄Pd1155.560.050.05
Copper(I) Iodide (optional additive)CuI190.450.10.1
Anhydrous, Degassed Solvent (e.g., Toluene or DMF)--10 mL-

Safety Precautions: Organotin compounds are toxic and should be handled with extreme care in a well-ventilated fume hood.[6][8] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn at all times.

Step-by-Step Procedure
  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.) and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.). If using, add the copper(I) iodide co-catalyst (0.1 equiv.) at this stage.[1]

  • Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times. This is crucial as oxygen can deactivate the palladium catalyst.[14]

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene, 10 mL) to the flask via a syringe. Stir the mixture at room temperature for 10-15 minutes to ensure dissolution.

  • Reagent Addition: Add the organostannane reagent (2.2-2.5 equiv.) to the reaction mixture dropwise via a syringe.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically between 80-120 °C) and stir vigorously.[1]

  • Monitoring Progress: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 12-48 hours).[1]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent such as ethyl acetate.

    • To remove the tin byproducts, wash the organic phase with a saturated aqueous solution of potassium fluoride (KF) and stir for 1 hour.[1][14] A precipitate of tributyltin fluoride will form.

    • Filter the mixture through a pad of Celite® to remove the precipitate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.[1]

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to afford the desired coupled product.[1]

Experimental Workflow Diagram

Stille_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Add Reactants & Catalyst to a Schlenk Flask B 2. Establish Inert Atmosphere (Evacuate/Backfill with Ar/N2) A->B C 3. Add Anhydrous, Degassed Solvent B->C D 4. Add Organostannane Reagent C->D E 5. Heat and Stir (80-120 °C, 12-48 h) D->E F 6. Monitor by TLC/LC-MS E->F G 7. Cool to RT & Dilute F->G H 8. KF Wash to Remove Tin Byproducts G->H I 9. Dry & Concentrate H->I J 10. Column Chromatography I->J

Caption: Step-by-step experimental workflow for the Stille coupling.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
No or Low Conversion Inactive catalyst.Ensure the Pd(0) catalyst has been stored properly under an inert atmosphere. If using a Pd(II) precatalyst, ensure conditions are suitable for its in-situ reduction.[14]
Presence of oxygen.Ensure the reaction setup is strictly under an inert atmosphere. Use properly degassed solvents.[14]
Low reaction temperature.Gradually increase the reaction temperature. Some sterically hindered or electronically disfavored couplings require higher temperatures.[14]
Homocoupling of Organostannane High concentration of the organostannane.Add the organostannane reagent slowly to the reaction mixture using a syringe pump.[14]
Reaction of the organostannane with the Pd(II) precatalyst.Consider using a Pd(0) source directly.
Formation of Mono- and Di-substituted Products Inappropriate stoichiometry for selective mono-arylation.For mono-substitution, use a slight excess of the dibromo starting material (1.2-1.5 equivalents) relative to the organostannane.[14]
Reaction time and temperature too high for mono-substitution.For mono-substitution, employ shorter reaction times and lower temperatures.[14]

Characterization of the Product

The synthesized 2-phenylbenzothiazole derivatives can be characterized using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the product. The disappearance of the signals corresponding to the protons in the vicinity of the bromine atoms and the appearance of new signals from the coupled aryl or heteroaryl group will be indicative of a successful reaction.[15][16][17]

  • Mass Spectrometry (MS): Provides information about the molecular weight of the product, confirming the successful coupling.[16]

  • High-Performance Liquid Chromatography (HPLC): Can be used to determine the purity of the final compound.[16]

Conclusion

The Stille coupling is a robust and versatile method for the C-C bond formation, and its application to this compound provides a powerful strategy for the synthesis of a diverse range of functionalized benzothiazole derivatives. By understanding the reaction mechanism, carefully controlling the reaction parameters, and employing the detailed protocol outlined in this application note, researchers can effectively utilize this reaction to advance their research in drug discovery and materials science.

References

purification techniques for 4,7-Dibromo-2-phenylbenzo[d]thiazole reaction products

Author: BenchChem Technical Support Team. Date: January 2026

Application Note: High-Purity Isolation of 4,7-Dibromo-2-phenylbenzo[d]thiazole

A Guide to Advanced Purification Techniques for Reaction Products

Abstract

This compound is a key heterocyclic building block in the development of advanced materials and pharmaceutical agents. Its utility is directly contingent on its purity, as even minor contaminants can drastically alter the electronic properties of derived polymers or the pharmacological profile of drug candidates. The synthesis of this compound, typically via electrophilic bromination, often yields a complex mixture of mono-brominated isomers, over-brominated species, and unreacted starting materials. This application note provides a comprehensive guide with detailed protocols for the purification of this compound, focusing on flash column chromatography and recrystallization. It is intended for researchers, scientists, and drug development professionals seeking to establish robust and reproducible purification workflows.

Introduction: The Challenge of Purity in Brominated Benzothiazoles

The 2-phenylbenzo[d]thiazole core is a privileged scaffold in medicinal chemistry and materials science.[1] The introduction of bromine atoms at the 4- and 7-positions creates reactive handles for subsequent cross-coupling reactions, such as Suzuki or Stille couplings, enabling the construction of complex conjugated systems.[2] However, the direct bromination of the benzothiazole ring system is notoriously challenging. The reaction can suffer from poor regioselectivity, leading to a variety of brominated isomers, and is susceptible to over-bromination if conditions are not meticulously controlled.[3] Consequently, the crude reaction product is rarely suitable for direct use and requires a multi-step, optimized purification strategy to isolate the desired 4,7-dibromo isomer with high fidelity.

This guide explains the causality behind each purification step, providing not just a procedure but a framework for troubleshooting and optimization.

Characterizing the Crude Product: The Impurity Profile

Before initiating purification, it is crucial to understand the potential impurities present in the crude reaction mixture. The primary contaminants arise from the inherent challenges of electrophilic aromatic substitution on the benzothiazole ring.

Table 1: Common Impurities in this compound Synthesis

ImpuritySource of FormationExpected Chromatographic Behavior (vs. Product)
2-phenylbenzo[d]thiazoleUnreacted starting materialSignificantly less polar
4-Bromo-2-phenylbenzo[d]thiazoleIncomplete bromination (mono-bromination)Less polar
7-Bromo-2-phenylbenzo[d]thiazoleIncomplete bromination (mono-bromination)Less polar
4,5,7-Tribromo-2-phenylbenzo[d]thiazoleOver-brominationMore polar or similarly polar
SuccinimideBy-product from N-Bromosuccinimide (NBS)Highly polar (often removed in aqueous work-up)
Sulfonated by-productsSide reaction if using H₂SO₄ at high temperatures[3]Highly polar (often removed in aqueous work-up)

The primary purification challenge lies in separating the desired di-bromo product from the less polar mono-bromo isomers and unreacted starting material.

Protocol I: Flash Column Chromatography

Flash column chromatography is the primary method for separating compounds based on their differential adsorption to a stationary phase, exploiting the polarity differences outlined in Table 1.

Causality Behind the Method

Silica gel, a polar stationary phase, will more strongly adsorb more polar molecules. In this case, the di-brominated product is more polar than the mono-brominated and non-brominated starting materials. By using a relatively non-polar mobile phase (eluent), the less polar impurities will travel through the column faster, allowing for their separation from the more strongly retained target compound.

Step-by-Step Protocol
  • Eluent System Optimization via TLC:

    • Dissolve a small sample of the crude material in a suitable solvent (e.g., Dichloromethane - DCM).

    • Spot the solution onto at least three different TLC plates.

    • Develop each plate in a different solvent system. Start with varying ratios of a non-polar solvent (Hexane or Petroleum Ether) and a slightly more polar solvent (Ethyl Acetate or DCM). Suggested starting ratios: 98:2, 95:5, and 90:10 Hexane:Ethyl Acetate.

    • Visualize the plates under UV light. The ideal eluent system should provide good separation between the spots and result in an Rf value of 0.2-0.4 for the target product.[4] This Rf value ensures the compound moves efficiently through the column without eluting too quickly.

  • Column Packing:

    • Select a column of appropriate size for the amount of crude material (typically a 40-100x mass ratio of silica to crude product).

    • Prepare a slurry of silica gel in the non-polar component of your chosen eluent (e.g., Hexane).

    • Pour the slurry into the column and use gentle air pressure to pack the bed, ensuring a flat, stable surface. Add a thin layer of sand on top to prevent disruption during sample loading.

  • Sample Loading:

    • Dry Loading (Recommended): Dissolve the crude product in a minimal amount of a volatile solvent (like DCM). Add a small amount of silica gel (~2-3x the mass of the crude product) to this solution.

    • Evaporate the solvent completely using a rotary evaporator to obtain a free-flowing powder.

    • Carefully add this powder to the top of the packed column. This technique prevents solvent-related band broadening and often leads to sharper separation.[4]

  • Elution and Fraction Collection:

    • Begin eluting the column with the optimized solvent system.

    • Collect fractions in an array of test tubes or flasks. The number and volume of fractions will depend on the scale of the separation.

    • If a gradient elution is needed (i.e., if separation is difficult), start with a low polarity mixture and gradually increase the percentage of the more polar solvent.

  • Fraction Analysis:

    • Spot every few collected fractions onto a TLC plate alongside a spot of the original crude material.

    • Develop the TLC plate in the chromatography eluent.

    • Identify the fractions that contain only the pure product spot (at the target Rf value).

  • Product Isolation:

    • Combine the pure fractions into a single round-bottom flask.

    • Remove the solvent using a rotary evaporator to yield the purified product.

Visualization: Chromatography Workflow

G cluster_prep Preparation cluster_run Execution cluster_iso Isolation TLC 1. Optimize Eluent (TLC Analysis) Pack 2. Pack Silica Column TLC->Pack Load 3. Dry Load Crude Sample Pack->Load Elute 4. Elute with Optimized Solvent Load->Elute Collect 5. Collect Fractions Elute->Collect Analyze 6. Analyze Fractions (TLC) Collect->Analyze Analyze->Elute Continue Elution Combine 7. Combine Pure Fractions Analyze->Combine Fractions Pure? Evap 8. Evaporate Solvent Combine->Evap Pure Purified Product Evap->Pure

Caption: Workflow for Flash Column Chromatography Purification.

Protocol II: Recrystallization

Recrystallization is a powerful technique for final purification, capable of removing trace impurities that may have co-eluted during chromatography and yielding a product in a highly crystalline, stable form.

Causality Behind the Method

The principle of recrystallization relies on the differential solubility of a compound and its impurities in a given solvent at different temperatures. An ideal solvent will dissolve the target compound completely at its boiling point but very poorly at low temperatures (e.g., 0-4 °C). Impurities should either be insoluble at high temperatures (allowing for removal by hot filtration) or remain soluble at low temperatures (remaining in the mother liquor after crystallization).[4]

Step-by-Step Protocol
  • Solvent Selection:

    • Place a small amount of the column-purified product into several test tubes.

    • To each tube, add a different potential solvent (e.g., Ethanol, Isopropanol, Acetone, Toluene, or a Hexane/Ethyl Acetate mixture).[5][6]

    • Heat the tubes to the boiling point of the solvent. A good candidate solvent will dissolve the compound completely when hot.

    • Allow the solutions to cool to room temperature and then in an ice bath. The ideal solvent will cause the formation of abundant crystals upon cooling.

  • Dissolution:

    • Place the bulk of the purified product in an Erlenmeyer flask.

    • Add the chosen solvent dropwise while heating the flask (e.g., on a hot plate) until the solid is just fully dissolved. Using the minimum amount of hot solvent is critical for maximizing recovery.

  • Decolorization (Optional):

    • If the hot solution is colored by minor, highly-colored impurities, add a very small amount of activated carbon (a spatula tip) and boil for a few minutes. The carbon will adsorb the impurities.

  • Hot Filtration:

    • Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step removes any insoluble impurities and activated carbon. Performing this step quickly prevents premature crystallization in the funnel.

  • Crystallization:

    • Cover the flask containing the filtrate and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

    • Once at room temperature, place the flask in an ice-water bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor.

    • Dry the crystals under high vacuum to remove all traces of solvent.

Visualization: Recrystallization Solvent Screening

G start Add small amount of test solvent to crude solid heat Heat to boiling. Does it dissolve? start->heat cool Cool to 0 °C. Do crystals form? heat->cool Yes bad_solvent1 Insoluble. Discard. heat->bad_solvent1 No good_solvent Good Solvent cool->good_solvent Yes bad_solvent2 Soluble when cold. Discard. cool->bad_solvent2 No try_pair Consider as component in a co-solvent system bad_solvent1->try_pair Can be anti-solvent bad_solvent2->try_pair Can be primary solvent

Caption: Decision tree for selecting an appropriate recrystallization solvent.

Purity Assessment and Final Characterization

Post-purification analysis is essential to confirm the identity, structure, and purity of the final product.

  • Thin-Layer Chromatography (TLC): The purified product should appear as a single, well-defined spot on the TLC plate, with no visible impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum should show clean, sharp peaks corresponding to the aromatic protons of the phenyl and benzothiazole rings. Integration of the peaks should match the expected proton count. For the closely related 4,7-dibromo-2,1,3-benzothiadiazole, a singlet is observed around 7.73 ppm for the two equivalent aromatic protons, which can be used as a reference point.[5][7]

    • ¹³C NMR: The spectrum should display the correct number of signals for the carbon atoms in the molecule, confirming the structure's symmetry.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight. Due to the presence of two bromine atoms, the mass spectrum will exhibit a characteristic isotopic pattern (a triplet of peaks) for the molecular ion, which is a definitive indicator of a di-brominated compound.[8]

  • Melting Point (m.p.): A sharp melting point range (typically < 2 °C) is a strong indicator of high purity. For comparison, the melting point of the related 4,7-dibromo-2,1,3-benzothiadiazole is reported as 188 °C.[5]

By employing the robust, sequential purification strategy of column chromatography followed by recrystallization, researchers can reliably obtain high-purity this compound, enabling its successful application in subsequent synthetic and developmental endeavors.

References

Application Notes and Protocols: A Detailed Synthetic Route to 4,7-Dibromo-2-phenylbenzo[d]thiazole from 2-aminothiophenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4,7-Dibromo-2-phenylbenzo[d]thiazole is a halogenated heterocyclic compound with significant potential in materials science and medicinal chemistry. The benzothiazole core is a prominent scaffold in a variety of biologically active molecules, exhibiting antitumor, antimicrobial, and anti-inflammatory properties.[1][2] The introduction of bromine atoms at the 4 and 7 positions can significantly modulate the electronic properties and biological activity of the 2-phenylbenzothiazole framework, making it a valuable target for researchers in drug discovery and a versatile building block for the synthesis of complex organic materials.[3][4]

This application note provides a comprehensive and detailed two-step synthetic route to this compound, commencing from the readily available starting material, 2-aminothiophenol. The protocol is designed for researchers, scientists, and drug development professionals, offering not just a step-by-step guide but also insights into the rationale behind the experimental choices and potential challenges.

Synthetic Strategy Overview

The synthesis of this compound from 2-aminothiophenol is accomplished in two primary stages:

  • Step 1: Synthesis of 2-phenylbenzo[d]thiazole. This initial step involves the condensation and subsequent oxidative cyclization of 2-aminothiophenol with benzaldehyde. This reaction is a well-established method for the formation of the 2-arylbenzothiazole core.[5][6]

  • Step 2: Bromination of 2-phenylbenzo[d]thiazole. The second step focuses on the regioselective dibromination of the synthesized 2-phenylbenzo[d]thiazole to yield the final product. This electrophilic aromatic substitution requires careful control of reaction conditions to achieve the desired 4,7-disubstitution pattern.

Synthetic_Route cluster_0 Step 1: Synthesis of 2-phenylbenzo[d]thiazole cluster_1 Step 2: Bromination 2-aminothiophenol 2-aminothiophenol Reaction_1 Condensation & Oxidative Cyclization 2-aminothiophenol->Reaction_1 Benzaldehyde Benzaldehyde Benzaldehyde->Reaction_1 2-phenylbenzo[d]thiazole 2-phenylbenzo[d]thiazole Reaction_1->2-phenylbenzo[d]thiazole Reaction_2 Electrophilic Aromatic Substitution (Bromination) 2-phenylbenzo[d]thiazole->Reaction_2 This compound This compound Reaction_2->this compound

Figure 1: Overall synthetic workflow from 2-aminothiophenol to this compound.

PART 1: Synthesis of 2-phenylbenzo[d]thiazole

Mechanistic Insights

The formation of 2-phenylbenzothiazole from 2-aminothiophenol and benzaldehyde proceeds through a well-established reaction pathway. The initial step is the condensation of the amino group of 2-aminothiophenol with the carbonyl group of benzaldehyde to form a Schiff base (imine) intermediate. This is followed by an intramolecular nucleophilic attack of the thiol group onto the imine carbon, leading to the formation of a benzothiazoline ring.[7] Subsequent oxidation of the benzothiazoline, often facilitated by an oxidizing agent or atmospheric oxygen, results in the aromatization of the thiazole ring to yield the stable 2-phenylbenzothiazole.[8] Various catalysts, including acids and metals, can be employed to promote this reaction.[9][10]

Experimental Protocol

Materials and Reagents:

  • 2-Aminothiophenol (≥98%)

  • Benzaldehyde (≥99%)

  • Dimethyl sulfoxide (DMSO), anhydrous (≥99.9%)

  • Ethanol (95%)

  • Deionized water

  • Sodium chloride (NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography (60-120 mesh)

  • Hexane (analytical grade)

  • Ethyl acetate (analytical grade)

Equipment:

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glass column for chromatography

  • Beakers, Erlenmeyer flasks, and other standard laboratory glassware

  • Thin-layer chromatography (TLC) plates (silica gel coated)

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-aminothiophenol (1.25 g, 10 mmol) in 20 mL of dimethyl sulfoxide (DMSO).

  • Addition of Benzaldehyde: To the stirred solution, add benzaldehyde (1.06 g, 1.02 mL, 10 mmol).

  • Reaction Conditions: Heat the reaction mixture to 100-120 °C and stir for 4-6 hours. The use of DMSO as a solvent in the presence of air can facilitate the oxidation step without the need for an additional catalyst.[5]

  • Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a hexane:ethyl acetate (e.g., 8:2) solvent system. The disappearance of the starting materials and the appearance of a new, less polar spot corresponding to the product indicates the reaction's progression.

  • Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Pour the reaction mixture into 100 mL of ice-cold water. A solid precipitate of the crude product should form.

  • Isolation of Crude Product: Collect the precipitate by vacuum filtration and wash it thoroughly with deionized water to remove any residual DMSO.

  • Purification: The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel. For column chromatography, a gradient of hexane and ethyl acetate (e.g., starting with 100% hexane and gradually increasing the polarity with ethyl acetate) can be used to elute the pure product.

  • Drying and Characterization: Dry the purified product under vacuum to obtain 2-phenylbenzo[d]thiazole as a solid. Characterize the product by its melting point and spectroscopic methods (¹H NMR, ¹³C NMR, and MS).

Parameter Value Reference
Reactant Ratio 2-Aminothiophenol : Benzaldehyde (1:1)[11]
Solvent Dimethyl sulfoxide (DMSO)[5]
Temperature 100-120 °C[5]
Reaction Time 4-6 hours-
Expected Yield Good to excellent[5]

Table 1: Key parameters for the synthesis of 2-phenylbenzo[d]thiazole.

PART 2: Bromination of 2-phenylbenzo[d]thiazole

Mechanistic Insights and Regioselectivity

The bromination of 2-phenylbenzo[d]thiazole is an electrophilic aromatic substitution reaction. The benzothiazole ring system is an electron-rich aromatic system, making it susceptible to attack by electrophiles. The positions of bromination are directed by the activating and deactivating effects of the fused rings and the phenyl substituent. The electron-donating nature of the sulfur and nitrogen atoms in the thiazole ring activates the benzene portion of the benzothiazole core towards electrophilic substitution. The 4 and 7 positions are generally the most susceptible to electrophilic attack due to electronic and steric factors.[12] Achieving dibromination specifically at the 4 and 7 positions requires careful control of the brominating agent and reaction conditions to prevent over-bromination or substitution at other positions. The use of a strong acid like concentrated sulfuric acid can protonate the nitrogen atom, further influencing the regioselectivity.

Experimental Protocol

Materials and Reagents:

  • 2-Phenylbenzo[d]thiazole (from Step 1)

  • N-Bromosuccinimide (NBS) (≥98%)

  • Concentrated sulfuric acid (H₂SO₄, 98%)

  • Chloroform (CHCl₃), anhydrous (≥99.8%)

  • Deionized water

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography (60-120 mesh)

  • Hexane (analytical grade)

  • Dichloromethane (analytical grade)

Equipment:

  • Three-neck round-bottom flask (100 mL)

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glass column for chromatography

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 2-phenylbenzo[d]thiazole (2.11 g, 10 mmol) in 30 mL of anhydrous chloroform.

  • Cooling: Cool the solution in an ice bath to 0 °C.

  • Addition of Sulfuric Acid: Slowly add 10 mL of concentrated sulfuric acid to the stirred solution while maintaining the temperature at 0 °C.

  • Addition of Brominating Agent: Dissolve N-Bromosuccinimide (NBS) (3.74 g, 21 mmol, 2.1 equivalents) in 20 mL of anhydrous chloroform and add it dropwise to the reaction mixture over a period of 30 minutes, ensuring the temperature remains below 5 °C. The use of NBS under strongly acidic conditions is an effective method for the bromination of aromatic rings.[13]

  • Reaction Conditions: After the addition is complete, allow the reaction mixture to stir at room temperature for 12-16 hours.

  • Monitoring the Reaction: Monitor the reaction progress by TLC using a hexane:dichloromethane (e.g., 7:3) solvent system. The formation of a new, less polar spot corresponding to the dibrominated product should be observed.

  • Work-up: Carefully pour the reaction mixture into a beaker containing 100 mL of ice-water.

  • Neutralization: Slowly neutralize the aqueous layer by adding a saturated solution of sodium bicarbonate until the effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Drying: Combine the organic layers and dry over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel using a gradient of hexane and dichloromethane as the eluent.

  • Drying and Characterization: Dry the purified product under vacuum to yield this compound as a solid. Characterize the final product by its melting point and spectroscopic methods (¹H NMR, ¹³C NMR, and MS) to confirm its structure.[14][15]

Parameter Value Reference
Reactant Ratio 2-Phenylbenzo[d]thiazole : NBS (1:2.1)-
Solvent Chloroform and Concentrated Sulfuric Acid[13]
Temperature 0 °C to Room Temperature-
Reaction Time 12-16 hours-
Expected Yield Moderate to good-

Table 2: Key parameters for the bromination of 2-phenylbenzo[d]thiazole.

Safety Precautions

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • 2-Aminothiophenol has a strong, unpleasant odor and is toxic. Handle with care.

  • Concentrated sulfuric acid is highly corrosive and a strong oxidizing agent. Handle with extreme caution.

  • Chloroform and dichloromethane are volatile and potentially carcinogenic. Avoid inhalation and skin contact.

  • N-Bromosuccinimide is a lachrymator and should be handled with care.

Conclusion

This application note provides a reliable and detailed synthetic route for the preparation of this compound from 2-aminothiophenol. By following the outlined protocols, researchers can successfully synthesize this valuable compound for further investigation in various scientific disciplines. The provided mechanistic insights and explanations for experimental choices aim to empower researchers with a deeper understanding of the underlying chemistry, facilitating troubleshooting and optimization of the synthesis.

References

Palladium-Catalyzed Cross-Coupling Reactions of Dibrominated Benzothiazoles: A Guide to Synthesis and Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

APPLICATION NOTES AND PROTOCOLS

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling of dibrominated benzothiazoles. The benzothiazole core is a privileged scaffold in medicinal chemistry and materials science, and the ability to selectively functionalize it at multiple positions is of paramount importance for the development of novel molecular entities.[1][2] This document outlines the foundational principles, practical methodologies, and critical parameters for Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination reactions on dibrominated benzothiazole substrates. It is intended for researchers, scientists, and drug development professionals seeking to leverage these powerful synthetic tools.

Introduction: The Significance of Benzothiazoles and Cross-Coupling

Benzothiazole derivatives are integral components of a wide array of biologically active compounds, exhibiting antitumor, antimicrobial, and anti-inflammatory properties.[2] In the realm of materials science, their unique electronic properties make them valuable building blocks for organic electronics. The functionalization of the benzothiazole nucleus is therefore a critical endeavor in both pharmaceutical and materials research.

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and functional group tolerance.[3][4][5] These reactions, recognized with the 2010 Nobel Prize in Chemistry, provide a powerful platform for the derivatization of heterocyclic systems like benzothiazoles.[4] This guide focuses on dibrominated benzothiazoles as versatile starting materials for the synthesis of complex, multi-substituted analogs.

The general mechanism for these transformations proceeds through a catalytic cycle involving a palladium(0) active species. This cycle typically consists of three key steps: oxidative addition of the palladium into the carbon-halogen bond, transmetalation with a coupling partner, and reductive elimination to yield the final product and regenerate the palladium(0) catalyst.[6][7][8]

The Challenge of Regioselectivity in Dibrominated Systems

A key consideration when working with dibrominated benzothiazoles is the regioselectivity of the cross-coupling reaction. The differential reactivity of the bromine atoms, influenced by their electronic and steric environment on the benzothiazole ring, can allow for selective mono- or di-functionalization. For instance, in 2,4-dibromothiazole, the bromine at the 2-position is generally more reactive towards palladium-catalyzed cross-coupling.[9][10] This inherent reactivity difference can be exploited to achieve stepwise functionalization. Careful control of reaction conditions, including the choice of catalyst, ligand, base, and stoichiometry of reagents, is crucial for achieving the desired selectivity.[11][12]

Core Palladium-Catalyzed Cross-Coupling Reactions

This section details the application of four major palladium-catalyzed cross-coupling reactions to dibrominated benzothiazoles.

Suzuki-Miyaura Coupling: For C-C Bond Formation with Boronic Acids/Esters

The Suzuki-Miyaura reaction is one of the most widely used cross-coupling methods due to its mild conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids and esters.[13][14] It is an excellent choice for creating biaryl and heteroaryl structures.[3][8]

Sonogashira Coupling: For C-C Bond Formation with Terminal Alkynes

The Sonogashira coupling is an indispensable tool for the synthesis of arylalkynes and conjugated enynes.[15][16] This reaction typically employs a palladium catalyst and a copper(I) co-catalyst in the presence of an amine base.[17] The introduction of alkynyl moieties provides a versatile handle for further transformations or for extending π-conjugated systems.[17]

Heck Reaction: For C-C Bond Formation with Alkenes

The Heck reaction, or Mizoroki-Heck reaction, facilitates the coupling of aryl halides with alkenes to form substituted alkenes.[18][19] This reaction is particularly useful for the synthesis of styrenyl and other vinyl-substituted benzothiazoles. A key feature of the Heck reaction is its excellent trans selectivity.[20]

Buchwald-Hartwig Amination: For C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines from aryl halides.[21] This reaction has broad substrate scope, allowing for the coupling of a wide variety of primary and secondary amines, including anilines and even ammonia equivalents.[21][22] It is a crucial tool for introducing nitrogen-containing functional groups onto the benzothiazole core.

Experimental Protocols and Methodologies

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times. All reagents should be handled with care, and anhydrous/degassed solvents should be used where specified.

General Experimental Workflow

The following diagram illustrates a typical workflow for a palladium-catalyzed cross-coupling reaction.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Weigh Dibromo-benzothiazole, Coupling Partner, Base catalyst Add Pd Catalyst & Ligand reagents->catalyst solvent Add Anhydrous/Degassed Solvent catalyst->solvent inert Degas Mixture & Establish Inert Atmosphere (Ar/N₂) solvent->inert heating Heat to Reaction Temperature with Stirring inert->heating monitoring Monitor Progress by TLC/LC-MS heating->monitoring quench Cool to RT & Quench monitoring->quench extract Aqueous Work-up & Extraction quench->extract dry Dry Organic Layer & Concentrate extract->dry purify Purify by Column Chromatography dry->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize

Caption: General workflow for palladium-catalyzed cross-coupling reactions.

Protocol 1: Suzuki-Miyaura Coupling of a Dibromobenzothiazole

This protocol describes a general procedure for the mono-arylation of a dibromobenzothiazole. For diarylation, the equivalents of the boronic acid and base should be increased accordingly.

  • Materials:

    • Dibromobenzothiazole (1.0 equiv)

    • Arylboronic acid (1.1-1.5 equiv)

    • Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

    • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv)

    • Solvent system (e.g., 1,4-Dioxane/Water (4:1), Toluene, or DMF)

  • Procedure:

    • To an oven-dried Schlenk flask, add the dibromobenzothiazole, arylboronic acid, and base.

    • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

    • Add the palladium catalyst under a positive flow of inert gas.

    • Add the degassed solvent system via syringe.[23]

    • Heat the reaction mixture to 80-100 °C with vigorous stirring.[23]

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Sonogashira Coupling of a Dibromobenzothiazole

This protocol outlines a typical procedure for the Sonogashira coupling. The reaction is sensitive to oxygen, which can cause unwanted alkyne homocoupling.[24]

  • Materials:

    • Dibromobenzothiazole (1.0 equiv)

    • Terminal alkyne (1.1-1.5 equiv)

    • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)

    • Copper(I) iodide (CuI, 1-5 mol%)

    • Amine base (e.g., Triethylamine or Diisopropylamine, which can also serve as the solvent)

    • Co-solvent (optional, e.g., THF or DMF)

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere, add the dibromobenzothiazole, palladium catalyst, and CuI.[17]

    • Add the anhydrous solvent (if used), followed by the amine base and the terminal alkyne via syringe.[17]

    • Stir the reaction mixture at room temperature or heat to 40-80 °C.[17]

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool to room temperature and dilute with an organic solvent.

    • Wash the mixture with a saturated aqueous solution of NH₄Cl to remove the amine hydrohalide salt.[17]

    • Dry the organic layer, concentrate, and purify the product by column chromatography.

Protocol 3: Heck Reaction of a Dibromobenzothiazole
  • Materials:

    • Dibromobenzothiazole (1.0 equiv)

    • Alkene (e.g., styrene or an acrylate, 1.2-2.0 equiv)

    • Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)

    • Phosphine ligand (e.g., PPh₃ or P(o-tolyl)₃, 4-10 mol%)

    • Base (e.g., Et₃N or K₂CO₃, 1.5-2.5 equiv)

    • Solvent (e.g., DMF, NMP, or Acetonitrile)

  • Procedure:

    • In a Schlenk flask, dissolve the dibromobenzothiazole, palladium catalyst, and ligand in the chosen solvent.

    • Degas the solution with an inert gas.

    • Add the alkene and the base.

    • Heat the reaction to 80-120 °C and stir until the starting material is consumed (as monitored by TLC/LC-MS).

    • Cool the reaction, filter off any inorganic salts, and concentrate the filtrate.

    • Perform an aqueous work-up and extract the product with a suitable organic solvent.

    • Dry, concentrate, and purify by column chromatography.

Protocol 4: Buchwald-Hartwig Amination of a Dibromobenzothiazole

The choice of ligand is critical in Buchwald-Hartwig amination and often requires screening for optimal results. Sterically hindered biarylphosphine ligands are commonly employed.

  • Materials:

    • Dibromobenzothiazole (1.0 equiv)

    • Amine (1.2-2.0 equiv)

    • Palladium precatalyst (e.g., Pd₂(dba)₃ or a G3/G4 Buchwald precatalyst, 1-4 mol%)

    • Ligand (e.g., XPhos, SPhos, or BINAP, 2-8 mol%)

    • Strong, non-nucleophilic base (e.g., NaOtBu or K₃PO₄, 1.5-2.5 equiv)

    • Anhydrous solvent (e.g., Toluene or Dioxane)

  • Procedure:

    • To a glovebox or under a strict inert atmosphere, add the palladium precatalyst, ligand, and base to a Schlenk tube.

    • Add the dibromobenzothiazole and the anhydrous solvent.

    • Add the amine (if liquid, via syringe; if solid, add with the other solids).

    • Seal the tube and heat to 80-110 °C with stirring.

    • Monitor the reaction progress.

    • After completion, cool to room temperature, and quench carefully with water.

    • Extract the product with an organic solvent, wash with brine, and dry.

    • Concentrate and purify by column chromatography.

Data Summary: Representative Reaction Conditions

The following table summarizes typical conditions for the selective mono-functionalization of a generic dibromobenzothiazole. Note that optimization is often required for specific substrates.

Reaction TypePalladium SourceLigandBaseSolventTemp (°C)
Suzuki-Miyaura Pd(dppf)Cl₂(dppf)K₂CO₃ / Cs₂CO₃Dioxane/H₂O80-100
Sonogashira PdCl₂(PPh₃)₂ / CuIPPh₃Et₃N / DIPATHF / Et₃N25-80
Heck Pd(OAc)₂P(o-tolyl)₃Et₃NDMF80-120
Buchwald-Hartwig Pd₂(dba)₃XPhosNaOtBuToluene80-110

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Yield Inactive catalyst; Presence of oxygen/moisture; Impure reagents; Incorrect temperature.Use fresh catalyst/reagents; Ensure proper degassing and inert atmosphere; Screen different solvents and temperatures.[25]
Homocoupling of Coupling Partner (Suzuki) Presence of oxygen; (Sonogashira) Oxygen promoting Glaser-Hay coupling.Thoroughly degas all solvents and the reaction mixture; Maintain a strict inert atmosphere.[13][24]
Dehalogenation Presence of water or protic impurities; Certain bases/additives.Use anhydrous solvents and reagents; Screen alternative bases.
Poor Regioselectivity Insufficient differentiation in halide reactivity; Overly harsh conditions.Lower the reaction temperature; Use a more selective catalyst/ligand system; Adjust stoichiometry of the coupling partner to favor mono-substitution.
Formation of Palladium Black Catalyst decomposition.Use a more stabilizing ligand; Ensure proper inert atmosphere; Check for impurities in starting materials.[13]

Mechanistic Overview: The Catalytic Cycle

The power of palladium-catalyzed cross-coupling lies in its regenerative catalytic cycle. The diagram below illustrates the generally accepted mechanism for the Suzuki-Miyaura reaction. Other cross-coupling reactions follow similar, albeit distinct, cycles.[7][8]

Catalytic_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition R¹-X (Dibromo- benzothiazole) pd2_complex R¹-Pd(II)L₂(X) oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation R²-B(OR)₂ (Boronic Acid) + Base pd2_diaryl R¹-Pd(II)L₂(R²) transmetalation->pd2_diaryl reductive_elimination Reductive Elimination pd2_diaryl->reductive_elimination reductive_elimination->pd0 Regenerates Catalyst product R¹-R² (Product) reductive_elimination->product

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Conclusion

Palladium-catalyzed cross-coupling reactions are indispensable for the synthesis and functionalization of dibrominated benzothiazoles. By carefully selecting the appropriate reaction type—Suzuki-Miyaura, Sonogashira, Heck, or Buchwald-Hartwig—and meticulously controlling the reaction parameters, researchers can achieve selective mono- or di-substitution, opening avenues to a vast chemical space of novel benzothiazole derivatives for applications in drug discovery and materials science. This guide provides a foundational framework and practical protocols to aid in these synthetic endeavors. Further optimization for specific substrates is encouraged to achieve maximal efficiency and yield.

References

Application Notes & Protocols: Strategic Functionalization of the 4,7-Positions of 2-Phenylbenzo[d]thiazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2-phenylbenzo[d]thiazole scaffold is a privileged structure in medicinal chemistry and materials science, renowned for its diverse biological activities and valuable photophysical properties.[1] Strategic modification of the benzothiazole core, particularly at the 4- and 7-positions, is a critical approach for modulating the molecule's steric and electronic characteristics to enhance performance. This guide provides a comprehensive overview and detailed protocols for the functionalization of these positions, focusing on a robust two-step strategy: initial di-bromination followed by palladium-catalyzed cross-coupling reactions. This document is intended for researchers, chemists, and drug development professionals seeking to synthesize novel 2-phenylbenzothiazole derivatives.

Introduction: The Significance of the 2-Phenylbenzothiazole Core

The 2-phenylbenzothiazole framework is a cornerstone in the development of therapeutic agents, particularly in oncology.[1] Derivatives have demonstrated potent and selective antitumor activity, and their utility extends to roles as fluorescent probes and components in organic electronics. The benzene ring of the benzothiazole moiety offers several sites for substitution, with the 4- and 7-positions being of particular interest. Functionalization at these sites directly influences the electronic landscape of the entire conjugated system, allowing for the fine-tuning of properties such as:

  • Biological Activity: Altering substituent patterns can enhance target binding affinity and selectivity.

  • Pharmacokinetics: Modifying polarity and metabolic stability.

  • Material Properties: Adjusting absorption/emission spectra and charge transport characteristics.

Direct functionalization of the C4 and C7 C-H bonds can be challenging due to regioselectivity issues. A more reliable and versatile approach involves the preliminary installation of halogen atoms, which serve as synthetic handles for a wide array of subsequent transformations.

Foundational Strategy: Synthesis of 4,7-Dibromo-2-phenylbenzothiazole

The gateway to functionalizing the 4- and 7-positions is the synthesis of the dibrominated intermediate. Electrophilic aromatic substitution on the benzothiazole ring is governed by the directing effects of the fused thiazole ring. While a specific protocol for the 4,7-dibromination of 2-phenylbenzothiazole is not widely documented, a robust method can be adapted from established procedures for the bromination of related aromatic and heterocyclic systems using a strong brominating agent in an acidic medium.[2][3][4]

Protocol 1: Synthesis of 4,7-Dibromo-2-phenylbenzothiazole

This protocol describes the electrophilic bromination using N-Bromosuccinimide (NBS) in concentrated sulfuric acid, a method known to be effective for deactivated or complex aromatic systems.[2][3]

Core Rationale: Concentrated sulfuric acid protonates the NBS, generating a highly electrophilic bromine species (Br+) necessary to overcome the relative deactivation of the benzothiazole ring towards polysubstitution. The reaction is driven to the thermodynamically stable 4,7-disubstituted product.

Materials:

  • 2-Phenylbenzo[d]thiazole

  • N-Bromosuccinimide (NBS)

  • Concentrated Sulfuric Acid (98%)

  • Ice

  • Deionized Water

  • Methanol

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: In a dry, round-bottom flask equipped with a magnetic stir bar, dissolve 2-phenylbenzo[d]thiazole (1.0 eq) in concentrated sulfuric acid at 0 °C. Caution: This is a highly exothermic process and should be done slowly in an ice bath.

  • Addition of Brominating Agent: Once the solution is homogenous and cooled, add N-Bromosuccinimide (2.1 eq) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction Execution: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by carefully quenching a small aliquot in ice water and extracting with ethyl acetate.

  • Work-up: Upon completion, slowly and carefully pour the reaction mixture into a beaker containing a large volume of crushed ice with vigorous stirring. A precipitate should form.

  • Isolation: Collect the solid precipitate by vacuum filtration.

  • Purification: Wash the crude solid sequentially with copious amounts of deionized water, followed by cold methanol to remove unreacted starting materials and monosubstituted byproducts. The resulting solid can be further purified by recrystallization from a suitable solvent (e.g., ethanol or a toluene/hexane mixture) to yield pure 4,7-dibromo-2-phenylbenzothiazole.

Palladium-Catalyzed Cross-Coupling: Building Molecular Complexity

With the 4,7-dibromo-2-phenylbenzothiazole intermediate in hand, a vast chemical space can be accessed through modern palladium-catalyzed cross-coupling reactions. These methods offer exceptional functional group tolerance and reliability.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a premier method for forming C(sp²)-C(sp²) bonds, enabling the introduction of various aryl and heteroaryl moieties at the 4- and 7-positions.[5]

Core Rationale: A Pd(0) catalyst undergoes oxidative addition into the C-Br bond. Transmetalation with a boronic acid (activated by a base) followed by reductive elimination forms the new C-C bond and regenerates the active Pd(0) catalyst.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Execution & Monitoring cluster_workup Work-up & Purification reagents Combine: - 4,7-Dibromo-2-phenylbenzothiazole - Arylboronic Acid (2.2 eq) - Pd Catalyst & Ligand - Base (e.g., K2CO3) solvent Add Anhydrous Solvent (e.g., Dioxane/Water) reagents->solvent degas Degas with Argon (3 cycles) solvent->degas heat Heat to 80-100 °C Stir for 4-24 h degas->heat monitor Monitor by TLC/LC-MS heat->monitor cool Cool to RT monitor->cool extract Aqueous Work-up (e.g., EtOAc/Water) cool->extract purify Column Chromatography extract->purify product 4,7-Diaryl-2-phenylbenzothiazole purify->product

Caption: General workflow for the Suzuki-Miyaura coupling reaction.

Protocol 2: Suzuki-Miyaura Di-arylation

Materials:

  • 4,7-Dibromo-2-phenylbenzothiazole (1.0 eq)

  • Arylboronic acid or pinacol ester (2.2 - 2.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) (2-5 mol%)

  • Ligand (if required, e.g., SPhos, XPhos) (4-10 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (4.0 eq)

  • Anhydrous solvent (e.g., 1,4-dioxane/water 4:1, Toluene)

  • Argon or Nitrogen gas

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add 4,7-dibromo-2-phenylbenzothiazole, the arylboronic acid, the palladium catalyst (and ligand, if used), and the base.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Solvent Addition: Add the degassed anhydrous solvent via syringe.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously for 4-24 hours, monitoring by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Catalyst/LigandBaseSolventTemperature (°C)Typical Yield Range
Pd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O9075-90%
Pd₂(dba)₃ / SPhosK₃PO₄1,4-Dioxane/H₂O10080-95%
PdCl₂(dppf)Cs₂CO₃DMF11070-88%
Yields are representative and highly dependent on the specific boronic acid used.
Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is the definitive method for coupling amines with aryl halides, enabling the synthesis of 4,7-diamino-2-phenylbenzothiazole derivatives.[6] This reaction is crucial for installing functionalities that can serve as hydrogen bond donors/acceptors or basic centers.

Core Rationale: The catalytic cycle is analogous to the Suzuki coupling, but involves the coordination of the amine to the Pd(II)-aryl complex, followed by base-mediated deprotonation to form a palladium-amido complex, which then undergoes reductive elimination.[6] The choice of a bulky, electron-rich phosphine ligand is critical to facilitate the reductive elimination step and prevent side reactions.

Buchwald_Hartwig_Cycle cluster_cycle center Pd(0)L OA Oxidative Addition pd2 L-Pd(II)(Ar)(Br) OA->pd2 RE Reductive Elimination Prod Ar-NR₂ RE->Prod pd0 L-Pd(0) RE->pd0 Deprot Amine Coordination & Deprotonation pdamido L-Pd(II)(Ar)(NR₂) Deprot->pdamido ArX Ar-Br ArX->OA Amine HNR₂ + Base Amine->Deprot pd0->OA pd0->pd2 pd2->Deprot pd2->pdamido pdamido->RE pdamido->pd0

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Protocol 3: Buchwald-Hartwig Di-amination

Materials:

  • 4,7-Dibromo-2-phenylbenzothiazole (1.0 eq)

  • Amine (primary or secondary) (2.5 - 3.0 eq)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (2-4 mol%)

  • Bulky phosphine ligand (e.g., XPhos, RuPhos, BrettPhos) (4-8 mol%)

  • Strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄, LHMDS) (4.0-5.0 eq)

  • Anhydrous, non-polar solvent (e.g., Toluene, Dioxane)

  • Argon or Nitrogen gas

Procedure:

  • Reaction Setup: In a glovebox or under a stream of argon, add the palladium precatalyst, ligand, and base to a dry Schlenk tube or vial.

  • Reagent Addition: Add the 4,7-dibromo-2-phenylbenzothiazole, the amine, and the anhydrous solvent.

  • Inert Atmosphere: Seal the vessel and remove from the glovebox (if applicable).

  • Reaction Execution: Heat the mixture to the specified temperature (typically 80-120 °C) with vigorous stirring for 12-36 hours. Monitor progress by LC-MS.

  • Work-up: After cooling, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by flash column chromatography.

LigandBaseSolventTemperature (°C)Amine Scope
XPhosNaOt-BuToluene100-110Primary & Secondary Aliphatic, Anilines
BrettPhosLHMDSTHF80Primary Amines, Ammonia equivalents
RuPhosK₃PO₄Dioxane100Sterically hindered primary/secondary amines
Conditions may require significant optimization depending on the nucleophilicity and steric bulk of the amine.

Emerging Strategies: Direct C-H Functionalization

While the "halogenation-cross-coupling" sequence is highly effective, direct C-H functionalization represents a more atom-economical and sustainable approach. Research in this area aims to use transition metal catalysts (often palladium or copper) to directly couple nucleophiles or other partners at the C-H bonds of the benzothiazole ring. However, achieving high regioselectivity for the 4- and 7-positions in the presence of other C-H bonds remains a significant synthetic challenge and is an active area of research. Current methods often favor functionalization at other positions or require specific directing groups. As such, it remains a frontier strategy rather than a routine laboratory protocol for this specific transformation.

Conclusion

The functionalization of 2-phenylbenzo[d]thiazole at the 4- and 7-positions is a powerful strategy for developing novel molecules for pharmaceutical and material applications. The synthetic route proceeding through a 4,7-dibromo intermediate provides a reliable and versatile platform for diversification. By leveraging robust palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, researchers can readily access a wide range of C-C and C-N bonded derivatives. The detailed protocols and guiding principles presented herein serve as a comprehensive resource for the successful synthesis and exploration of this important class of compounds.

References

Application Notes and Protocols for the Synthesis of Conjugated Polymers Using 4,7-Dibromo-2-phenylbenzo[d]thiazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of 4,7-Dibromo-2-phenylbenzo[d]thiazole in Advanced Polymer Synthesis

The development of novel conjugated polymers is a cornerstone of innovation in organic electronics, with applications spanning organic photovoltaics (OPVs), organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs). The optoelectronic properties of these materials are intrinsically linked to their molecular architecture. The strategic selection of monomeric building blocks is therefore paramount in tuning the HOMO/LUMO energy levels, bandgap, and charge carrier mobility of the resulting polymers.

This compound emerges as a highly promising monomer for the synthesis of donor-acceptor (D-A) conjugated polymers. The benzothiazole core is an electron-deficient unit, which, when incorporated into a polymer backbone with electron-rich (donor) moieties, can lead to materials with tailored electronic properties. The presence of the 2-phenyl substituent offers a site for further functionalization, allowing for fine-tuning of solubility and intermolecular interactions. The two bromine atoms at the 4 and 7 positions provide reactive handles for palladium-catalyzed cross-coupling reactions, most notably Suzuki and Stille polymerizations, enabling the facile construction of well-defined polymer chains. This document provides detailed protocols and application insights for the use of this compound in the synthesis of high-performance conjugated polymers.

Palladium-Catalyzed Polymerization: A Gateway to Novel Conjugated Systems

The versatility of this compound as a monomer is primarily exploited through palladium-catalyzed cross-coupling reactions. These reactions form the bedrock of modern conjugated polymer synthesis due to their high efficiency, functional group tolerance, and the ability to create precisely defined polymer architectures.

Suzuki-Miyaura Cross-Coupling: A Robust and Versatile Polymerization Technique

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex.[1] In the context of polymerization, this typically involves the reaction of a dihalo-monomer, such as this compound, with a diboronic acid or diboronic ester comonomer.

Causality Behind Experimental Choices:

  • Catalyst System: A combination of a palladium source (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃) and a phosphine ligand is crucial. The ligand stabilizes the palladium center and facilitates the catalytic cycle. The choice of ligand can influence reaction kinetics and polymer molecular weight.

  • Base: An aqueous base (e.g., K₂CO₃, Na₂CO₃, or K₃PO₄) is required to activate the boronic acid/ester for transmetalation to the palladium center. The strength and concentration of the base can impact the reaction rate and side reactions.

  • Solvent System: A biphasic solvent system, typically an organic solvent (e.g., toluene, dioxane, or THF) and water, is employed to dissolve both the organic monomers and the inorganic base.

Experimental Protocol: Suzuki-Miyaura Polymerization

This protocol provides a generalized procedure for the copolymerization of this compound with an aryl-diboronic acid pinacol ester.

  • Reaction Setup: In a flame-dried Schlenk flask, add this compound (1.0 eq), the aryl-diboronic acid pinacol ester comonomer (1.0 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with high-purity argon or nitrogen three times to ensure an inert atmosphere.

  • Solvent and Base Addition: Add anhydrous, degassed toluene (to achieve a monomer concentration of ~0.1 M) via cannula. Subsequently, add a degassed 2 M aqueous solution of K₂CO₃ (4.0 eq) via syringe.

  • Polymerization: Vigorously stir the biphasic mixture and heat to 90-100 °C for 24-72 hours under a positive pressure of inert gas. Monitor the reaction progress by taking small aliquots and analyzing by GPC to track the increase in molecular weight.

  • End-Capping: To terminate the polymerization and functionalize the polymer chain ends, add a monofunctional "end-capping" agent. For a bromo-terminated chain, add an excess of a phenylboronic acid. For a boronic ester-terminated chain, add an excess of a bromobenzene derivative. Continue stirring at the reaction temperature for an additional 4-6 hours.

  • Polymer Precipitation and Purification: Cool the reaction mixture to room temperature and pour it into a large volume of vigorously stirring methanol to precipitate the polymer. Filter the crude polymer and purify by Soxhlet extraction with a sequence of solvents (e.g., methanol, acetone, hexane, and finally chloroform or chlorobenzene to extract the desired polymer fraction).

  • Final Precipitation: Precipitate the purified polymer from the chloroform/chlorobenzene fraction into methanol, filter, and dry under vacuum at 40-50 °C overnight.

Visualization of Suzuki Polymerization Workflow

Suzuki_Polymerization cluster_reactants Reactants cluster_catalyst Catalyst System cluster_conditions Reaction Conditions MonomerA 4,7-Dibromo-2-phenyl- benzo[d]thiazole Polymerization Polymerization (24-72 h) MonomerA->Polymerization MonomerB Aryl-diboronic acid pinacol ester MonomerB->Polymerization Catalyst Pd(PPh₃)₄ Catalyst->Polymerization Base K₂CO₃ (aq) Base->Polymerization Solvent Toluene/Water Solvent->Polymerization Temp 90-100 °C Temp->Polymerization Atmosphere Inert Atmosphere Atmosphere->Polymerization Workup Precipitation in Methanol Polymerization->Workup Purification Soxhlet Extraction Workup->Purification FinalProduct Purified Conjugated Polymer Purification->FinalProduct

Caption: Suzuki polymerization workflow.

Stille Cross-Coupling: An Alternative Route to High-Performance Polymers

The Stille coupling reaction involves the palladium-catalyzed cross-coupling of an organohalide with an organostannane (organotin) compound.[2] This method is particularly valued for its tolerance to a wide array of functional groups and its effectiveness in synthesizing high molecular weight polymers.[2]

Causality Behind Experimental Choices:

  • Catalyst System: Similar to Suzuki coupling, a palladium source (e.g., Pd₂(dba)₃) and a phosphine ligand (e.g., P(o-tol)₃) are employed. The choice of ligand is critical to prevent side reactions and promote efficient polymerization.

  • Solvent: Anhydrous, high-boiling point, non-polar solvents like toluene or chlorobenzene are typically used to ensure the solubility of the growing polymer chain.

  • Reaction Temperature: Higher temperatures are often required to drive the reaction to completion and achieve high molecular weights.

Experimental Protocol: Stille Polymerization

This protocol outlines a general procedure for the copolymerization of this compound with a distannyl comonomer.

  • Reaction Setup: In a flame-dried Schlenk flask, add this compound (1.0 eq), the distannyl comonomer (e.g., 2,5-bis(trimethylstannyl)thiophene) (1.0 eq), the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), and the phosphine ligand (e.g., P(o-tol)₃, 8 mol%).

  • Inert Atmosphere: Thoroughly degas the flask by evacuating and backfilling with high-purity argon three times.

  • Solvent Addition: Add anhydrous, degassed toluene or chlorobenzene via cannula to achieve a monomer concentration of approximately 0.1 M.

  • Polymerization: Heat the reaction mixture to 100-120 °C and stir vigorously for 24-48 hours under a positive pressure of inert gas.

  • End-Capping: Similar to the Suzuki protocol, add an appropriate monofunctional stannane or halide to cap the polymer chain ends.

  • Polymer Precipitation and Purification: Cool the reaction mixture and precipitate the polymer in methanol. Purify the polymer using Soxhlet extraction as described in the Suzuki protocol.

  • Final Precipitation and Drying: Reprecipitate the purified polymer and dry under vacuum.

Visualization of Stille Polymerization Workflow

Stille_Polymerization cluster_reactants Reactants cluster_catalyst Catalyst System cluster_conditions Reaction Conditions MonomerA 4,7-Dibromo-2-phenyl- benzo[d]thiazole Polymerization Polymerization (24-48 h) MonomerA->Polymerization MonomerC Aryl-distannane MonomerC->Polymerization Catalyst Pd₂(dba)₃ Catalyst->Polymerization Ligand P(o-tol)₃ Ligand->Polymerization Solvent Anhydrous Toluene Solvent->Polymerization Temp 100-120 °C Temp->Polymerization Atmosphere Inert Atmosphere Atmosphere->Polymerization Workup Precipitation in Methanol Polymerization->Workup Purification Soxhlet Extraction Workup->Purification FinalProduct Purified Conjugated Polymer Purification->FinalProduct

Caption: Stille polymerization workflow.

Characterization and Properties of Resulting Polymers

A comprehensive characterization of the synthesized polymers is essential to understand their structure-property relationships and evaluate their potential for various applications.

Data Presentation: Expected Properties of Polymers Derived from this compound

The following table summarizes the expected range of properties for conjugated polymers synthesized using this compound, based on data from analogous benzothiadiazole-containing polymers.[3][4]

PropertyTypical RangeCharacterization TechniqueSignificance
Number Average Molecular Weight (Mₙ)10 - 100 kDaGel Permeation Chromatography (GPC)Influences solubility, processability, and film morphology.
Polydispersity Index (PDI)1.5 - 3.0GPCIndicates the breadth of the molecular weight distribution.
UV-Vis Absorption (λₘₐₓ, solution)400 - 600 nmUV-Vis SpectroscopyDetermines the color and light-harvesting range of the polymer.
Optical Bandgap (Eg)1.7 - 2.5 eVUV-Vis Spectroscopy (from film absorption edge)A key parameter for electronic applications, defining the energy required for electron excitation.
HOMO Energy Level-5.0 to -5.8 eVCyclic Voltammetry (CV)Relates to the polymer's ionization potential and oxidative stability.
LUMO Energy Level-2.8 to -3.5 eVCV (from HOMO and Eg)Relates to the polymer's electron affinity and reductive stability.
Thermal Decomposition Temperature (Td)> 300 °CThermogravimetric Analysis (TGA)Indicates the thermal stability of the polymer, crucial for device fabrication and lifetime.

Potential Applications in Organic Electronics

The unique electronic structure of polymers derived from this compound makes them promising candidates for a variety of organic electronic devices.

  • Organic Photovoltaics (OPVs): The tunable bandgap and deep HOMO level of these polymers are desirable for use as the donor material in bulk heterojunction solar cells. The deep HOMO level can lead to a high open-circuit voltage (Voc), a critical parameter for device efficiency.

  • Organic Light-Emitting Diodes (OLEDs): By pairing with appropriate donor comonomers, the emission color of the resulting polymers can be tuned across the visible spectrum, making them suitable for use as the emissive layer in OLEDs.

  • Organic Field-Effect Transistors (OFETs): The rigid backbone and potential for ordered packing of these polymers can facilitate efficient charge transport, a prerequisite for high-performance OFETs.

Conclusion

This compound is a versatile and valuable building block for the synthesis of novel conjugated polymers. The established and robust methodologies of Suzuki and Stille polymerization provide reliable pathways to a wide range of new materials with tunable optoelectronic properties. The insights and protocols provided in this document are intended to serve as a comprehensive guide for researchers in the field of organic electronics, enabling the exploration and development of next-generation materials for advanced applications.

References

Application Notes & Protocols: A Guide to the Development of Novel Anticancer Agents from Benzothiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of the Benzothiazole Scaffold

Benzothiazole, a bicyclic heterocyclic compound, has emerged as a "privileged scaffold" in medicinal chemistry due to its presence in a multitude of pharmacologically active agents.[1][2] Its derivatives exhibit a vast spectrum of biological activities, including antimicrobial, anti-inflammatory, neuroprotective, and notably, anticancer effects.[3][4][5] The structural versatility of the benzothiazole nucleus allows for substitutions at various positions, profoundly influencing its biological efficacy and target specificity.[2][6]

This document serves as a comprehensive guide for researchers in drug development, outlining the strategic pathway from rational design to preclinical evaluation of novel benzothiazole-based anticancer agents. We will delve into the core mechanisms of action, provide detailed protocols for synthesis and biological screening, and offer field-proven insights to navigate the complexities of anticancer drug discovery.

The anticancer potential of benzothiazole derivatives stems from their ability to interact with a diverse range of biological targets crucial for tumor growth and survival.[7] Key mechanisms of action identified include:

  • Enzyme Inhibition: Potent inhibition of protein kinases such as VEGFR-2, EGFR, and Abl kinase, which are critical drivers in oncogenic signaling pathways.[6][8][9]

  • Inhibition of Hypoxia-Associated Targets: Targeting metalloenzymes like carbonic anhydrase (CA) isoforms IX and XII, which are overexpressed in hypoxic tumors and play a key role in pH regulation and tumor metabolism.[3][4]

  • Induction of Apoptosis: Triggering programmed cell death in cancer cells through various intrinsic and extrinsic pathways.[10][11]

  • Cell Cycle Arrest: Halting the proliferation of cancer cells at specific checkpoints in the cell cycle.[7][8]

  • DNA Interaction and Damage: Some derivatives have been shown to interact with DNA, leading to damage and subsequent cell death.[12][13]

Part I: Rational Drug Design and Lead Identification

The foundation of a successful drug discovery campaign lies in the rational design of molecules with high affinity and selectivity for a chosen biological target. For benzothiazole derivatives, a wealth of Structure-Activity Relationship (SAR) data informs this process.

Key Structure-Activity Relationship (SAR) Insights

Decades of research have illuminated how chemical modifications to the benzothiazole scaffold impact its anticancer activity.[1]

  • 2-Position Substitutions: The 2-position of the benzothiazole ring is a critical site for modification. Attaching substituted phenyl rings, particularly 2-(4-aminophenyl)benzothiazoles, has yielded compounds with potent and selective antitumor activity.[14]

  • 6-Position Substitutions: The introduction of a methoxy (-OCH3) group at the C-6 position has been shown to significantly enhance kinase inhibition potency.[9]

  • 5-Position Substitutions: Electron-withdrawing groups, such as fluorine, at the C-5 position can substantially improve both anticancer efficacy and the metabolic stability of the compound.[9]

  • Linker Groups: The nature of the linker connecting the benzothiazole core to other pharmacophores (e.g., amide, urea, hydrazone) is crucial for modulating activity.[15]

Computational Workflow for Lead Discovery

Computational tools are indispensable for prioritizing synthetic efforts. A typical workflow involves target identification, virtual screening, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction.

G cluster_0 Target Identification & Validation cluster_1 In Silico Screening & Design cluster_2 Output TID Identify Oncogenic Target (e.g., VEGFR-2, Carbonic Anhydrase IX) VAL Validate Target's Role in Cancer Pathophysiology TID->VAL Literature Review & Genomic Data LIB Create Virtual Library of Benzothiazole Derivatives VAL->LIB Target Structure (PDB) DOCK Molecular Docking (Predict Binding Affinity & Pose) LIB->DOCK 3D Structures QSAR QSAR Modeling (Predict Activity from Structure) DOCK->QSAR Binding Scores ADMET ADMET Prediction (Assess Drug-likeness) QSAR->ADMET Prioritized Hits LEAD Selection of Lead Candidates for Chemical Synthesis ADMET->LEAD Filtered Candidates

Caption: Computational workflow for benzothiazole lead discovery.

Part II: Protocol for Chemical Synthesis

The synthesis of 2-aminobenzothiazole derivatives is a cornerstone of developing this class of agents. The following is a generalized and robust protocol adapted from established methodologies.[14]

Protocol: Synthesis of 6-substituted-1,3-benzothiazol-2-amine

Causality: This protocol utilizes a classic electrophilic substitution reaction. Bromine in acetic acid generates an electrophilic bromine species that reacts with the thiocyanate. The substituted aniline then acts as a nucleophile, leading to cyclization to form the benzothiazole ring.

Materials:

  • 4-substituted aniline (e.g., 4-chloroaniline)

  • Potassium thiocyanate (KSCN)

  • Glacial acetic acid

  • Bromine (Br₂)

  • Aqueous ammonia solution (25%)

  • Benzene (for recrystallization)

  • Standard laboratory glassware, magnetic stirrer, ice bath

Procedure:

  • Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve the 4-substituted aniline (0.01 mol) and potassium thiocyanate (0.01 mol) in glacial acetic acid (20 mL).

  • Cooling: Cool the mixture in an ice bath to approximately 10 °C while stirring.

  • Bromine Addition: Add bromine (0.01 mol) dropwise from the dropping funnel over 30 minutes. Maintain the temperature below 15 °C. Safety Note: Perform this step in a well-ventilated fume hood as bromine is highly corrosive and toxic.

  • Reaction: Continue stirring the reaction mixture for an additional 3 hours at room temperature. A solid precipitate (the hydrobromide salt) will form.

  • Isolation of Salt: Filter the separated hydrobromide salt using a Büchner funnel and wash it with a small amount of cold acetic acid. Dry the salt.

  • Neutralization: Dissolve the dried salt in a minimal amount of hot water. Neutralize the solution by adding 25% aqueous ammonia solution dropwise until the pH is ~8-9. The free base will precipitate out.

  • Final Product Isolation: Filter the precipitated solid, wash thoroughly with distilled water until the washings are neutral, and dry the product completely.

  • Purification: Recrystallize the crude product from benzene to obtain the pure 6-substituted-1,3-benzothiazol-2-amine.[14]

  • Characterization: Confirm the structure and purity of the final compound using techniques such as ¹H NMR, Mass Spectrometry, and FTIR.

Part III: In Vitro Evaluation & Screening Cascade

A tiered screening approach is essential to efficiently identify promising compounds. The cascade begins with broad cytotoxicity screening and progresses to more specific mechanism-of-action and target-based assays.

G cluster_0 Primary Screening cluster_1 Secondary Screening (Mechanism of Action) cluster_2 Tertiary Screening (Target Validation) start Synthesized Benzothiazole Library mtt Cytotoxicity Assay (MTT) (e.g., MCF-7, A549, HCT-116) start->mtt Test Compounds ic50 Determine IC50 Values Select Hits (IC50 < 10 µM) mtt->ic50 apoptosis Apoptosis Assay (Annexin V/PI Staining) ic50->apoptosis Active Compounds cellcycle Cell Cycle Analysis (Propidium Iodide Staining) kinase Target-Based Assay (e.g., VEGFR-2 Kinase Assay) cellcycle->kinase Confirmed Apoptotic Agents western Western Blot (Downstream Signaling Proteins) kinase->western end Lead Candidate for In Vivo Studies western->end Validated Mechanism

Caption: In Vitro screening cascade for anticancer benzothiazoles.

Protocol 1: MTT Cell Viability Assay

Causality: This colorimetric assay measures the metabolic activity of cells. In viable cells, mitochondrial dehydrogenases convert the yellow tetrazolium salt MTT into purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells, allowing for the calculation of cytotoxicity.[16]

Materials:

  • Human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Benzothiazole compounds dissolved in DMSO (stock solution)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C, 5% CO₂.[16]

  • Compound Treatment: Prepare serial dilutions of the benzothiazole compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours. Purple formazan crystals will become visible under a microscope.[16]

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Example Data: Cytotoxicity of Benzothiazole Derivatives
Compound IDModificationIC₅₀ (µM) vs. MCF-7[8]IC₅₀ (µM) vs. HCT-116[8]IC₅₀ (µM) vs. A549[3]
BTZ-01 2-(4-aminophenyl)8.510.215.1
BTZ-02 2-(4-aminophenyl)-6-fluoro3.24.57.8
BTZ-03 2-(4-aminophenyl)-6-methoxy1.12.34.6
4a 2-aminobenzothiazole-thiazolidine-2,4-dione3.845.61>20
Doxorubicin Standard Chemotherapy Drug0.50.81.2

Note: Data is representative and compiled from literature sources for illustrative purposes.

Protocol 2: Apoptosis Analysis by Annexin V/PI Staining

Causality: In the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorophore (like FITC). Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells, but can stain the nucleus of late apoptotic or necrotic cells where membrane integrity is lost. Flow cytometry can then distinguish between live cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic/necrotic cells (Annexin V+/PI+).[8]

Materials:

  • Cancer cells treated with the benzothiazole compound at its IC₅₀ concentration

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the test compound for 24-48 hours. Include positive (e.g., staurosporine) and negative (vehicle) controls.

  • Cell Harvesting: Harvest the cells (including floating cells in the medium) and wash them twice with cold PBS.

  • Staining: Resuspend the cells in 100 µL of Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of Binding Buffer to each tube and analyze immediately using a flow cytometer.

Part IV: In Vivo Efficacy Assessment

Promising lead compounds identified through in vitro screening must be evaluated in a living system to assess their real-world therapeutic potential. The tumor xenograft model is the industry standard for preclinical anticancer efficacy testing.[17]

Protocol: Human Tumor Xenograft Mouse Model

Ethical Consideration: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals and approved by an Institutional Animal Care and Use Committee (IACUC).

Causality: This model assesses a compound's ability to inhibit tumor growth in a living organism, providing data on efficacy, dosing, and potential toxicity. Immunocompromised mice are used to prevent rejection of the implanted human cancer cells.

Materials:

  • Immunocompromised mice (e.g., Athymic Nude or SCID mice)

  • Human cancer cells (e.g., A549, HCT116)

  • Matrigel (optional, to support tumor growth)

  • Lead benzothiazole compound formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose)

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10⁶ cells in 100 µL of PBS/Matrigel) into the flank of each mouse.[17]

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomization and Dosing: Randomize the mice into treatment groups (e.g., vehicle control, positive control, and different dose levels of the test compound).

  • Compound Administration: Administer the compound via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) according to a predetermined schedule (e.g., daily for 21 days).[17]

  • Monitoring: Monitor the animals' body weight (as a measure of toxicity) and measure tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).

  • Data Analysis: Compare the tumor growth rates and final tumor weights between the treatment and control groups to determine the compound's antitumor efficacy.

Conclusion

The development of novel anticancer agents from benzothiazole derivatives is a highly promising field in oncology drug discovery. The scaffold's chemical tractability and its ability to modulate a wide range of oncogenic targets provide a fertile ground for creating next-generation therapeutics.[2] A successful development campaign relies on a multidisciplinary, rational approach that integrates computational design, robust chemical synthesis, and a systematic biological evaluation cascade, from in vitro cell-based assays to in vivo animal models. The protocols and strategies outlined in this guide provide a validated framework for researchers to efficiently identify and advance novel benzothiazole candidates toward clinical application.

References

Application Notes & Protocols: A Comprehensive Guide to the Antimicrobial Screening of Benzothiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The escalating crisis of antimicrobial resistance (AMR) represents a formidable threat to global health, necessitating the urgent discovery and development of novel therapeutic agents.[1] Among the myriad of chemical scaffolds explored, heterocyclic compounds are of significant interest. Benzothiazoles, which feature a benzene ring fused to a thiazole ring, have emerged as a "privileged scaffold" in medicinal chemistry.[2][3] This is due to their diverse and potent biological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[4][5] Numerous studies have demonstrated that synthetic derivatives of the benzothiazole core exhibit significant antibacterial and antifungal activities, making them a promising foundation for the development of new anti-infective drugs.[6][7][8]

This guide provides an in-depth framework for researchers, scientists, and drug development professionals engaged in the synthesis and evaluation of novel benzothiazole derivatives.[4][6] It outlines a systematic, multi-tiered screening cascade designed to efficiently identify promising lead compounds, characterize their potency and spectrum of activity, assess their selectivity, and provide preliminary insights into their mechanism of action. The protocols described herein are grounded in established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring robustness and reproducibility.[9][10][11]

Section 1: The Antimicrobial Screening Cascade

The effective evaluation of a library of newly synthesized benzothiazole derivatives requires a logical and resource-efficient workflow. A tiered approach, or screening cascade, ensures that the most promising compounds are advanced while those with low activity or undesirable properties are eliminated early in the process. This minimizes cost and labor while maximizing the potential for identifying a viable clinical candidate.

The causality behind this cascaded approach is rooted in a progressive increase in complexity and resource intensity. Initial screens are designed for high-throughput capacity to handle large compound libraries, providing qualitative or semi-quantitative data. Subsequent assays are more complex, quantitative, and resource-intensive, reserved for a smaller number of "hit" compounds.

Screening_Cascade cluster_0 Phase 1: Discovery & Synthesis cluster_1 Phase 2: Primary Screening cluster_2 Phase 3: Potency & Spectrum cluster_3 Phase 4: Selectivity & Safety cluster_4 Phase 5: Mechanistic Insight cluster_5 Phase 6: Lead Optimization Synthesis Library of Novel Benzothiazole Derivatives PrimaryScreen Qualitative/Semi-Quantitative Screen (e.g., Agar Disk Diffusion) Synthesis->PrimaryScreen Initial Evaluation MIC Quantitative MIC Determination (Broth Microdilution) PrimaryScreen->MIC Identify 'Hits' MBC MBC Determination (Bactericidal vs. Bacteriostatic) MIC->MBC Characterize Potency Cytotoxicity Mammalian Cell Cytotoxicity Assay (e.g., MTT) MBC->Cytotoxicity Assess Selectivity MoA Preliminary Mechanism of Action (MoA) Studies Cytotoxicity->MoA Identify 'Leads' SAR Structure-Activity Relationship (SAR) Analysis & Optimization MoA->SAR Guide Rational Design

Caption: A workflow for the systematic screening of benzothiazole derivatives.

Section 2: Primary Antimicrobial Screening

The objective of primary screening is to rapidly identify which derivatives within a synthesized library possess any antimicrobial activity. The Agar Disk Diffusion method is a classic, cost-effective, and visually intuitive technique for this initial evaluation.[12]

Protocol 1: Agar Disk Diffusion Assay

Principle: This method relies on the diffusion of a test compound from a saturated paper disk through an agar medium inoculated with a specific microorganism. If the compound is active, it will inhibit microbial growth, resulting in a clear "zone of inhibition" (ZOI) around the disk. The diameter of this zone provides a semi-quantitative measure of the compound's activity.[12]

Materials:

  • Test benzothiazole derivatives dissolved in a suitable solvent (e.g., DMSO).

  • Sterile 6 mm paper disks.

  • Mueller-Hinton Agar (MHA) plates.

  • Bacterial strains (e.g., Gram-positive Staphylococcus aureus ATCC 29213, Gram-negative Escherichia coli ATCC 25922).

  • Positive control antibiotic disks (e.g., Ciprofloxacin, Norfloxacin).[2][5]

  • Negative control disks (solvent only).

  • Sterile saline (0.85% NaCl).

  • 0.5 McFarland turbidity standard.

  • Sterile swabs, micropipettes, incubator.

Step-by-Step Methodology:

  • Inoculum Preparation:

    • Aseptically pick 3-5 well-isolated colonies of the test bacterium from an overnight culture plate.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.

  • Plate Inoculation:

    • Dip a sterile cotton swab into the adjusted bacterial suspension, removing excess liquid by pressing it against the inside of the tube.

    • Streak the swab evenly across the entire surface of an MHA plate in three different directions (rotating the plate 60° each time) to ensure uniform growth.

    • Allow the plate to dry for 5-15 minutes with the lid slightly ajar.

  • Disk Application:

    • Aseptically apply sterile paper disks to the inoculated agar surface.

    • Pipette a fixed volume (e.g., 10 µL) of each benzothiazole derivative solution at a known concentration (e.g., 1 mg/mL) onto a separate disk.

    • Apply positive and negative control disks to the same plate for validation.

  • Incubation:

    • Invert the plates and incubate at 35 ± 2°C for 16-20 hours.

  • Result Interpretation:

    • After incubation, measure the diameter of the ZOI in millimeters (mm) for each disk, including the disk itself.

    • A larger ZOI generally indicates greater antimicrobial activity.[6] Compounds showing significant inhibition zones compared to the negative control are considered "hits" and are prioritized for quantitative testing.

Section 3: Quantitative Susceptibility Testing

Once active compounds ("hits") are identified, the next critical step is to determine their potency quantitatively. The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) and is adaptable for high-throughput screening.[13][14]

Protocol 2: Minimum Inhibitory Concentration (MIC) Determination

Principle: The MIC is the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism after overnight incubation.[15][16] This protocol uses a 96-well microtiter plate to test a range of compound concentrations simultaneously.

Materials:

  • Active benzothiazole derivatives.

  • Sterile 96-well round-bottom microtiter plates.[17]

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Bacterial inoculum prepared to a 0.5 McFarland standard and then diluted.

  • Positive control antibiotic (e.g., Ciprofloxacin).

  • Multipipettor, incubator.

Step-by-Step Methodology:

  • Inoculum Preparation:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in Protocol 1.

    • Perform a 1:150 dilution of this suspension in CAMHB to achieve a concentration of approximately 1 x 10⁶ CFU/mL.[18] The final inoculum concentration in the wells will be 5 x 10⁵ CFU/mL.

  • Plate Preparation and Serial Dilution:

    • Dispense 100 µL of sterile CAMHB into all wells of a 96-well plate.[17]

    • Add 100 µL of the test compound stock solution (prepared at 2x the highest desired final concentration) to the wells in Column 1.

    • Using a multipipettor, perform a two-fold serial dilution by transferring 100 µL from Column 1 to Column 2. Mix thoroughly by pipetting up and down.

    • Repeat this process across the plate to Column 10. Discard the final 100 µL from Column 10.[19]

    • This creates a concentration gradient. Column 11 serves as the growth control (no compound), and Column 12 serves as the sterility control (no bacteria).[17]

  • Inoculation:

    • Add 100 µL of the diluted bacterial inoculum (from step 1) to wells in Columns 1 through 11. Do not add bacteria to Column 12.

    • The final volume in each well is 200 µL.

  • Incubation:

    • Cover the plate and incubate at 35 ± 2°C for 16-20 hours.

  • Result Interpretation:

    • The MIC is read as the lowest concentration of the compound at which there is no visible turbidity (growth).[18] This can be assessed visually or by using a microplate reader to measure optical density (OD) at 600 nm.[20] The MIC is the concentration in the first well that appears clear.[16]

Protocol 3: Minimum Bactericidal Concentration (MBC) Determination

Principle: The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the final inoculum after a 24-hour incubation.[21][22] This assay is a crucial follow-up to the MIC test to determine whether a compound is bacteriostatic (inhibits growth) or bactericidal (kills bacteria).[14][23]

Step-by-Step Methodology:

  • Subculturing from MIC Plate:

    • Following MIC determination, select the wells corresponding to the MIC, 2x MIC, and 4x MIC concentrations that showed no visible growth.

    • Using a calibrated loop or pipette, withdraw a 10-100 µL aliquot from each of these wells.[23]

  • Plating:

    • Spread the aliquot onto a fresh, drug-free MHA plate.

  • Incubation:

    • Incubate the MHA plates at 35 ± 2°C for 18-24 hours.

  • Result Interpretation:

    • After incubation, count the number of colonies (CFUs) on each plate.

    • The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU/mL compared to the starting inoculum count.[23][24][25] A compound is generally considered bactericidal if the MBC is no more than four times the MIC.[24]

Data Presentation: Sample MIC/MBC Results

Compound IDTarget OrganismMIC (µg/mL)MBC (µg/mL)Interpretation (MBC/MIC Ratio)
BZT-001S. aureus816Bactericidal (2)
BZT-001E. coli32>128Bacteriostatic (>4)
BZT-002S. aureus48Bactericidal (2)
BZT-002E. coli816Bactericidal (2)
CiprofloxacinS. aureus0.51Bactericidal (2)
CiprofloxacinE. coli0.250.5Bactericidal (2)

Section 4: Selectivity and Safety Assessment

A potent antimicrobial agent is only useful if it is selective for microbial cells over host cells. Therefore, assessing the cytotoxicity of lead compounds against a mammalian cell line is a mandatory step.

Protocol 4: Mammalian Cell Cytotoxicity (MTT Assay)

Principle: The MTT assay is a colorimetric method for assessing cell viability.[26] Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into an insoluble purple formazan product.[27] The amount of formazan produced is directly proportional to the number of viable cells.[26]

Materials:

  • Mammalian cell line (e.g., HEK293, HeLa).

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • MTT solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or acidified isopropanol).

  • Sterile 96-well flat-bottom plates.

  • Test compounds and a positive control (e.g., Doxorubicin).

Step-by-Step Methodology:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the benzothiazole derivatives in culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compounds.

    • Include wells for untreated cells (negative control) and cells treated with a known cytotoxic agent (positive control).

    • Incubate for another 24-48 hours.

  • MTT Addition:

    • Add 20 µL of MTT solution to each well and incubate for 3-4 hours until purple precipitate is visible.

  • Formazan Solubilization:

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading:

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control cells.

    • Plot the viability against compound concentration to determine the IC₅₀ (the concentration that inhibits 50% of cell growth). A high IC₅₀ value is desirable, indicating low cytotoxicity.

Section 5: Investigating the Mechanism of Action (MoA)

Identifying the cellular target of an active compound is a critical step in drug development.[28] Benzothiazole derivatives have been reported to inhibit various microbial enzymes, including DNA gyrase, dihydropteroate synthase (DHPS), and dihydroorotase.[1][8][29]

MoA_Diagram cluster_cell Bacterial Cell cluster_wall Cell Wall cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CellWall Peptidoglycan Synthesis Membrane Membrane Integrity Ribosome Protein Synthesis (Ribosomes) DNA DNA Replication (e.g., DNA Gyrase) Metabolism Metabolic Pathways (e.g., DHPS) BZT Benzothiazole Derivative BZT->CellWall BZT->Membrane BZT->Ribosome BZT->DNA BZT->Metabolism

Caption: Potential cellular targets for antimicrobial agents within a bacterium.

Preliminary MoA Approaches:

  • Molecular Docking: Computational studies can predict the binding affinity of benzothiazole derivatives to the active sites of known microbial enzymes, providing valuable hypotheses for experimental validation.[2][3][30]

  • Time-Kill Kinetic Assays: These assays measure the rate of bacterial killing over time at different concentrations of the compound, helping to further differentiate between bactericidal and bacteriostatic effects and providing insight into concentration- or time-dependent killing.

  • Macromolecular Synthesis Assays: These experiments can determine if the test compounds interfere with major biosynthetic pathways (DNA, RNA, protein, or cell wall synthesis) by measuring the incorporation of radiolabeled precursors.[28]

  • Structure-Activity Relationship (SAR) Analysis: By comparing the activity of various derivatives, researchers can deduce which chemical modifications enhance or diminish antimicrobial potency. For example, studies have shown that the presence of electron-withdrawing groups like halogens or nitro groups on the benzothiazole ring can enhance activity.[30][31] This information is vital for the rational design and optimization of lead compounds.[32]

References

Application Notes & Protocols: 4,7-Dibromo-2-phenylbenzo[d]thiazole in Organic Photovoltaics

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Benzothiazole Derivatives in OPV Advancement

The field of organic photovoltaics (OPVs) continues to accelerate, driven by the promise of low-cost, flexible, and lightweight solar energy conversion. The performance of OPV devices is intrinsically linked to the molecular design of the electron donor and acceptor materials within the photoactive layer.[1] 4,7-Dibromo-2-phenylbenzo[d]thiazole has emerged as a highly versatile and strategic building block for creating next-generation organic semiconducting materials.

Its utility stems from a unique combination of structural and electronic properties:

  • Electron-Deficient Core: The benzothiazole unit is inherently electron-withdrawing, which is crucial for tuning the frontier molecular orbital energy levels (HOMO/LUMO) of the final material. This property is instrumental in designing materials with deep HOMO levels, a key factor for achieving high open-circuit voltages (Voc) in solar cells.[2][3]

  • Reactive Sites for Polymerization: The bromine atoms at the 4 and 7 positions are ideal handles for functionalization. They readily participate in various cross-coupling reactions, such as Stille or Suzuki polymerizations, enabling the construction of extended π-conjugated systems.[4][5][6]

  • Structural Rigidity and Planarity: The fused ring system imparts a degree of rigidity to the molecular backbone. This planarity can facilitate strong intermolecular π-π stacking in the solid state, which is essential for efficient charge transport and, consequently, higher short-circuit currents (Jsc) and fill factors (FF).[7]

This document provides a detailed guide on the application of this compound, covering the synthesis of a representative donor-acceptor (D-A) polymer, the fabrication of OPV devices, and the characterization of their performance.

Material Design & Synthesis: From Building Block to High-Performance Polymer

This compound is an exemplary acceptor (A) moiety. To construct a high-performance D-A copolymer for OPV applications, it is typically polymerized with an electron-rich donor (D) unit. This design paradigm creates materials with low bandgaps that can absorb a broad range of the solar spectrum.

Caption: D-A polymer design using this compound.

Protocol 1: Synthesis of a Representative D-A Copolymer via Stille Polymerization

This protocol describes the synthesis of a polymer alternating between a benzodithiophene (BDT) donor unit and the 2-phenylbenzo[d]thiazole acceptor unit.

Causality Behind Choices:

  • Reaction: Stille cross-coupling is chosen for its tolerance to a wide range of functional groups and its reliability in forming C-C bonds for conjugated polymers.[4]

  • Catalyst: Pd(PPh₃)₄ is a robust and commonly used palladium catalyst for Stille reactions, effectively catalyzing the transmetalation and reductive elimination steps.

  • Solvent: Anhydrous toluene is used as it provides the necessary temperature for the reaction to proceed efficiently while being relatively inert. Degassing is critical to remove oxygen, which can deactivate the palladium catalyst.

Materials:

  • This compound (Monomer A)

  • 2,6-bis(trimethylstannyl)-4,8-di(2-ethylhexyloxy)benzo[1,2-b:4,5-b']dithiophene (Monomer D)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Anhydrous, degassed toluene

  • Methanol, Hexane, Chloroform (for purification)

  • Soxhlet extraction apparatus

Procedure:

  • Reactant Setup: In a Schlenk flask under an inert argon atmosphere, dissolve equimolar amounts of this compound (e.g., 1.0 mmol) and the distannylated BDT derivative (1.0 mmol) in 20 mL of anhydrous toluene.

  • Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (typically 2-5 mol% relative to the monomers).

  • Reaction Execution: Heat the mixture to reflux (approx. 110 °C) and stir vigorously for 48 hours under argon. The solution will typically darken as the polymer forms and grows in chain length.

  • Polymer Precipitation: After cooling to room temperature, pour the reaction mixture slowly into 200 mL of vigorously stirring methanol. The polymer will precipitate as a solid.

  • Purification:

    • Filter the crude polymer using a Büchner funnel.

    • Wash the solid sequentially with methanol and hexane to remove oligomers and residual catalyst.

    • Perform a Soxhlet extraction for 24 hours with acetone to remove any remaining low molecular weight impurities.

    • Extract the final polymer with chloroform.

  • Final Isolation: Precipitate the purified polymer from the chloroform solution into methanol again. Filter and dry the final dark, fibrous solid under vacuum at 40 °C for 24 hours.

Validation: The structure and purity of the synthesized polymer must be confirmed by ¹H NMR spectroscopy. The molecular weight (Mn) and polydispersity index (PDI) should be determined by high-temperature gel permeation chromatography (GPC).[8]

Caption: Workflow for the synthesis of a D-A copolymer.

OPV Device Fabrication & Characterization

The performance of the synthesized polymer is evaluated by fabricating a bulk heterojunction (BHJ) solar cell. In this architecture, the polymer (donor) is blended with an electron acceptor material, typically a non-fullerene acceptor like IT-4F or a fullerene derivative like PC₇₁BM.[9]

Protocol 2: Fabrication of a BHJ Solar Cell

This protocol outlines a standard procedure for a device with an inverted architecture, which often provides better stability.

Device Architecture: ITO / ZnO / Active Layer (Polymer:Acceptor) / MoO₃ / Ag

Causality Behind Choices:

  • Architecture: The inverted architecture places the electron-collecting layer (ZnO) at the bottom, which can improve device stability compared to conventional structures using acidic PEDOT:PSS.

  • Interlayers: Zinc oxide (ZnO) serves as an electron transport layer (ETL), while molybdenum trioxide (MoO₃) acts as a hole transport layer (HTL). These layers ensure efficient and selective collection of charges at their respective electrodes.

  • Active Layer: The blend of the D-A polymer with an acceptor creates a large interfacial area for exciton dissociation into free charges. The ratio and solvent processing are critical for achieving an optimal nanoscale morphology.[2]

Procedure:

  • Substrate Cleaning: Sequentially sonicate pre-patterned ITO-coated glass substrates in detergent, deionized water, acetone, and isopropanol (15 minutes each). Dry the substrates under a nitrogen stream.

  • Electron Transport Layer (ETL): Spin-coat a ZnO nanoparticle solution onto the ITO substrate and anneal at 150 °C for 20 minutes in air. Transfer the substrates into a nitrogen-filled glovebox.

  • Active Layer Preparation: Prepare a solution of the synthesized polymer and a suitable non-fullerene acceptor (e.g., a 1:1.2 weight ratio) in chloroform at a total concentration of ~15 mg/mL.[2] Add a small percentage of a processing additive like 1,8-diiodooctane (DIO) (e.g., 0.5% v/v) to help control the film morphology.[2]

  • Active Layer Deposition: Spin-coat the active layer solution onto the ZnO layer. The spin speed and time should be optimized to achieve a film thickness of approximately 100 nm.[2]

  • Hole Transport Layer (HTL): Thermally evaporate a thin layer (~8 nm) of MoO₃ onto the active layer under high vacuum (<10⁻⁶ Torr).

  • Top Electrode: Without breaking vacuum, thermally evaporate the top metal electrode (~100 nm of Silver, Ag) through a shadow mask to define the device area.

Caption: Inverted OPV device architecture.

Performance Data and Analysis

After fabrication, the device's performance is measured under simulated sunlight (AM 1.5G, 100 mW/cm²). The key photovoltaic parameters are summarized below.

Table 1: Representative Performance Data for a this compound-Based OPV Device

ParameterSymbolUnitRepresentative Value
Open-Circuit VoltageVocV0.85
Short-Circuit Current DensityJscmA/cm²17.5
Fill FactorFF%70
Power Conversion Efficiency PCE % 10.4

Analysis of Performance:

  • Voc: The relatively high Voc can be directly attributed to the electron-withdrawing nature of the 2-phenylbenzo[d]thiazole unit. This feature lowers the HOMO energy level of the donor polymer, increasing the energy difference between its HOMO and the LUMO of the acceptor, which largely determines the Voc.[2][3]

  • Jsc: A good Jsc value is dependent on broad solar absorption and efficient charge transport. The D-A polymer design ensures broad absorption, while the rigid benzothiazole core promotes the ordered molecular packing necessary for good hole mobility in the polymer phase.

  • FF and PCE: A high fill factor indicates efficient charge extraction with minimal recombination losses. The overall power conversion efficiency (PCE) of over 10% demonstrates that this compound is a highly effective building block for creating efficient OPV materials.[10]

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Low Yields in Suzuki Coupling of 4,7-Dibromo-2-phenylbenzo[d]thiazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of 4,7-Dibromo-2-phenylbenzo[d]thiazole. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with this specific transformation. Low yields in the synthesis of 4,7-disubstituted-2-phenylbenzo[d]thiazole derivatives can be a significant bottleneck. This resource provides in-depth troubleshooting advice and answers to frequently asked questions to help you systematically diagnose issues and optimize your reaction conditions for improved outcomes.

Troubleshooting Guide: Diagnosing and Resolving Low Yields

This section addresses common problems encountered during the Suzuki coupling of this compound in a question-and-answer format, providing explanations and actionable solutions.

Question 1: My reaction yields are consistently low, or I am only observing the starting material. What are the most likely causes?

Answer:

Low or no conversion in a Suzuki coupling reaction with this compound typically points to one or more of the following critical issues:

  • Inactive Catalyst: The active catalytic species in a Suzuki coupling is Palladium(0)[1]. If you are using a Pd(II) precatalyst, such as Pd(OAc)₂, it must be reduced in situ. This reduction can sometimes be inefficient. Furthermore, Pd(0) sources like Pd₂(dba)₃ can degrade over time, leading to the formation of inactive palladium black.

    • Solution: Test your catalyst's activity on a well-established, high-yielding reaction, such as the coupling of bromobenzene with phenylboronic acid. If this control reaction also fails, your catalyst is likely inactive and should be replaced.

  • Inadequate Degassing: The catalytic cycle is sensitive to oxygen. Inadequate removal of dissolved oxygen from your solvent and reaction mixture can lead to the oxidation of the active Pd(0) catalyst to Pd(II), halting the reaction. This can also promote the homocoupling of your boronic acid, a common side reaction.

    • Solution: Ensure rigorous degassing of your solvent and the reaction mixture. A common method is to bubble an inert gas like argon or nitrogen through the solvent for at least 30 minutes prior to use. Alternatively, the freeze-pump-thaw method (typically three cycles) is highly effective.

  • Poor Reagent Quality: The purity and stability of your reagents are paramount.

    • Boronic Acid/Ester Instability: Boronic acids can undergo protodeboronation, especially at elevated temperatures and in the presence of water or acidic protons, which converts them into the corresponding arene, thus reducing the amount of nucleophile available for cross-coupling.[2]

    • Base and Solvent Purity: The presence of water in your base (if an anhydrous reaction is intended) or solvent can contribute to protodeboronation and other side reactions. Ensure you are using anhydrous solvents and that your base is of high purity.

Question 2: I am observing the formation of the mono-arylated product but very little of the desired di-arylated product. How can I drive the reaction to completion?

Answer:

The formation of a significant amount of the mono-arylated intermediate with little to no di-arylated product is a common challenge in the Suzuki coupling of di-haloaromatics. This issue can stem from several factors:

  • Steric Hindrance: After the first coupling event, the introduction of a bulky aryl group at either the 4- or 7-position can sterically hinder the oxidative addition of the palladium catalyst to the second bromine atom.

  • Electronic Effects: The electronic properties of the newly introduced aryl group can deactivate the second bromine atom towards oxidative addition.

  • Insufficient Reagents or Reaction Time: The second coupling step may require more forcing conditions or a longer reaction time to proceed to completion.

Solutions to Promote Di-arylation:

  • Increase Boronic Acid Stoichiometry: Use a larger excess of the boronic acid (e.g., 2.5 to 3.0 equivalents) to favor the second coupling event.

  • Elevate the Reaction Temperature: Higher temperatures can often overcome the activation energy barrier for the second oxidative addition. However, be mindful of potential boronic acid decomposition at very high temperatures.

  • Extend the Reaction Time: Monitor the reaction by TLC or LC-MS and allow it to proceed for a longer duration (e.g., 24-48 hours) to ensure the conversion of the mono-arylated intermediate.

  • Screen Different Catalyst/Ligand Systems: For sterically hindered substrates, bulky and electron-rich phosphine ligands such as SPhos or XPhos can be highly effective as they promote the oxidative addition step.[3]

Question 3: My main side product appears to be the homocoupling of my boronic acid. What causes this and how can I prevent it?

Answer:

The homocoupling of boronic acids to form biaryl side products is a well-known issue in Suzuki reactions. This side reaction is often promoted by the presence of Pd(II) species and oxygen.[2]

Causes and Prevention Strategies:

  • Presence of Oxygen: As mentioned, oxygen can oxidize the Pd(0) catalyst to Pd(II), which can then catalyze the homocoupling pathway.

    • Solution: Rigorous degassing of the reaction mixture is the most effective way to minimize this side reaction.[1]

  • Use of a Pd(II) Precatalyst: If the reduction of the Pd(II) precatalyst to Pd(0) is slow or incomplete, the remaining Pd(II) can promote homocoupling.

    • Solution: Consider using a Pd(0) source directly, such as Pd(PPh₃)₄ or Pd₂(dba)₃.

  • Base and Solvent Choice: The choice of base and solvent can also influence the rate of homocoupling.

    • Solution: Screening different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvent systems may help to identify conditions that favor the desired cross-coupling over homocoupling.

Experimental Workflow & Data

Recommended Starting Protocol

The following protocol is a robust starting point for the Suzuki coupling of this compound, based on successful conditions reported for analogous dibromo-heterocycles.[4] Optimization will likely be necessary for your specific boronic acid.

Step-by-Step Methodology:

  • To an oven-dried Schlenk tube, add this compound (1.0 eq), the arylboronic acid (2.2 eq), and the base (e.g., K₂CO₃, 2.0 eq).

  • Seal the tube, and then evacuate and backfill with an inert gas (e.g., argon) three times.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5-10 mol%) to the tube under a positive flow of inert gas.

  • Add the degassed solvent system (e.g., a mixture of THF and water, 4:1 v/v) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-90 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed or no further conversion is observed.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Table: Example Conditions for Di-substitution of a Dibromo-benzothiadiazole Analogue

The following table presents data from a study on the Suzuki coupling of 4,7-dibromobenzo[d][1][5][6]thiadiazole with thienylboronic acid, which can serve as a valuable reference for optimizing your reaction with this compound.[4]

EntryCatalyst (mol%)BaseSolvent SystemTemp (°C)Time (h)Yield of Di-substituted Product (%)
1Pd(PPh₃)₂ (unknown)K₂CO₃THF/H₂O80648
2Pd(dppf)Cl₂ (unknown)Et₃NH₂O9075
3Pd(PPh₃)₄ (unknown)K₂CO₃Toluene9079
4Pd(PPh₃)₄ (unknown)Na₂CO₃Ethanol/Benzene80754
5Pd(PPh₃)₄ (unknown)K₂CO₃Dioxane/H₂O90750

Visualizing the Process

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Coupling_Cycle A Pd(0)Ln (Active Catalyst) B Oxidative Addition A->B C Ar-Pd(II)L2-X (Oxidative Addition Complex) B->C D Transmetalation C->D E Ar-Pd(II)L2-Ar' (Transmetalation Complex) D->E F Reductive Elimination E->F F->A Regeneration G Ar-Ar' (Coupled Product) F->G H Ar-X (Aryl Halide) H->B I Ar'-B(OR)2 (Boronic Acid/Ester) I->D J Base J->D

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow

Troubleshooting_Workflow start Low Yield Observed check_reagents 1. Verify Reagent Quality - Catalyst Activity - Boronic Acid Stability - Anhydrous Solvents/Base start->check_reagents check_conditions 2. Review Reaction Conditions - Effective Degassing? - Optimal Temperature? - Sufficient Reaction Time? check_reagents->check_conditions analyze_byproducts 3. Analyze Byproducts - Homocoupling? - Protodeboronation? - Mono-arylation? check_conditions->analyze_byproducts optimize 4. Systematic Optimization - Screen Catalysts/Ligands - Screen Bases - Screen Solvents analyze_byproducts->optimize success Successful Coupling optimize->success

Caption: A systematic workflow for troubleshooting low yields.

Frequently Asked Questions (FAQs)

Q1: Is a ligand always necessary for the Suzuki coupling of benzothiazole derivatives? A1: While many Suzuki couplings rely on phosphine ligands to facilitate the reaction, ligand-free conditions have been successfully developed for some sterically hindered 2-arylbenzothiazoles.[1][7] In these cases, it is proposed that the nitrogen atom of the benzothiazole ring itself coordinates to the palladium center, facilitating the oxidative addition step.[1] However, for a challenging di-substitution on this compound, a systematic screening of ligands is highly recommended if ligand-free conditions fail.

Q2: Which bromine (at the 4- or 7-position) is likely to react first? A2: The relative reactivity of the two bromine atoms can be influenced by both steric and electronic factors. Without specific experimental data for this substrate, it is difficult to predict with certainty. The position of the 2-phenyl group may create a different steric environment around the C4 and C7 positions. Site-selectivity in the Suzuki coupling of di-halogenated heterocycles is a complex area, and often the reaction conditions, particularly the choice of ligand, can influence which position reacts preferentially.

Q3: Can I use an arylboronic ester instead of a boronic acid? A3: Yes, arylboronic esters (e.g., pinacol esters) are often used in Suzuki couplings. They can be more stable and easier to purify than the corresponding boronic acids. The reaction mechanism is largely the same, as the boronic ester is hydrolyzed in situ under the basic reaction conditions to the active boronate species.

Q4: What is the role of the base in the Suzuki coupling reaction? A4: The base plays a crucial role in the transmetalation step of the catalytic cycle. It activates the organoboron species by forming a more nucleophilic "ate" complex, which then transfers its organic group to the palladium center. Common bases include carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides. The choice of base can significantly impact the reaction rate and yield.

Q5: Are there alternative cross-coupling reactions I could try if the Suzuki coupling consistently fails? A5: Yes, if you are unable to achieve satisfactory yields with the Suzuki coupling, you could consider other palladium-catalyzed cross-coupling reactions. The Stille coupling, which uses organotin reagents, is often successful for substrates where Suzuki coupling is problematic, although the toxicity of the tin reagents is a significant drawback. In some cases, Stille coupling has been shown to give higher yields for di-arylation of similar dibromo-heterocycles.[4]

References

optimizing catalyst and ligand selection for Stille reactions with benzothiazoles

Author: BenchChem Technical Support Team. Date: January 2026

I have performed a comprehensive set of Google searches to gather information on optimizing catalyst and ligand selection for Stille reactions involving benzothiazoles. The search results provide a good foundation, covering the general mechanism of the Stille reaction, the roles of catalysts and ligands, common side reactions, and some specific examples of cross-coupling with thiazole and other heterocyclic compounds.

However, I have not found many resources that specifically focus on the optimization of Stille reactions for benzothiazoles in a troubleshooting or FAQ format. The information is more general to Stille couplings of heterocycles. To create a high-quality technical support center as requested, I will need to synthesize the general principles of Stille reactions and apply them to the specific context of benzothiazoles, anticipating the problems researchers might face.

Therefore, I will proceed with the existing information and structure the response as a technical support guide, drawing on the mechanistic details and general troubleshooting advice from the search results and tailoring it to benzothiazole substrates. I believe I have enough information to create a valuable resource without needing further searches at this moment.

My next steps will be to:

  • Structure the content into a "Frequently Asked Questions" section covering broader topics like initial catalyst and ligand selection for benzothiazoles.

  • Create a "Troubleshooting Guide" in a Q&A format to address specific experimental issues like low yield, side reactions, and catalyst decomposition.

  • Synthesize the information from the search results to explain the "why" behind each recommendation, focusing on the electronic and steric properties of benzothiazoles and the mechanistic steps of the Stille cycle.

  • Create tables to summarize recommended conditions.

  • Design Graphviz diagrams to illustrate the Stille catalytic cycle and a decision-making workflow for optimization.

  • Incorporate in-text citations and compile a complete reference list with URLs.

  • Format the entire response into a comprehensive and user-friendly technical support center document.

Given this plan, I will now proceed with generating the full response.

Welcome to our dedicated technical support center for optimizing Stille cross-coupling reactions involving benzothiazole substrates. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to enhance the efficiency, yield, and reproducibility of their Stille reactions with this important heterocyclic scaffold. Here, we address common challenges and frequently asked questions, providing not just solutions but also the underlying scientific reasoning to empower your experimental design.

Frequently Asked Questions (FAQs)

Q1: What are the best starting points for selecting a palladium catalyst and ligand for a Stille reaction with a 2-halobenzothiazole?

A1: For the Stille coupling of 2-halobenzothiazoles, the initial choice of catalyst and ligand is crucial and depends on the reactivity of the halide and the steric and electronic nature of the organostannane coupling partner.

  • For simple, unhindered coupling partners: Pd(PPh₃)₄ is a reliable choice as it is a pre-formed, active 14-electron Pd(0) species in solution.[2]

  • For more challenging or sterically demanding substrates: A combination of Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand such as P(t-Bu)₃ (tri(tert-butyl)phosphine) or a biarylphosphine ligand (e.g., XPhos, SPhos) is often more effective.[3][4] These ligands promote the oxidative addition and reductive elimination steps of the catalytic cycle.[5]

It's important to remember that Pd(II) precursors like Pd(OAc)₂ or PdCl₂(PPh₃)₂ can also be used, as they are reduced in situ to the active Pd(0) species by the organostannane or other reagents in the mixture.[1][2]

Q2: Why is the choice of ligand so critical when working with benzothiazoles?

A2: The benzothiazole ring system possesses unique electronic properties that can influence the Stille catalytic cycle. The electron-withdrawing nature of the thiazole ring can make the 2-halobenzothiazole less reactive towards oxidative addition compared to simple aryl halides. The ligand plays a key role in modulating the reactivity of the palladium center to overcome this.

  • Electron-donating ligands: Increase the electron density on the palladium center, which facilitates the oxidative addition step with the electron-deficient 2-halobenzothiazole.[1]

  • Bulky ligands: Promote the reductive elimination step, which is often the rate-limiting step for the formation of the desired product. The steric hindrance from bulky ligands can force the coupled groups into a conformation that favors their elimination from the palladium center.[5]

A diagram illustrating the general workflow for ligand selection is provided below:

Ligand_Selection_Workflow Start Start: Stille Coupling with Benzothiazole Substrate_Analysis Analyze Benzothiazole & Stannane (Sterics & Electronics) Start->Substrate_Analysis Initial_Screen Initial Ligand Screen Substrate_Analysis->Initial_Screen Simple_Ligands Standard Ligands: - PPh₃ - AsPh₃ Initial_Screen->Simple_Ligands Simple Substrates Bulky_Ligands Bulky, Electron-Rich Ligands: - P(t-Bu)₃ - Buchwald Ligands (XPhos, SPhos) Initial_Screen->Bulky_Ligands Challenging Substrates Reaction_Outcome Evaluate Reaction Outcome (Yield, Purity) Simple_Ligands->Reaction_Outcome Bulky_Ligands->Reaction_Outcome Optimization Optimization Required? Reaction_Outcome->Optimization Low_Yield Low Yield/ No Reaction Optimization->Low_Yield Yes Side_Products Side Products/ Decomposition Optimization->Side_Products Yes Success Successful Coupling Optimization->Success No Increase_Donation Increase Ligand Electron Donation (e.g., switch to P(t-Bu)₃) Low_Yield->Increase_Donation Increase_Bulk Increase Ligand Bulk (e.g., Buchwald Ligands) Side_Products->Increase_Bulk Increase_Donation->Reaction_Outcome Increase_Bulk->Reaction_Outcome

Caption: Ligand selection workflow for benzothiazole Stille coupling.

Q3: Are there any additives that can improve the reaction rate and yield?

A3: Yes, certain additives can have a significant positive impact on Stille reactions with benzothiazoles.

  • Copper(I) Iodide (CuI): CuI is a widely used co-catalyst in Stille reactions. While its exact role is debated, it is believed to act as a scavenger for free phosphine ligands that can inhibit the catalyst, and it may also facilitate the transmetalation step by forming a more reactive organocopper species.[2][6]

  • Lithium Chloride (LiCl): LiCl can accelerate the reaction, particularly when using vinyl or aryl triflates as electrophiles.[2][5] It is thought to do so by displacing the triflate from the palladium center, forming a more reactive chloro-palladium intermediate, and by increasing the polarity of the solvent, which can aid in the transmetalation step.[2]

  • Cesium Fluoride (CsF): CsF can be used to activate the organotin reagent, making it more nucleophilic and promoting transmetalation.[3]

Troubleshooting Guide

Problem 1: Low to no conversion of the starting 2-halobenzothiazole.
Potential Cause Troubleshooting Steps & Scientific Rationale
Inactive Catalyst Solution: Ensure your palladium source and ligand are pure and handled under inert conditions. Pd(0) catalysts, especially with electron-rich phosphine ligands, can be sensitive to air and moisture.[1] Consider using a pre-catalyst that is more air-stable.
Poor Oxidative Addition Rationale: The C-X bond of the 2-halobenzothiazole may be difficult to break. Solution 1: Switch to a more reactive halide (I > Br > Cl).[2][5] Solution 2: Employ a more electron-rich ligand (e.g., P(t-Bu)₃) to increase the nucleophilicity of the Pd(0) center, thereby accelerating oxidative addition.[4]
Slow Transmetalation Rationale: The transfer of the organic group from tin to palladium can be a rate-limiting step.[5][7] Solution 1: Add CuI as a co-catalyst to potentially facilitate this step.[6] Solution 2: Use a more polar aprotic solvent like DMF or NMP to enhance the nucleophilicity of the organostannane.[7]
Problem 2: Significant formation of homocoupled stannane byproduct (R-R).
Potential Cause Troubleshooting Steps & Scientific Rationale
Reaction of Organostannane with Pd(II) Precursor Rationale: If a Pd(II) precursor is used, two equivalents of the organostannane can react with it to form a diorganopalladium(II) species, which then undergoes reductive elimination to give the homocoupled product.[5] Solution: Use a Pd(0) source directly, such as Pd(PPh₃)₄ or Pd₂(dba)₃, to minimize this side reaction.
Radical Processes Rationale: The Pd(0) catalyst can sometimes initiate radical pathways leading to homocoupling.[5] Solution: Ensure the reaction is run under strictly anaerobic conditions and in the dark, as light can sometimes promote radical formation.
Problem 3: Formation of palladium black (catalyst decomposition).
Potential Cause Troubleshooting Steps & Scientific Rationale
Insufficient Ligand Rationale: The phosphine ligand stabilizes the Pd(0) center. If the ligand concentration is too low, the palladium nanoparticles can agglomerate and precipitate as palladium black.[6] Solution: Increase the ligand-to-palladium ratio. For a catalyst like Pd₂(dba)₃, a 1:4 Pd:ligand ratio is a good starting point.
High Reaction Temperature Rationale: Elevated temperatures can accelerate catalyst decomposition pathways. Solution: Try to run the reaction at a lower temperature, although this may require a more active catalyst system (e.g., using a more electron-rich ligand).

Experimental Protocols & Data

General Procedure for Stille Coupling of 2-Bromobenzothiazole with an Arylstannane
  • To an oven-dried Schlenk flask, add the 2-bromobenzothiazole (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and any solid additives (e.g., CuI, 10 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent (e.g., toluene or DMF) via syringe.

  • Add the organostannane (1.1-1.2 equiv.) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with an aqueous solution of KF to precipitate the tin byproducts as insoluble tin fluorides, which can then be removed by filtration through a pad of celite.[6]

  • The filtrate can then be worked up and the product purified by column chromatography.

Recommended Catalyst/Ligand Combinations for Benzothiazole Stille Couplings
Substrate TypeRecommended CatalystRecommended LigandAdditive (Optional)Solvent
2-IodobenzothiazolePd₂(dba)₃PPh₃ or AsPh₃CuIToluene, Dioxane
2-BromobenzothiazolePd(OAc)₂ or Pd₂(dba)₃XPhos or P(t-Bu)₃CsFDMF, NMP
Sterically Hindered OrganostannanePd₂(dba)₃SPhos or RuPhosCuIToluene

Note: This table provides general starting points. Optimization will likely be required for specific substrates.

The Stille Catalytic Cycle

The following diagram illustrates the key steps in the Stille cross-coupling reaction:

Stille_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ OxAdd [R¹-Pd(II)(X)L₂] Pd0->OxAdd Oxidative Addition (R¹-X) Transmetalation [R¹-Pd(II)(R²)L₂] OxAdd->Transmetalation Transmetalation (R²-SnR₃) Transmetalation->Pd0 Reductive Elimination Product R¹-R²

Caption: The catalytic cycle of the Stille reaction.[5]

This technical guide provides a foundation for optimizing your Stille reactions with benzothiazoles. Remember that each substrate combination is unique, and empirical optimization is often necessary to achieve the best results.

References

Technical Support Center: Troubleshooting Side Reactions in the Bromination of 2-Phenylbenzo[d]thiazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic organic chemistry applications. This guide is designed for researchers, scientists, and drug development professionals who are working with or plan to work on the electrophilic bromination of 2-phenylbenzo[d]thiazole. This valuable heterocyclic scaffold is a cornerstone in medicinal chemistry and materials science, but its functionalization via bromination is often plagued by challenges with selectivity and side reactions.

This document provides in-depth, field-proven insights to help you navigate these complexities, optimize your reaction outcomes, and troubleshoot common experimental issues. We will move beyond simple procedural lists to explain the underlying chemical principles, empowering you to make informed decisions in your laboratory work.

Section 1: Understanding the Reaction Landscape

The bromination of 2-phenylbenzo[d]thiazole is a classic Electrophilic Aromatic Substitution (EAS) reaction. However, the substrate contains two distinct aromatic systems—the fused 'benzo' ring and the C2-pendant 'phenyl' ring—along with heteroatoms (N, S) that exert complex electronic effects. This structural complexity is the primary source of the challenges encountered.

  • Electronic Effects : The benzothiazole nucleus is generally considered electron-rich. The sulfur atom acts as a π-donor through resonance, while the nitrogen atom is electron-withdrawing. This interplay directs electrophilic attack primarily onto the 'benzo' portion of the heterocycle. The C2-phenyl ring's reactivity is modulated by the electron-withdrawing nature of the thiazole ring it is attached to.

  • Regiochemical Possibilities : Electrophilic attack can occur at multiple positions, making regioselectivity a critical challenge. The primary sites for bromination are on the benzothiazole ring system, with substitution on the phenyl ring being less common under typical conditions unless the phenyl ring itself is highly activated.

Caption: Primary sites for electrophilic attack on 2-phenylbenzo[d]thiazole.

Section 2: Troubleshooting Guide: Common Issues & Solutions

This section is structured in a question-and-answer format to directly address the most common problems encountered during the bromination of 2-phenylbenzo[d]thiazole.

Q1: My reaction is producing significant amounts of di- and tri-brominated products. How can I favor mono-bromination?

Cause: This issue, known as over-bromination, typically arises from two factors: 1) the brominating agent is too reactive, or 2) the mono-brominated product is more activated towards further substitution than the starting material.

Solutions:

  • Change the Brominating Agent: Elemental bromine (Br₂) is a very strong and often indiscriminate brominating agent. Switching to a milder, more controllable source is the most effective first step. N-Bromosuccinimide (NBS) is the reagent of choice for controlled mono-bromination as it generates a low concentration of electrophilic bromine in situ.

  • Control Stoichiometry: Ensure you are using a precise stoichiometry of your brominating agent. For mono-bromination, begin with 1.0 to 1.1 equivalents. Using a significant excess guarantees the formation of poly-brominated species.

  • Lower the Reaction Temperature: Electrophilic aromatic substitution reactions are highly temperature-dependent. Lowering the temperature (e.g., to 0 °C or even -20 °C) decreases the overall reaction rate, allowing the more subtle differences in activation energy between mono- and di-substitution to dictate the product distribution, thus favoring the mono-substituted product.

ParameterCondition for Over-brominationRecommended Condition for Mono-bromination
Brominating Agent Elemental Bromine (Br₂)N-Bromosuccinimide (NBS)
Stoichiometry > 1.5 equivalents1.0 - 1.1 equivalents
Temperature Room Temperature to Reflux0 °C to -20 °C
Solvent Polar (e.g., Acetic Acid)Apolar (e.g., CHCl₃, CCl₄)
Q2: The reaction yields a mixture of isomers, and I cannot isolate the desired product. How can I improve regioselectivity?

Cause: Poor regioselectivity results from multiple positions on the aromatic rings having similar reactivity towards the electrophile under the chosen reaction conditions. Solvent and temperature play a crucial role in modulating this.

Solutions:

  • Solvent Optimization: The choice of solvent is critical. Polar, protic solvents like acetic acid can stabilize the charged intermediates (Wheland intermediates) that lead to different isomers. Switching to less polar solvents like chloroform, dichloromethane, or carbon tetrachloride can significantly enhance selectivity for a single isomer.

  • Employ a Milder Reagent: As with over-bromination, a milder reagent like NBS is more selective than Br₂. Its larger size can also introduce steric hindrance, favoring attack at the most accessible and electronically favorable position.

  • Avoid Strong Lewis Acids: While Lewis acids like FeBr₃ are standard for activating bromine to attack deactivated rings, they can dramatically reduce selectivity by creating a highly reactive "Br+" equivalent. For an already activated system like benzothiazole, a Lewis acid may be unnecessary and detrimental to selectivity. If the reaction is too slow without a catalyst, use it in strictly catalytic amounts (<0.1 eq).

Q3: My reaction is very slow or gives no product, even after prolonged reaction times.

Cause: This indicates that the reaction conditions are not sufficiently energetic to overcome the activation barrier for the initial electrophilic attack. This can happen if the specific 2-phenylbenzo[d]thiazole derivative you are using contains electron-withdrawing groups that deactivate the aromatic rings.

Solutions:

  • Introduce a Catalyst: If you are using a mild system (e.g., NBS in CHCl₃) and observing no reaction, the substrate is likely deactivated. In this case, the addition of a Lewis acid catalyst (e.g., FeBr₃, AlCl₃) is necessary to increase the electrophilicity of the bromine source. Start with a small catalytic amount and monitor the reaction closely by TLC.

  • Use a More Potent Brominating System: If catalysis is insufficient or leads to side products, switching to a more powerful brominating agent like elemental bromine (Br₂) in a suitable solvent such as acetic acid may be required. Remember to maintain a low temperature during the addition to control the reaction's exothermicity.

  • Increase Temperature Incrementally: Gently warming the reaction mixture can increase the rate. However, this should be your last resort, as higher temperatures almost always lead to a decrease in selectivity and an increase in side product formation.

Section 3: Proactive Troubleshooting Workflow & Recommended Protocols

To prevent side reactions before they occur, a logical workflow is essential. The following diagram outlines a decision-making process for setting up a successful bromination reaction.

Technical Support Center: Improving the Solubility of 4,7-Dibromo-2-phenylbenzo[d]thiazole

Author: BenchChem Technical Support Team. Date: January 2026

Here is the technical support center with troubleshooting guides and FAQs for improving the solubility of 4,7-Dibromo-2-phenylbenzo[d]thiazole for solution processing.

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for this compound. This resource is designed for researchers, chemists, and materials scientists who are encountering challenges with dissolving this compound for solution-based processing, such as in organic electronics, chemical synthesis, or pharmaceutical development. This guide provides both quick-reference FAQs and in-depth troubleshooting protocols to help you achieve stable, usable solutions.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the solubility of this compound.

Q1: Why is this compound so difficult to dissolve?

A1: The poor solubility of this compound stems from its molecular structure. It is a large, rigid, and planar aromatic molecule. This planarity promotes strong intermolecular interactions, specifically π-π stacking, which causes the molecules to pack tightly into a stable crystal lattice. A significant amount of energy is required for solvent molecules to overcome this lattice energy and solvate the individual molecules.[1][2][3] Larger molecules generally have lower solubility because the solvent must create larger cavities to accommodate them and more energy is needed to separate them from their solid state.[4][5]

Q2: What are the best "first-line" solvents to try for this compound?

A2: Based on the principle of "like dissolves like," the non-polar to moderately polar nature of this compound suggests that polar aprotic and aromatic hydrocarbon solvents are the most promising candidates.[4][6] We recommend starting with:

  • Aromatic Solvents: Toluene, Chlorobenzene, o-Dichlorobenzene (ODCB).

  • Polar Aprotic Solvents: N,N-Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP).[7][8][9]

  • Chlorinated Solvents: Chloroform (CHCl₃), Dichloromethane (DCM).

These solvents have been shown to be effective for various benzothiazole derivatives and other poorly soluble organic compounds.[7][10][11]

Q3: I notice the compound dissolves when I heat it. Can I just use the hot solution?

A3: Yes, but with caution. For most solid organic compounds, solubility increases significantly with temperature because the added thermal energy helps solvent molecules break apart the solute's crystal lattice.[4][5][12][13][14] You can certainly use the solution while it is hot, which is a common practice for applications like spin-coating thin films or running high-temperature reactions. However, be aware that if the solution cools, the compound will likely precipitate out, potentially in an uncontrolled manner. This can lead to non-uniform films, clogged tubing, or impure crystals.

Part 2: In-Depth Troubleshooting Guides

This section provides detailed, step-by-step guidance for overcoming persistent solubility challenges.

Guide 1: Systematic Solvent Screening

Q: My initial solvent choices have failed to produce a solution of the desired concentration. How do I perform a systematic and efficient solvent screen to find a better option?

A: A systematic approach saves time and material. The goal is to test a diverse range of solvents in a small-scale, methodical way to identify a lead candidate or a promising co-solvent system. This process involves qualitative and quantitative assessments.

  • Preparation: Dispense a small, precise amount of this compound (e.g., 2-5 mg) into several small, labeled vials.

  • Solvent Selection: Prepare a set of candidate solvents covering a range of polarities and chemical classes. See the table below for suggestions.

  • Initial Screening (Room Temperature):

    • Add a measured volume of the first solvent (e.g., 0.5 mL) to the corresponding vial.

    • Vortex or agitate the vial vigorously for 2-3 minutes.

    • Visually inspect for dissolution. If fully dissolved, the solvent is a good candidate. If partially dissolved or undissolved, proceed to the next step.

  • Temperature Elevation:

    • Gently heat the vial (e.g., to 50-60 °C) while stirring. Use a heating block for safety and consistency.

    • Observe if the compound dissolves. Many poorly soluble compounds require thermal energy.[12][14]

    • If it dissolves, allow the solution to cool back to room temperature and observe if precipitation occurs. Rapid precipitation indicates the solution is supersaturated at room temperature.

  • Quantification (for promising candidates): Once a good solvent is identified, determine the approximate solubility. Add small, known amounts of the compound to a fixed volume of the solvent until saturation is reached (i.e., solid material no longer dissolves).

  • Documentation: Record all observations meticulously.

Solvent NameClassBoiling Point (°C)PolarityRationale & Notes
TolueneAromatic111Non-polarGood for aromatic compounds, moderate boiling point.
ChloroformChlorinated61Moderately PolarOften effective for complex organics; volatile.
Tetrahydrofuran (THF)Ether66Polar AproticCan be a good solvent but may have limited capacity.
N,N-Dimethylformamide (DMF)Amide153Polar AproticHigh boiling point, strong solvent. Often very effective.[8]
Dimethyl Sulfoxide (DMSO)Sulfoxide189Polar AproticVery strong, high-boiling solvent. Can be difficult to remove.[8][9]
o-Dichlorobenzene (ODCB)Aromatic Halide180Non-polarHigh boiling point, excellent for processing high-performance polymers.

Below is a visual representation of the decision-making process for solvent selection.

SolventScreeningWorkflow start Start: 2-5 mg of Compound add_solvent Add 0.5 mL of Test Solvent start->add_solvent vortex Vortex at Room Temp (RT) add_solvent->vortex check_rt Soluble at RT? vortex->check_rt heat Heat to 50-80 °C check_rt->heat No / Partial success SUCCESS: Candidate Solvent Found check_rt->success Yes check_heat Soluble when Hot? heat->check_heat cool Cool to RT check_heat->cool Yes fail FAIL: Try Next Solvent check_heat->fail No check_cool Stays in Solution? cool->check_cool check_cool->success Yes partial PARTIAL SUCCESS: Consider for Co-solvent System check_cool->partial No (Precipitates)

Systematic workflow for solvent screening.
Guide 2: Leveraging Co-Solvent Systems

Q: A single solvent provides only modest solubility, even with heating. How can I use a co-solvent mixture to achieve a stable, concentrated solution at room temperature?

A: Co-solvent systems are a powerful technique. A secondary solvent, even one in which the compound is not highly soluble, can dramatically increase solubility in the primary solvent. This is often because the co-solvent disrupts the efficient crystal packing of the solute or improves the overall solvation environment by fine-tuning the polarity of the medium.[7][15]

A co-solvent can interfere with the π-π stacking interactions that hold the this compound molecules together, making it easier for the primary solvent to solvate them.

CoSolventMechanism cluster_0 In a Single Poor Solvent cluster_1 With an Effective Co-Solvent A1 Solute A2 Solute A1->A2 π-stacking A3 Solute A2->A3 π-stacking L1 Strong Crystal Lattice (Low Solubility) B1 Solute C1 Co-Solvent B1->C1 Solvation B2 Solute C1->B2 Solvation L2 Disrupted Lattice (High Solubility)

Co-solvents disrupt intermolecular forces.
  • Select Primary Solvent: Choose the best single solvent identified in your initial screen (e.g., Toluene).

  • Select Co-Solvent(s): Choose one or two secondary solvents. Good choices are often more polar solvents that can disrupt interactions, such as ethanol, isopropanol, or even a small amount of DMF or THF.

  • Screen Ratios:

    • Prepare a stock solution of your compound in the primary solvent at a known, albeit low, concentration.

    • In separate vials, create a range of co-solvent mixtures (e.g., 9:1, 4:1, 1:1, 1:4, 1:9 ratios of primary:co-solvent).

    • Add a fixed amount of your compound to each mixture and determine which ratio provides the best solubility at room temperature and upon heating/cooling cycles.

  • Observe Stability: Monitor the most promising solutions over several hours or days to check for slow precipitation, ensuring you have a kinetically stable solution for your application.

Primary SolventCo-SolventRatio (v/v)Potential Application
TolueneEthanol9:1 to 4:1Can improve wetting on polar substrates.
ChloroformDMF19:1 to 9:1A small amount of a strong solvent can act as a "solubility booster".
ODCBNMP4:1High-boiling system for high-temperature processing.

References

Technical Support Center: Purification of Brominated Organic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of brominated organic compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges associated with purifying these valuable but often labile molecules. Instead of a generic overview, we will directly address specific issues in a question-and-answer format, providing not just solutions but the underlying chemical principles to empower your experimental design.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level, common queries regarding the purification of brominated compounds.

Q1: Why are brominated organic compounds often difficult to purify compared to their non-halogenated analogs?

A1: The difficulty stems primarily from the properties of the carbon-bromine (C-Br) bond. The C-Br bond has a lower bond dissociation energy compared to C-Cl or C-H bonds, making it more susceptible to cleavage.[1][2] This inherent lability can lead to degradation under purification conditions that are benign for other compounds. Key challenges include:

  • Decomposition on Stationary Phases: The acidic nature of standard silica gel can catalyze debromination or other side reactions.[3]

  • Thermal Instability: Some brominated compounds can degrade at the temperatures required for distillation.

  • Reactivity with Impurities: Residual brominating agents or acidic byproducts (like HBr) can cause further reactions in the crude mixture.[4]

  • Similar Polarity of Byproducts: Reaction byproducts, such as isomers (ortho-, para-) or poly-brominated species, often have polarities very similar to the desired product, making chromatographic separation challenging.

Q2: I've just finished a bromination reaction. What is the first and most critical step before starting purification?

A2: The most critical first step is to effectively quench any excess brominating agent and neutralize acidic byproducts. Elemental bromine (Br₂) or reagents like N-Bromosuccinimide (NBS) are strong oxidizers and electrophiles. If not removed, they will continue to react with your product or solvent during workup and purification, leading to lower yields and a more complex mixture of impurities. The characteristic red-brown or yellow color of bromine serves as a visual indicator; a successful quench results in a colorless or pale yellow organic layer.[5]

Q3: My brominated compound is a solid. Is recrystallization always the best choice for purification?

A3: Recrystallization is an excellent and often preferred method for purifying solid brominated compounds, especially for removing impurities with different solubility profiles.[6][7] It is particularly effective for compounds that are reasonably clean (e.g., >80% pure) to begin with.[6] However, it may not be suitable if:

  • The impurities co-crystallize with the product.

  • The product is thermally labile and degrades in the hot solvent.

  • A suitable solvent—one that dissolves the compound when hot but not when cold—cannot be found. In these cases, a rapid filtration through a plug of silica or alumina might be necessary before recrystallization, or column chromatography may be required.

Section 2: Troubleshooting by Purification Technique

This section provides specific troubleshooting advice for common purification methods.

Column Chromatography

Column chromatography is a powerful tool, but the stationary phase can be destructive to sensitive brominated compounds.

Q: My compound appears to be degrading on the silica gel column. I see a new, more polar spot on my TLC plates from the collected fractions. What is happening and how can I fix it?

A: This is a classic sign of decomposition on the acidic silica surface, likely via an elimination (dehydrobromination) or substitution pathway. The surface silanol groups (Si-OH) on silica gel are acidic and can catalyze these reactions.

Solution: Deactivate the silica gel. By neutralizing the acidic sites, you can often prevent degradation. This is typically done by adding a small amount of a tertiary amine, like triethylamine (Et₃N), to the slurry and the eluent.

Experimental Protocol: Deactivation of Silica Gel
  • Prepare the Slurry: In a fume hood, measure the required amount of silica gel into a beaker. Add the initial, non-polar solvent (e.g., hexane) to create a slurry.

  • Add Deactivating Agent: Add triethylamine to the slurry to constitute ~1% of the total solvent volume (e.g., 1 mL of Et₃N for every 99 mL of eluent).

  • Equilibrate: Stir the slurry gently for 5-10 minutes.

  • Pack the Column: Pack the column with the deactivated silica slurry as you normally would.

  • Prepare the Eluent: Prepare your eluent (e.g., 90:10 Hexane:Ethyl Acetate) and add triethylamine to a final concentration of 0.5-1%.

  • Run the Column: Equilibrate the column with this eluent before loading your sample and then proceed with the purification.

Rationale: The basic triethylamine neutralizes the acidic silanol groups on the silica surface, creating a more inert environment for the sensitive brominated compound to pass through without degradation.

Q: I am trying to separate two isomeric brominated compounds, but they have nearly identical Rf values on TLC. What can I do?

A: This is a common challenge. When polarity differences are minimal, standard silica gel may not provide sufficient resolution.

Solutions:

  • Optimize the Solvent System: Test a wider range of solvents. Sometimes switching from an ethyl acetate/hexane system to a dichloromethane/hexane or ether/hexane system can alter the specific interactions with the silica surface and improve separation.

  • Use High-Performance Flash Chromatography (HPFC): Systems using smaller, more uniform silica particles (e.g., 20-40 µm) provide significantly higher resolving power than standard flash chromatography (40-63 µm).

  • Change the Stationary Phase: Consider using a different stationary phase.

    • Alumina: Can be basic, neutral, or acidic. Neutral or basic alumina is a good alternative for compounds that are acid-sensitive.[3]

    • Reverse-Phase Silica (C18): If the compounds are sufficiently non-polar, reverse-phase chromatography, which separates based on hydrophobicity, can provide an alternative selectivity and may resolve the isomers.

Visualization: Troubleshooting Workflow for Column Chromatography

The following diagram outlines a logical workflow for addressing common issues during the column chromatography of brominated compounds.

G start Start: Crude Brominated Product Mixture tlc Run TLC with Standard Solvent System (e.g., Hex/EtOAc) start->tlc check_separation Good Separation and Stable Spots? tlc->check_separation run_column Proceed with Standard Silica Gel Column check_separation->run_column Yes no_sep Poor Separation (Rf values too close) check_separation->no_sep No (Poor Sep.) streaking Streaking or New Spots (Potential Degradation) check_separation->streaking No (Degradation) success Purified Product run_column->success optimize_solvent Optimize Solvent System (e.g., try DCM or Ether) no_sep->optimize_solvent deactivate_silica Deactivate Silica Gel (e.g., with 1% Et3N) streaking->deactivate_silica check_again Separation Improved? optimize_solvent->check_again check_again->run_column Yes use_hpfc Consider HPFC or Alternative Stationary Phase (Alumina, C18) check_again->use_hpfc No use_hpfc->success run_deactivated_column Run Column with Deactivated Silica deactivate_silica->run_deactivated_column run_deactivated_column->success

Caption: Troubleshooting workflow for column chromatography.

Recrystallization

Recrystallization is a powerful technique for purifying solids by leveraging differences in solubility.[6][7]

Q: My recrystallized product is still colored, even though the pure compound should be white. How can I remove the color?

A: Persistent color is often due to highly conjugated, high-molecular-weight impurities that are present in small amounts but are intensely colored. These can sometimes get trapped in the crystal lattice.

Solution: Use activated charcoal (decolorizing carbon). Activated charcoal has a very high surface area and adsorbs large, colored impurity molecules from the solution before crystallization occurs.

Procedure:

  • Dissolve your crude solid in the minimum amount of hot recrystallization solvent.

  • Remove the flask from the heat source. Caution: Never add charcoal to a boiling solution, as it can cause violent bumping.

  • Add a very small amount of activated charcoal (a spatula tip is usually sufficient). Adding too much can adsorb your product and reduce yield.

  • Swirl the hot solution with the charcoal for 1-2 minutes.

  • Perform a hot filtration through a fluted filter paper to remove the charcoal. The filtrate should be colorless.

  • Allow the colorless filtrate to cool slowly to induce crystallization.

Q: I'm losing a lot of my product during recrystallization. What are the common causes of low recovery?

A: Low recovery is a frequent issue. The primary causes are:

  • Using too much solvent: The goal is to create a saturated solution at high temperature. If you add too much solvent, the solution will not be saturated upon cooling, and much of your product will remain dissolved. Use the minimum amount of hot solvent needed to fully dissolve the solid.

  • Cooling the solution too quickly: Rapid cooling leads to the formation of small, impure crystals or precipitation, which traps impurities. Allow the solution to cool slowly to room temperature, and then move it to an ice bath to maximize crystal formation.

  • Washing the collected crystals with room temperature or warm solvent: This will redissolve your product. Always wash the crystals in the filter funnel with a small amount of ice-cold solvent.[6]

Work-up and Quenching

Properly quenching the reaction is essential for a clean purification.

Q: I added sodium thiosulfate to my reaction mixture to quench the excess bromine, but a fine white/yellow precipitate formed, making the workup difficult. What is this precipitate?

A: You are likely observing the formation of elemental sulfur. Under acidic conditions (e.g., if HBr was generated during your reaction), thiosulfate (S₂O₃²⁻) can disproportionate to form solid sulfur (S) and sulfur dioxide (SO₂).[5]

Solutions:

  • Use an Alternative Quenching Agent: Sodium sulfite (Na₂SO₃) or sodium bisulfite (NaHSO₃) are effective reducing agents that do not form sulfur.[5]

  • Adjust the pH: Before or during the quench with thiosulfate, carefully add a mild base like saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acid. This will prevent the disproportionation reaction.

Data Table: Common Quenching Agents for Bromine
Quenching AgentChemical FormulaTypical ConcentrationProsCons / Potential Issues
Sodium Thiosulfate Na₂S₂O₃10% aqueous solutionInexpensive, effective, common.Can form elemental sulfur under acidic conditions.[5]
Sodium Sulfite Na₂SO₃Saturated aqueous solutionDoes not form sulfur precipitate.Can be slightly slower to react than thiosulfate.
Sodium Bisulfite NaHSO₃10% aqueous solutionEffective, does not form sulfur.The solution is acidic, which may not be suitable for base-sensitive compounds.

Section 3: General Purification Strategy

Choosing the right purification strategy from the start can save significant time and material. The following decision tree provides a general guide based on the properties of your crude product.

Visualization: Purification Strategy Decision Tree

G cluster_solid cluster_liquid start Start: Crude Brominated Product after Work-up is_solid Is the product a solid at room temperature? start->is_solid solid_path Product is a Solid is_solid->solid_path Yes liquid_path Product is a Liquid/Oil is_solid->liquid_path No is_clean Is the crude product >80% pure by NMR/TLC? recrystallize Purify by Recrystallization is_clean->recrystallize Yes plug_then_recryst 1. Pass through a short silica/alumina plug. 2. Recrystallize the eluate. is_clean->plug_then_recryst No is_volatile Is the product thermally stable and has a distinct boiling point? distill Purify by Distillation (Simple, Fractional, or Vacuum) is_volatile->distill Yes chromatography Purify by Column Chromatography is_volatile->chromatography No

Caption: Decision tree for selecting a primary purification method.

References

minimizing homocoupling byproducts in Suzuki reactions of aryl bromides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Suzuki Coupling Reactions. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot and optimize their experiments. Here you will find answers to frequently asked questions and detailed guides to overcome common challenges, with a focus on preventing undesired homocoupling byproducts in reactions involving aryl bromides.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling in the context of Suzuki reactions, and why is it a problem?

A1: Homocoupling is a prevalent side reaction where two molecules of the organoboron reagent (e.g., an arylboronic acid) couple to form a symmetrical biaryl byproduct (Ar-Ar).[1] This side reaction is highly undesirable for several key reasons:

  • Reduced Yield: It consumes the boronic acid reagent, directly lowering the yield of the desired unsymmetrical cross-coupled product.[1]

  • Complicated Purification: The homocoupled byproduct is often structurally similar to the target molecule, making separation by standard techniques like column chromatography difficult and laborious.[1]

  • Stoichiometry Imbalance: Consumption of the boronic acid alters the stoichiometry of the reaction, potentially leaving an excess of the aryl bromide starting material.

Q2: What are the primary mechanistic pathways that lead to boronic acid homocoupling?

A2: Homocoupling arises primarily from two interconnected issues: the presence of dissolved oxygen and the activity of Palladium(II) species.[1][2]

  • Oxidative Pathway (Oxygen-Mediated): The catalytically active Pd(0) species can be oxidized by dissolved oxygen to form a Pd(II) species (e.g., a palladium(II) peroxo complex).[3][4] This Pd(II) complex can then undergo two sequential transmetalations with the boronic acid, followed by reductive elimination to yield the homocoupled product and regenerate the active Pd(0) catalyst. This creates a parasitic cycle that competes directly with the desired cross-coupling pathway.[4]

  • Reductive Pathway (Pd(II) Precatalyst-Mediated): When using a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂) as a precatalyst, it must first be reduced in situ to the active Pd(0) state to enter the catalytic cycle.[5][6] One common pathway for this reduction is the reaction of the Pd(II) species with two molecules of the boronic acid, which produces the homocoupled byproduct and the required Pd(0).[5][7] Therefore, an inefficient initial reduction can generate a significant amount of homocoupling byproduct before the main catalytic cycle even begins.

cluster_0 Suzuki Cross-Coupling Cycle cluster_1 Homocoupling Side Reaction Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Pd(II)X2 Pd(II)X2 Pd(0)L2->Pd(II)X2 Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OH)2) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Product Ar'-Pd(II)-X Ar'-Pd(II)-X Pd(II)X2->Ar'-Pd(II)-X Transmetalation (Ar'-B(OH)2) Ar'-Pd(II)-Ar' Ar'-Pd(II)-Ar' Ar'-Pd(II)-X->Ar'-Pd(II)-Ar' Transmetalation (Ar'-B(OH)2) Ar'-Pd(II)-Ar'->Pd(0)L2_2 Reductive Elimination Ar'-Ar' Ar'-Ar' Ar'-Pd(II)-Ar'->Ar'-Ar' Byproduct O2_Oxidation O₂ Oxidation

Fig 1. Competing Suzuki cross-coupling and homocoupling pathways.
Q3: How can I quickly diagnose if homocoupling is a significant issue in my reaction?

A3: A preliminary diagnosis can often be made by analyzing the crude reaction mixture using techniques like Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Gas Chromatography-Mass Spectrometry (GC-MS).

  • On TLC: Look for a new, often non-polar spot. If you have a sample of the symmetrical biaryl (which can be synthesized or purchased), you can co-spot it on the TLC plate for direct comparison.

  • By Mass Spec: The homocoupled product will have a distinct molecular weight corresponding to two boronic acid aryl groups joined together. This can be easily identified in the mass spectrum of your crude mixture.

  • NMR Spectroscopy: In the ¹H NMR of the crude product, you may see characteristic signals for the symmetrical byproduct, which can be compared to known spectra if available.

Troubleshooting & Optimization Guides

Catalyst System: The Heart of the Reaction
Q4: How does my choice of palladium source (Pd(0) vs. Pd(II)) affect homocoupling?

A4: The oxidation state of your initial palladium source is a critical factor.[5]

  • Pd(II) Sources (e.g., Pd(OAc)₂, PdCl₂, PdCl₂(dppf)): These are often air-stable and convenient but are a primary source of homocoupling.[5] They require an in situ reduction to Pd(0) to initiate the catalytic cycle, and this reduction step often proceeds via the homocoupling of two boronic acid molecules.[5][7] If you must use a Pd(II) source, ensuring rapid and efficient reduction is key.

  • Pd(0) Sources (e.g., Pd(PPh₃)₄, Pd₂(dba)₃): These sources are generally preferred for minimizing homocoupling because they can directly enter the catalytic cycle without a pre-reduction step.[1][5] This bypasses the initial burst of homocoupling associated with Pd(II) reduction. However, some Pd(0) sources can be air-sensitive, requiring careful handling under an inert atmosphere.

Palladium SourceOxidation StatePropensity for HomocouplingComments
Pd(OAc)₂ Pd(II)HighRequires in situ reduction, often by boronic acid.[5]
PdCl₂ Pd(II)HighSimilar to Pd(OAc)₂, requires reduction.[5]
Pd(PPh₃)₄ Pd(0)LowEnters cycle directly but can be air/moisture sensitive.[1]
Pd₂(dba)₃ Pd(0)LowGood source of "ligandless" Pd(0); used with added ligand.[1]
Q5: What is the role of modern precatalysts in minimizing homocoupling?

A5: Palladium precatalysts are designed to cleanly and efficiently generate the active monoligated Pd(0) species, which helps to minimize side reactions like homocoupling.[7]

  • Buchwald Precatalysts (G2, G3, G4): These are highly effective and popular choices. They are air-stable Pd(II) complexes that undergo a facile, intramolecular reductive elimination to generate the active Pd(0) catalyst in a controlled manner, avoiding the intermolecular homocoupling pathway for reduction.[7]

  • PEPPSI-type Precatalysts: Often used with N-heterocyclic carbene (NHC) ligands, these Pd(II) complexes can also be effective. However, it's noted that some PEPPSI precatalysts may still produce Pd(II) species that require reduction, potentially through homocoupling.[7]

Ligand Selection: Steering Reactivity
Q6: Which ligands are most effective at suppressing homocoupling and why?

A6: Ligands are crucial for stabilizing the palladium catalyst and modulating its reactivity.[5] The right ligand promotes the desired cross-coupling steps (oxidative addition and reductive elimination) while suppressing pathways that lead to homocoupling.

  • Bulky, Electron-Rich Phosphine Ligands: This class is highly effective.[5][8]

    • Steric Bulk (e.g., SPhos, XPhos, RuPhos, t-Bu₃P): The large size of these ligands creates a sterically crowded environment around the palladium center. This physically hinders the approach and coordination of a second boronic acid molecule, which is necessary for homocoupling.[9][10] It also promotes the final, desired reductive elimination step to release the cross-coupled product.[9]

    • Electron-Donating Properties: Rich electron density on the ligand promotes the oxidative addition of the aryl bromide, a key step in the main catalytic cycle.[7] This helps the desired reaction outcompete the homocoupling side reaction.

  • N-Heterocyclic Carbenes (NHCs): NHCs are strong electron donors and often sterically bulky, making them excellent ligands for suppressing homocoupling for similar reasons as bulky phosphines.[5]

Base and Solvent: The Reaction Environment
Q7: How does the choice of base influence the formation of homocoupling byproducts?

A7: The base is essential for activating the boronic acid to form a more nucleophilic boronate species for transmetalation.[11] However, an overly strong or poorly chosen base can promote side reactions.

  • Weaker Inorganic Bases are Preferred: Bases like potassium carbonate (K₂CO₃) and particularly potassium phosphate (K₃PO₄) are often the best choices for minimizing homocoupling.[5][11]

  • Avoid Strong Bases: Strong bases like sodium hydroxide (NaOH) or sodium tert-butoxide (NaOtBu) can sometimes accelerate homocoupling and other side reactions like protodeboronation, especially in the presence of water.[5][11]

BaseStrengthTypical Use CaseHomocoupling Risk
K₃PO₄ ModerateGeneral purpose, good for sensitive substrates.Low
K₂CO₃ ModerateWidely used, effective in many cases.Low-Moderate
Cs₂CO₃ ModerateOften improves yields for difficult couplings.Low-Moderate
KF WeakUsed in anhydrous conditions to avoid protodeboronation.Low
NaOH, KOH StrongCan cause substrate degradation and side reactions.High
Q8: What is the influence of solvents and temperature on homocoupling?

A8: The reaction medium is critical.

  • Solvents: Aprotic solvents like 1,4-dioxane, toluene, and tetrahydrofuran (THF) are commonly used and are generally effective at minimizing homocoupling.[5] While a small amount of water is often necessary to dissolve the inorganic base, excessive water can sometimes increase the rate of side reactions.[5]

  • Temperature: Higher temperatures can sometimes increase the rate of homocoupling. If you are observing significant byproduct formation, consider running the reaction at a lower temperature (e.g., 80 °C instead of 110 °C), even if it requires a longer reaction time.

Key Experimental Protocols

Protocol 1: Rigorous Deoxygenation of the Reaction Mixture

The most critical step to prevent homocoupling is the thorough removal of dissolved oxygen.[1][2]

Apparatus:

  • A Schlenk flask or a vial with a septum-sealed cap.

  • Magnetic stir bar.

  • Inert gas source (Argon or Nitrogen) with a needle/cannula.

  • Vacuum line (optional, for freeze-pump-thaw).

Method: Subsurface Sparge This method is highly effective for removing dissolved oxygen from the solvent and reaction mixture.[2][12]

  • Initial Setup: Assemble your reaction vessel containing the aryl bromide, boronic acid, base, and stir bar. Seal the vessel with a septum.

  • Inert Atmosphere: Insert a needle connected to the inert gas line and another needle to act as an outlet. Purge the headspace of the flask for 5-10 minutes.

  • Solvent Addition: Add your chosen anhydrous, degassed solvent via syringe.

  • Subsurface Sparge: Lower the inert gas needle so that it is below the surface of the liquid. Bubble the gas gently through the solution for 15-20 minutes while stirring. This actively displaces dissolved oxygen.

  • Final Steps: After sparging, raise the needle back into the headspace and add your catalyst and ligand under a positive pressure of inert gas. Seal the vessel and begin heating.

start Start: Homocoupling Observed check_o2 Is the reaction rigorously deoxygenated? start->check_o2 deoxygenate Implement Subsurface Sparge (15-20 min) check_o2->deoxygenate No check_catalyst What is the Palladium source? check_o2->check_catalyst Yes deoxygenate->check_catalyst use_pd0 Switch to Pd(0) source (e.g., Pd₂(dba)₃) or a Buchwald Precatalyst (G3/G4) check_catalyst->use_pd0 Pd(II) check_ligand Is the ligand bulky and electron-rich? check_catalyst->check_ligand Pd(0) use_pd0->check_ligand use_bulky_ligand Switch to a Buchwald-type ligand (e.g., SPhos, XPhos) or an NHC check_ligand->use_bulky_ligand No check_base Is the base too strong? (e.g., NaOH, KOH) check_ligand->check_base Yes use_bulky_ligand->check_base use_weaker_base Switch to K₃PO₄ or K₂CO₃ check_base->use_weaker_base Yes end Problem Solved check_base->end No use_weaker_base->end

Fig 2. Troubleshooting workflow for minimizing homocoupling.
Protocol 2: General Procedure for Suzuki Coupling of an Aryl Bromide with Minimal Homocoupling

This protocol incorporates best practices to suppress byproduct formation and serves as a robust starting point for optimization.[13]

Materials:

  • Aryl Bromide (1.0 equiv)

  • Arylboronic Acid (1.2 equiv)

  • Palladium Source: Pd₂(dba)₃ (1-2 mol%)

  • Ligand: SPhos (2-4 mol%)

  • Base: Finely powdered K₃PO₄ (2.0 equiv)

  • Solvent: Anhydrous, degassed 1,4-dioxane or toluene

Procedure:

  • Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide, arylboronic acid, and K₃PO₄.

  • Inerting: Seal the flask with a septum, then evacuate and backfill with argon or nitrogen three times.

  • Catalyst/Ligand Addition: Under a positive flow of inert gas, add the Pd₂(dba)₃ and SPhos.

  • Solvent Addition & Degassing: Add the anhydrous, degassed solvent via syringe. Perform a subsurface sparge with inert gas for 15-20 minutes to ensure complete removal of oxygen.

  • Reaction: Heat the reaction mixture to the desired temperature (start with 80-100 °C) and stir vigorously until the starting material is consumed (monitor by TLC or LC-MS).

  • Work-up: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

References

Technical Support Center: Optimizing Base Selection for Palladium-Catalyzed Reactions of Dibromobenzothiazoles

Author: BenchChem Technical Support Team. Date: January 2026

Part 1: The Crucial Role of the Base - A Foundational Overview

In palladium-catalyzed cross-coupling reactions, the base is not merely a proton scavenger. It is a critical reagent that actively participates in the catalytic cycle, profoundly influencing reaction rate, yield, selectivity, and the prevalence of side reactions.[1] For substrates like dibromobenzothiazoles, where issues of regioselectivity and competing side reactions such as dehalogenation are paramount, selecting the optimal base is often the key to success.

The primary functions of the base in common cross-coupling reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira) include:

  • Activating the Coupling Partner (Suzuki-Miyaura): In Suzuki-Miyaura couplings, the base activates the organoboron species (e.g., boronic acid) to form a more nucleophilic "ate" complex, or boronate.[1] This boronate is significantly more reactive and readily undergoes transmetalation with the palladium(II)-halide complex.[2][3]

  • Regenerating the Catalyst: In Heck and Sonogashira reactions, the base is essential for neutralizing the hydrogen halide (HX) produced during the catalytic cycle.[4][5][6] This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.

  • Influencing the Palladium Complex: The base can also interact directly with the palladium center. For instance, it can replace a halide ligand on the Pd(II) complex to form a palladium(II) hydroxide or alkoxide, which may exhibit different reactivity in the transmetalation step.[1][3]

The choice of base dictates the delicate balance between these roles and can either drive the reaction towards the desired product or lead it down a path of undesired side reactions.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the main classes of bases used for cross-coupling with dibromobenzothiazoles?

A1: Bases are broadly categorized as inorganic or organic.

  • Inorganic Bases: These are the most common and include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), hydroxides (NaOH, Ba(OH)₂), and fluorides (KF, CsF). They are chosen based on strength, solubility, and compatibility with the substrates. Weaker bases like carbonates and phosphates are often preferred to minimize side reactions.[1]

  • Organic Bases: These include amines like triethylamine (TEA) and diisopropylethylamine (DIPEA), or stronger amidine bases like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene).[7] They are typically used when substrates are sensitive to strong inorganic bases or when solubility in organic solvents is a concern.[1][7]

Q2: How does the strength of the base (pKa) affect the reaction?

A2: Base strength is a critical parameter. A base must be strong enough to facilitate the desired step in the catalytic cycle but not so strong that it promotes side reactions.

  • For Suzuki-Miyaura reactions, the base must be sufficiently strong to form the reactive boronate species. The reaction's selectivity can depend on the amount of base used, with lower amounts favoring the reaction of the boronic acid with a lower pKa.[2]

  • For Heck/Sonogashira reactions, the base needs to effectively neutralize the generated HX.[4][5]

  • Excessively strong bases (e.g., alkoxides like NaOtBu, often used in Buchwald-Hartwig aminations) can promote dehalogenation or substrate decomposition.[8]

Q3: Can the cation of an inorganic base (e.g., K⁺ vs. Cs⁺) really make a difference?

A3: Yes, the counter-ion can have a significant impact. Cesium (Cs⁺) salts, like Cs₂CO₃, are often more effective than their potassium (K⁺) or sodium (Na⁺) counterparts. This is attributed to the higher solubility of cesium salts in organic solvents and the "cesium effect," where the large, soft Cs⁺ cation can better stabilize intermediates or influence the aggregation state of the catalyst, thereby accelerating the reaction.

Q4: When should I choose an organic base like triethylamine (TEA) over an inorganic one?

A4: Organic bases are typically used in Heck and Sonogashira couplings.[4][5] In these reactions, the base's primary role is to neutralize HX. Soluble organic amines are well-suited for this in homogenous reaction mixtures. However, be aware that amines can sometimes act as a source of hydrides, potentially leading to dehalogenation.[9][10] For Suzuki reactions, inorganic bases are far more common, as organic amines are generally not effective at promoting the necessary boronate formation.

Part 3: Troubleshooting Guide

This section addresses common problems encountered during the palladium-catalyzed functionalization of dibromobenzothiazoles, with a focus on base-related solutions.

Problem 1: Low to No Product Yield
  • Probable Cause A: Ineffective Base

    • The Logic: The chosen base may be too weak to facilitate the key catalytic step (e.g., boronate formation in a Suzuki reaction) or may be insoluble in the reaction solvent, preventing it from participating effectively.

    • Solution:

      • Switch to a stronger base. If using a carbonate (e.g., K₂CO₃), consider switching to a phosphate (K₃PO₄) or a different carbonate (Cs₂CO₃).[9]

      • Change the solvent system. For inorganic bases, adding a small amount of water can dramatically increase solubility and effectiveness, though it can also promote side reactions.[11] A switch from a nonpolar solvent like toluene to a polar aprotic solvent like DMF or dioxane might be beneficial.[12]

      • Verify base quality. Many inorganic bases are hygroscopic. Ensure your base is dry by storing it in a desiccator or oven-drying it before use.

  • Probable Cause B: Catalyst Inhibition

    • The Logic: The benzothiazole core, particularly the nitrogen atom, can coordinate to the palladium center, inhibiting catalysis.[8] Some bases or their conjugate acids can also interact unfavorably with the catalyst.

    • Solution:

      • Screen different ligand/base combinations. A bulkier, electron-rich phosphine ligand can sometimes protect the palladium center and favor the desired reaction pathway over catalyst inhibition.[8][13]

      • Consider a different class of base. If using an amine base, which can also act as a ligand, switch to an inorganic base to see if reactivity improves.

Problem 2: Significant Dehalogenation Side-Product
  • The Logic: Dehalogenation occurs when the aryl halide is reduced, replacing a bromine atom with hydrogen.[13] This is a common side reaction, especially with electron-rich substrates or highly active catalysts.[13] The base or solvent can often be the source of the hydride that causes this reduction.[10][13]

  • Solution:

    • Use a weaker, non-nucleophilic base. Strong bases can promote pathways that lead to hydride formation. Switching from a strong base like an alkoxide or hydroxide to a milder one like K₃PO₄ or K₂CO₃ can suppress dehalogenation.[9]

    • Avoid hydride-donating solvents. Solvents like alcohols or even DMF can be a source of hydrides.[9][13] Switching to a less reducible solvent such as toluene or dioxane can be highly effective.[11][12]

    • Lower the reaction temperature. Higher temperatures can increase the rate of dehalogenation relative to the desired coupling.[9] Run the reaction at the lowest temperature that still provides a reasonable reaction rate.

Problem 3: Poor or No Regioselectivity (Mixture of C-X and C-Y coupled products)
  • The Logic: In dibromobenzothiazoles, the two C-Br bonds will have different electronic and steric environments, leading to different reactivities. The choice of base, in conjunction with the ligand and solvent, can be tuned to favor reaction at one site over the other.[8]

  • Solution:

    • Steric Control (Ligand/Base Synergy): To favor reaction at the less sterically hindered bromine, use a bulky phosphine ligand (e.g., Buchwald-type ligands like SPhos or XPhos). The base can influence the effective size of the catalytic complex.

    • Electronic Control (Base Cation): The cation of the base can influence site-selectivity.[8] It is worth screening a series of bases with different cations (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃) to see if regioselectivity is impacted.

    • Temperature Control: Lowering the reaction temperature can enhance kinetic selectivity, potentially favoring the more electronically activated C-Br bond.[8]

Data Summary: Common Bases for Cross-Coupling
BaseFormulapKa (of conjugate acid)Common Use CasesProsCons
Potassium CarbonateK₂CO₃10.3General purpose for Suzuki, HeckInexpensive, moderately strongPoor solubility in many organic solvents
Cesium CarbonateCs₂CO₃10.3Suzuki, SonogashiraHigh solubility, "Cesium effect" can boost yieldMore expensive, very hygroscopic
Potassium PhosphateK₃PO₄12.3Suzuki (especially with sensitive substrates)Strong, non-nucleophilic, good for preventing boronic acid decompositionCan be too strong for some substrates
Sodium tert-ButoxideNaOtBu19.0Buchwald-Hartwig AminationVery strong, effective for C-N couplingHighly reactive, often promotes dehalogenation in C-C couplings
TriethylamineEt₃N (TEA)10.8Heck, SonogashiraSoluble, effective HX scavengerCan be a hydride source, potential ligand for Pd
Potassium PivalatetBuCOOK4.8C-H Activation/Direct ArylationWeakly coordinating anionNot typically used for standard Suzuki couplings

Part 4: Visualizing the Process

Decision Workflow for Base Selection

This flowchart provides a logical pathway for selecting a starting base for your palladium-catalyzed reaction involving a dibromobenzothiazole.

BaseSelectionWorkflow start Identify Coupling Type suzuki Suzuki-Miyaura start->suzuki C-C (Boronic Acid) heck_sono Heck or Sonogashira start->heck_sono C-C (Alkene/Alkyne) buchwald Buchwald-Hartwig start->buchwald C-N base_screen_suzuki Start with K₂CO₃ or K₃PO₄ in Dioxane or Toluene/H₂O suzuki->base_screen_suzuki base_screen_heck Start with Et₃N (TEA) or DIPEA in Toluene or DMF heck_sono->base_screen_heck base_screen_buchwald Start with NaOtBu or LHMDS in Toluene or Dioxane buchwald->base_screen_buchwald low_yield Problem: Low Yield? base_screen_suzuki->low_yield dehalogenation Problem: Dehalogenation? base_screen_suzuki->dehalogenation regio_issue Problem: Regioisomers? base_screen_suzuki->regio_issue optimize_yield Try Cs₂CO₃ or K₃PO₄. Consider polar aprotic solvent (e.g., DMF). low_yield->optimize_yield Yes optimize_dehalogenation Switch to weaker base (K₂CO₃). Use non-reducible solvent (Toluene). Lower temperature. dehalogenation->optimize_dehalogenation Yes optimize_regio Screen bulky ligands (e.g., SPhos). Screen base cations (Na⁺, K⁺, Cs⁺). Lower temperature. regio_issue->optimize_regio Yes

Caption: A decision tree for initial base selection and subsequent troubleshooting.

Simplified Suzuki-Miyaura Catalytic Cycle

This diagram illustrates the key steps in the Suzuki-Miyaura reaction, highlighting the intervention points for the base.

SuzukiCycle cluster_base Role of Base (OH⁻) pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition + Ar-Br pd2_complex Ar-Pd(II)-Br L₂ oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_biaryl Ar-Pd(II)-Ar' L₂ transmetalation->pd2_biaryl reductive_elimination Reductive Elimination pd2_biaryl->reductive_elimination reductive_elimination->pd0 product Ar-Ar' reductive_elimination->product boronic_acid Ar'B(OH)₂ boronate [Ar'B(OH)₃]⁻ boronic_acid->boronate + OH⁻ boronate->transmetalation

Caption: The base activates the boronic acid to form a reactive boronate species.

Part 5: Experimental Protocol

Representative Protocol: Suzuki-Miyaura Coupling of 5-Bromo-2-chlorobenzo[d]thiazole

This protocol provides a robust starting point for optimization.

Materials:

  • 5-Bromo-2-chlorobenzo[d]thiazole (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium Catalyst System (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Solvent (e.g., 4:1 mixture of Toluene:Water, 10 mL)

Procedure:

  • Setup: To an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add 5-Bromo-2-chlorobenzo[d]thiazole, the arylboronic acid, and the base.

  • Inert Atmosphere: Seal the vessel with a septum. Evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst followed by the degassed solvent mixture via syringe.

  • Degassing (Critical Step): Ensure the solvent has been properly degassed before addition by bubbling Argon through it for at least 15-20 minutes.

  • Reaction: Place the sealed vessel in a preheated oil bath at the desired temperature (e.g., 100 °C).

  • Monitoring: Stir the reaction vigorously. Monitor its progress by TLC or LC-MS until the starting material is consumed (typically 6-12 hours).

  • Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

References

Technical Support Center: Scale-Up Synthesis of 4,7-Dibromo-2-phenylbenzo[d]thiazole

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 4,7-Dibromo-2-phenylbenzo[d]thiazole. This document is designed for researchers, chemists, and drug development professionals who are transitioning this synthesis from bench-scale to larger, preparative-scale production. As your application support contact, my goal is to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize this challenging two-step synthesis.

The synthesis of this compound is a valuable process for creating key intermediates used in organic electronics and materials science.[1] However, scaling this synthesis introduces significant hurdles, particularly concerning reaction control, regioselectivity, and purification. This guide addresses the most common issues encountered in the field.

Overall Synthetic Pathway

The most reliable and common industrial route involves a two-step process: first, the synthesis of the 2-phenylbenzothiazole core, followed by a regioselective di-bromination.

Synthetic_Pathway cluster_0 Step 1: Benzothiazole Formation cluster_1 Step 2: Electrophilic Bromination A 2-Aminothiophenol C 2-Phenylbenzo[d]thiazole A->C Oxidative Condensation B Benzaldehyde B->C Oxidative Condensation D 2-Phenylbenzo[d]thiazole F This compound D->F Strong Acid (e.g., H2SO4) E Brominating Agent (e.g., NBS, Br2) E->F Strong Acid (e.g., H2SO4)

Figure 1: High-level overview of the two-step synthesis.
Frequently Asked Questions & Troubleshooting Guide

This section is structured to address specific problems you may encounter during your experiments.

Part 1: Synthesis of 2-Phenylbenzothiazole (Intermediate)

The formation of the benzothiazole core is typically achieved via the oxidative condensation of 2-aminothiophenol with benzaldehyde.[2] While seemingly straightforward, several factors can impact yield and purity at scale.

Q1: My yield for the 2-phenylbenzothiazole synthesis is consistently low (<70%). What are the primary causes?

A1: Senior Scientist's Analysis: Low yields in this condensation reaction at scale are rarely due to a single issue. The most common culprits are (1) degradation of the 2-aminothiophenol starting material, (2) inefficient oxidative cyclization, or (3) suboptimal reaction conditions.

  • Causality - Starting Material Stability: 2-aminothiophenol is highly susceptible to aerobic oxidation, dimerizing to form 2,2'-diaminodiphenyl disulfide.[3] This disulfide is less reactive and will not participate in the desired condensation, effectively reducing the concentration of your key starting material.

  • Causality - Reaction Mechanism: The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes intramolecular cyclization and oxidation to form the aromatic benzothiazole ring.[2][4] If the oxidant or reaction conditions are not sufficient to drive this final dehydrogenation step, the reaction may stall at the dihydrobenzothiazole intermediate, which can be unstable during work-up.

Troubleshooting Steps:

  • Starting Material Integrity:

    • Always use freshly opened or purified 2-aminothiophenol. If the material is old or discolored (often yellowish), consider vacuum distillation before use.

    • When setting up the reaction, ensure the system is under an inert atmosphere (Nitrogen or Argon) until the cyclization is well underway.

  • Optimize Oxidant/Catalyst System:

    • For a robust, catalyst-free option, an air/DMSO oxidant system can provide excellent yields, though it may require higher temperatures.[5]

    • A common laboratory method uses a mixture of hydrogen peroxide and HCl in ethanol at room temperature, which is efficient but requires careful temperature control to avoid side reactions.[6]

    • On scale-up, consider using a milder, more controllable oxidant. One green approach uses N-bromosuccinimide (NBS) with a bromide source, which can proceed at ambient temperature.[7]

  • Reaction Conditions:

    • Ensure thorough mixing to facilitate the reaction between the sparingly soluble starting materials.

    • Monitor the reaction by TLC or LC-MS to confirm the consumption of starting material and the formation of the product. An extended reaction time may be necessary at a lower, more controlled temperature.

Q2: I'm having difficulty with the purification of 2-phenylbenzothiazole. Column chromatography is not feasible for my 100g+ scale. What do you recommend?

A2: Senior Scientist's Analysis: This is a classic scale-up challenge. The key is to avoid chromatography by developing a robust crystallization protocol. The primary impurities will be unreacted benzaldehyde and the disulfide of 2-aminothiophenol.

Troubleshooting Steps:

  • Work-up Optimization: After the reaction is complete, perform a basic wash (e.g., with aqueous sodium bicarbonate) to remove any acidic catalysts. If you used an oxidant like H2O2, a mild reducing wash (e.g., sodium sulfite) can be beneficial.

  • Solvent Screening for Crystallization: The goal is to find a solvent system where 2-phenylbenzothiazole is soluble at high temperatures but sparingly soluble at low temperatures, while impurities remain in the mother liquor.

    • Start with Ethanol or Isopropanol: These are often good starting points. Dissolve the crude product in a minimal amount of hot alcohol and allow it to cool slowly.

    • Consider a Two-Solvent System: If a single solvent doesn't provide adequate purity, try a binary system. For example, dissolve the crude material in a good solvent like dichloromethane (DCM) or ethyl acetate, and then slowly add a poor solvent like hexanes or heptane at an elevated temperature until the solution becomes turbid. Allow to cool slowly.

  • Seeding: If crystallization is slow to initiate, add a few seed crystals of pure 2-phenylbenzothiazole to the cooled, supersaturated solution to promote nucleation.

Parameter Chromatography Crystallization
Scalability PoorExcellent
Solvent Usage Very HighModerate to Low
Throughput LowHigh
Purity Potentially very highGood to Excellent (often >99%)
Cost High (Silica, Solvents, Labor)Low
Part 2: Regioselective Bromination of 2-Phenylbenzothiazole

This electrophilic aromatic substitution is the most critical and challenging step. The benzothiazole ring system is electron-deficient, requiring harsh conditions for substitution, which can lead to problems with selectivity and side reactions.[8]

Q1: My bromination reaction is producing a mixture of isomers (e.g., 4-bromo, 7-bromo, 4,5-dibromo) along with my desired 4,7-dibromo product. How can I improve regioselectivity?

A1: Senior Scientist's Analysis: Achieving high regioselectivity for the 4,7-positions is a function of controlling the electrophilicity of the reaction and leveraging the directing effects of the heterocyclic ring. The reaction proceeds via electrophilic attack on the benzene portion of the benzothiazole. The 4 and 7 positions are electronically favored for substitution. However, under overly aggressive conditions, kinetic and thermodynamic control can become muddled, leading to isomer formation.

  • Causality - Electronic Effects: The sulfur and nitrogen heteroatoms influence the electron density of the benzene ring. While the overall ring system is deactivated, the 4 and 7 positions are the most activated sites for electrophilic attack.

  • Causality - Reaction Conditions: The choice of brominating agent and the strength of the acid catalyst are paramount.

    • N-Bromosuccinimide (NBS): Generally considered a milder and more selective brominating agent than elemental bromine.[9][10] It is often the preferred choice for controlled brominations.

    • Elemental Bromine (Br₂): A very strong brominating agent, often used with hydrobromic acid (HBr).[1] It can be less selective and more prone to over-bromination if not added carefully.

    • Acid Catalyst: Concentrated sulfuric acid is typically required to protonate the brominating agent, creating a highly potent electrophile (Br+) needed to attack the deactivated ring.[9]

Troubleshooting Steps:

  • Switch to NBS: If you are using Br₂, switch to N-bromosuccinimide. It is easier to handle and often provides better selectivity.[8]

  • Control Stoichiometry: Use a precise stoichiometry of the brominating agent. For di-substitution, start with 2.05 - 2.1 equivalents of NBS. Add the agent portion-wise or as a solution via an addition funnel to maintain control.

  • Temperature Management: Keep the reaction temperature low during the addition of the brominating agent (e.g., 0-10 °C) to favor the thermodynamically preferred 4,7-isomer. Once the addition is complete, the reaction may need to be slowly warmed to room temperature or slightly above to drive it to completion.

  • Solvent Choice: The reaction is almost always run in a strong acid like concentrated H₂SO₄, which also acts as the solvent. Using a co-solvent is generally not recommended as it can interfere with the required reaction conditions.

Q2: I'm observing significant charring and decomposition during the bromination. The work-up is yielding a dark, intractable solid. What is happening?

A2: Senior Scientist's Analysis: Charring is a clear sign that the reaction conditions are too harsh. Concentrated sulfuric acid at elevated temperatures can cause sulfonation of the aromatic rings or oxidative decomposition (charring).[8] This is a common problem when trying to force the reaction to completion by increasing the temperature too aggressively.

Troubleshooting Steps:

  • Strict Temperature Control: This is non-negotiable. The exothermic nature of dissolving reagents in sulfuric acid and the bromination itself must be managed with an efficient cooling bath (ice/water or an industrial chiller). Never let the internal temperature exceed the setpoint (e.g., 25-30 °C) after the initial addition phase.

  • Slower Addition: Add the brominating agent much more slowly. A 2-3 hour addition time for a large-scale batch is reasonable. This prevents localized temperature spikes where decomposition can initiate.

  • Monitor Reaction Progress: Use TLC or LC-MS to monitor the reaction. Sample carefully by taking a small aliquot and quenching it in a large volume of ice-cold water with a reducing agent like sodium bisulfite. The goal is to stop the reaction as soon as the starting material is consumed, not to push it for hours afterward, which only increases the chance of decomposition.

Detailed Experimental Protocols

Safety First: Always work in a well-ventilated fume hood. Wear appropriate PPE, including safety glasses, a lab coat, and acid-resistant gloves. Elemental bromine and concentrated sulfuric acid are highly corrosive and toxic.

Protocol 1: Scale-Up Synthesis of 2-Phenylbenzothiazole
  • Setup: In a 2L jacketed reactor equipped with a mechanical stirrer, thermometer, and nitrogen inlet, add 2-aminothiophenol (125 g, 1.0 mol).

  • Solvent Addition: Add ethanol (750 mL) and begin stirring under a nitrogen atmosphere.

  • Reagent Addition: Add benzaldehyde (106 g, 1.0 mol).

  • Catalyst Addition: Slowly add a pre-mixed solution of 35% hydrogen peroxide (118 g, 1.2 mol) and concentrated HCl (20 mL) over 30 minutes, ensuring the internal temperature does not exceed 30°C.[6]

  • Reaction: Stir the mixture at room temperature for 4-6 hours. Monitor the reaction by TLC (e.g., 4:1 Hexanes:Ethyl Acetate) until the 2-aminothiophenol spot has disappeared.

  • Work-up: Cool the reactor to 10°C. A white or off-white solid should precipitate. Filter the solid and wash the cake with cold ethanol (2 x 100 mL) and then with water (2 x 200 mL).

  • Purification: The crude solid can be recrystallized from hot ethanol to yield pure 2-phenylbenzothiazole as white crystals. Dry in a vacuum oven. (Typical yield: 80-90%).

Protocol 2: Regioselective Dibromination
  • Setup: In a 2L jacketed reactor equipped with a mechanical stirrer, thermometer, and addition funnel, carefully add concentrated sulfuric acid (98%, 800 mL). Cool the acid to 0°C using an ice/salt bath.

  • Substrate Addition: Slowly and portion-wise, add the 2-phenylbenzothiazole (105.5 g, 0.5 mol) to the cold sulfuric acid. Allow the mixture to stir until all the solid has dissolved. Maintain the temperature below 10°C.

  • Bromination: In a separate flask, dissolve N-bromosuccinimide (NBS) (187 g, 1.05 mol) in concentrated sulfuric acid (400 mL). This may require gentle warming but must be cooled back to room temperature before use. Add this solution to the addition funnel.

  • Controlled Addition: Add the NBS solution dropwise to the reactor over 2-3 hours, ensuring the internal temperature is maintained between 0°C and 5°C.[9][10]

  • Reaction: After the addition is complete, allow the reaction to stir at 5°C for another hour, then slowly warm to room temperature and stir for 12-16 hours. Monitor by LC-MS for the disappearance of the mono-bromo intermediate and the starting material.

  • Quenching: Very carefully and slowly, pour the reaction mixture onto a large volume of crushed ice (approx. 5 kg) in a separate, large vessel with vigorous stirring. This is highly exothermic.

  • Work-up: The precipitated solid is filtered and washed extensively with water until the filtrate is neutral (pH ~7). Then, create a slurry of the solid in a solution of sodium bisulfite to quench any residual bromine, and filter again. Wash with water and dry.

  • Purification: The crude, dry solid should be purified by recrystallization from a suitable solvent like toluene or a mixture of DMF/ethanol to yield pure this compound.

Troubleshooting and Logic Flow

Troubleshooting_Bromination start Bromination Reaction Analysis issue1 Problem: Low Conversion (>10% Starting Material remains) start->issue1 issue2 Problem: Poor Selectivity (Mixture of isomers) start->issue2 issue3 Problem: Charring/ Decomposition start->issue3 sol1a Action: Increase reaction time at room temperature (up to 24h) issue1->sol1a sol2a Cause: Reaction too fast or temperature too high issue2->sol2a Likely Cause sol3a Cause: Localized temperature spikes or excessive heat issue3->sol3a Likely Cause sol1b Action: Slightly increase NBS stoichiometry (to 2.2 eq) sol1a->sol1b sol1c Caution: Do NOT significantly increase temperature. This will lead to decomposition. sol1b->sol1c end Achieved: High-purity This compound sol1c->end sol2b Action: Ensure addition temperature is maintained at 0-5°C sol2a->sol2b sol2c Action: Slow down the addition rate of the brominating agent sol2b->sol2c sol2d Action: Switch from Br2 to NBS if not already using it sol2c->sol2d sol2d->end sol3b Action: Improve cooling efficiency and reactor mixing sol3a->sol3b sol3c Action: Drastically slow down the addition of NBS sol3b->sol3c sol3d Action: Ensure substrate is fully dissolved before starting addition sol3c->sol3d sol3d->end

Figure 2: Troubleshooting logic for the bromination step.

References

Validation & Comparative

A Comparative Crystallographic Guide to 4,7-Dibromo-2-phenylbenzo[d]thiazole: Structural Elucidation and In-Silico Benchmarking

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and materials science, the precise determination of a molecule's three-dimensional structure is paramount. It underpins rational drug design, informs structure-activity relationships (SAR), and enables the engineering of novel materials with tailored properties. The benzothiazole scaffold is a privileged heterocycle, forming the core of numerous pharmacologically active agents.[1][2][3] The introduction of heavy atoms, such as bromine, and additional aromatic substituents, as in 4,7-Dibromo-2-phenylbenzo[d]thiazole , creates a molecule of significant interest but also presents specific challenges and considerations for structural analysis.

This guide provides a comprehensive technical overview of the single-crystal X-ray diffraction (SCXRD) analysis of this compound. As no public crystal structure for this specific molecule is available, we present a robust, field-proven protocol and compare the anticipated structural features with crystallographic data from closely related analogues. This comparative approach offers researchers a predictive framework and a practical guide for the crystallographic analysis of this and similar molecular systems.

The Rationale: Why SCXRD is the Gold Standard for Benzothiazoles

For heterocyclic compounds like benzothiazole derivatives, which are foundational in many drug candidates, unambiguous structural validation is critical.[1] While spectroscopic methods like NMR provide invaluable information about connectivity, only single-crystal X-ray crystallography delivers a definitive, high-resolution map of atomic positions in the solid state.[3] This technique is indispensable for:

  • Confirming Constitution and Stereochemistry: Absolutely verifying the predicted molecular structure post-synthesis.

  • Analyzing Conformation: Determining the torsion angles between the phenyl and benzothiazole ring systems, which can be crucial for receptor binding.

  • Mapping Intermolecular Interactions: Identifying non-covalent interactions like hydrogen bonds, halogen bonds, and π–π stacking that govern crystal packing and can influence physical properties like solubility and stability.[4][5]

The presence of two bromine atoms in the target molecule is particularly advantageous for SCXRD. As heavy atoms, they scatter X-rays strongly, which aids in solving the phase problem during structure determination—a common bottleneck in crystallographic analysis. However, it also necessitates careful handling of absorption effects during data processing.

Comparative Structural Analysis: Insights from Analogs

To anticipate the structural characteristics of this compound, we can examine published crystal structures of similar compounds. Key comparators include other brominated thiazoles and phenylbenzothiazoles.

For instance, the analysis of 2-Bromo-4-phenyl-1,3-thiazole reveals a nearly planar conformation, with the planes of the thiazole and phenyl rings inclined at a mere 7.45°.[5] In contrast, the structure of 1-(1,3-benzothiazol-2-yl)-3-(4-bromobenzoyl)thiourea shows a larger dihedral angle of 10.45° between the benzothiazole and bromophenyl units.[4] The presence of bulky bromine atoms on the benzothiazole core in our target compound, ortho to the phenyl ring, is expected to induce significant steric hindrance, likely resulting in a much larger dihedral angle compared to these examples.

Furthermore, crystal packing in brominated aromatic compounds is often dominated by halogen bonding and π–π interactions.[5][6] In the crystal structure of 2,4-Diacetyl-5-bromothiazole, short intermolecular S···Br contacts are observed, highlighting the role of the heavy halogen in directing the supramolecular assembly.[5][6] We can predict that the crystal packing of this compound will feature similar Br···Br, Br···S, or Br···N halogen bonds, alongside potential π-stacking of the aromatic systems.

Parameter 2-Bromo-4-phenyl-1,3-thiazole[5] 1-(1,3-benzothiazol-2-yl)-3-(4-bromobenzoyl)thiourea[4] Predicted: this compound
Crystal System MonoclinicMonoclinicLikely a low-symmetry system (e.g., Monoclinic, Triclinic)
Space Group P2₁/nP2₁/nP2₁/c, P-1, or similar centrosymmetric group
Dihedral Angle (Aryl-Thiazole) 7.45°10.45°Expected to be significantly larger (>20°) due to steric hindrance
Key Intermolecular Forces π–π stacking, S···Br contactsN–H···S, C–H···N Hydrogen BondsHalogen bonding (Br···N/S/Br), π–π stacking

Experimental Workflow: A Validated Protocol

This section details a step-by-step methodology for the single-crystal X-ray diffraction analysis of this compound.

Synthesis and Crystallization

The synthesis of 2-phenylbenzothiazole derivatives is well-established, often proceeding via the condensation of 2-aminothiophenols with benzaldehydes or benzoic acids (Jacobson method).[7] For the target compound, this would involve the reaction of 3,6-dibromo-2-aminothiophenol with benzoyl chloride.

Obtaining diffraction-quality single crystals is the most critical and often challenging step.

Protocol: Single Crystal Growth

  • Purification: Ensure the crude product is purified to >99% purity, typically by column chromatography on silica gel.[1]

  • Solvent Selection: Screen a range of solvents with varying polarities (e.g., hexane, ethyl acetate, dichloromethane, ethanol, acetone) to find a system where the compound has moderate solubility.

  • Slow Evaporation: Prepare a saturated or near-saturated solution of the compound in a chosen solvent system (e.g., ethanol/water, hexane/ethyl acetate) in a clean vial.[1] Cover the vial with a cap containing small pinholes to allow for slow evaporation over several days to weeks at room temperature.

  • Vapor Diffusion: Alternatively, dissolve the compound in a solvent in which it is soluble (e.g., dichloromethane). Place this vial inside a larger, sealed jar containing a solvent in which the compound is poorly soluble (the "anti-solvent," e.g., hexane). The anti-solvent vapor will slowly diffuse into the primary solution, reducing the compound's solubility and promoting crystal growth.

Data Collection and Processing

This protocol assumes the use of a modern CCD or CMOS detector-based diffractometer.

Protocol: X-ray Data Collection

  • Crystal Mounting: Under a polarizing microscope, select a suitable single crystal (clear, well-defined faces, no visible cracks) and mount it on a cryoloop using a cryoprotectant like paratone-N oil.[1]

  • Cryo-Cooling: Place the mounted crystal on the diffractometer's goniometer head and cool it to a low temperature (typically 100 K) using a nitrogen or helium cryostream. This minimizes atomic thermal vibrations, leading to higher quality diffraction data.[1]

  • Data Collection Strategy: Use the diffractometer software to determine the crystal lattice and orientation. Data is typically collected using monochromatic radiation (e.g., Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.5418 Å).[3] A series of diffraction images are collected by rotating the crystal through a range of angles (e.g., using ω and φ scans).

  • Data Integration and Scaling: The collected images are processed to integrate the intensities of the diffraction spots.[1] Corrections are applied for factors like Lorentz and polarization effects. Given the presence of bromine, an empirical absorption correction (e.g., multi-scan method using programs like SADABS) is crucial.[5]

Structure Solution and Refinement

The processed data is used to solve the crystal structure and refine the atomic model.

Protocol: Structure Solution & Refinement

  • Space Group Determination: The data processing step will suggest possible space groups based on systematic absences in the diffraction data.

  • Structure Solution: The structure is solved using either 'direct methods' or 'intrinsic phasing' methods, which are highly effective for small molecules with heavy atoms. The bromine atoms will likely be located first, and the remaining non-hydrogen atoms will be found in the subsequent Fourier difference maps.

  • Structural Refinement: The initial atomic model is refined against the experimental data. This is an iterative process of least-squares minimization where atomic positions, displacement parameters, and other variables are adjusted to improve the agreement between the calculated and observed structure factors (R-factor). Anisotropic displacement parameters are typically used for non-hydrogen atoms.

  • Hydrogen Atom Placement: Hydrogen atoms are generally placed in calculated positions and refined using a riding model.[5]

  • Validation: The final model is validated using tools like checkCIF to ensure it is chemically sensible and meets publication standards set by the International Union of Crystallography (IUCr).[4]

Visualization of Key Processes

Diagrams created using Graphviz provide a clear visual summary of the experimental and logical workflows.

G cluster_0 Synthesis & Crystallization cluster_1 X-ray Diffraction cluster_2 Structure Determination A Synthesis of This compound B Purification (Column Chromatography) A->B C Single Crystal Growth (e.g., Slow Evaporation) B->C D Crystal Mounting & Cryo-Cooling (100 K) C->D E Data Collection (Mo Kα, CCD Detector) D->E F Data Processing (Integration, Scaling, Absorption Correction) E->F G Structure Solution (Direct Methods) F->G H Model Refinement (Least-Squares) G->H I Validation & Analysis (checkCIF) H->I J Crystallographic Information File (CIF) I->J Final Structural Data

Caption: High-level workflow for SCXRD analysis.

Caption: Key structural relationships for the target molecule.

Conclusion and Outlook

While a definitive crystal structure for this compound remains to be published, a robust analysis is achievable through the application of standard, validated crystallographic techniques. By drawing comparisons with structurally related brominated and phenyl-substituted thiazoles, we can confidently predict key features such as a non-planar conformation and a crystal packing arrangement dominated by halogen bonding and π–π stacking. The protocols outlined in this guide provide a comprehensive roadmap for researchers, from crystal growth to final structure validation, ensuring the generation of high-quality, reliable data. The successful elucidation of this structure will provide critical insights for drug development professionals and material scientists working with this important class of heterocyclic compounds.

References

A Comparative Guide to the Photophysical Properties of 4,7-Dibromo-2-phenylbenzo[d]thiazole and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the intricate dance of molecules and light—their photophysical properties—is a critical area of study. The benzothiazole scaffold, a privileged structure in medicinal chemistry and materials science, offers a versatile platform for the design of fluorescent probes, imaging agents, and photosensitizers. This guide provides an in-depth comparison of the photophysical properties of 4,7-Dibromo-2-phenylbenzo[d]thiazole and a curated selection of its derivatives. By systematically exploring the influence of substituents on the 2-phenyl ring, we aim to furnish a foundational understanding for the rational design of novel benzothiazole-based functional molecules.

Introduction to the this compound Core

The this compound core is a promising, yet underexplored, platform for the development of functional dyes. The bromine atoms at the 4 and 7 positions offer handles for further functionalization through cross-coupling reactions, while also influencing the electronic properties of the benzothiazole ring system. The 2-phenyl substituent provides a readily modifiable position to tune the molecule's photophysical characteristics by introducing electron-donating or electron-withdrawing groups. This strategic design allows for a systematic investigation into structure-property relationships.

Comparative Analysis of Photophysical Properties

To elucidate the impact of substitution on the photophysical properties of the this compound core, we will compare the parent compound with derivatives bearing a methoxy (-OCH3) group (an electron-donating group) and a nitro (-NO2) group (an electron-withdrawing group) at the para-position of the 2-phenyl ring.

CompoundSubstituent (X)Absorption Max (λ_abs) (nm)Emission Max (λ_em) (nm)Stokes Shift (cm⁻¹)Fluorescence Quantum Yield (Φ_f)Fluorescence Lifetime (τ) (ns)
This compound-H~330-340~380-400~4500-5500Low to Moderate~1-3
4,7-Dibromo-2-(4-methoxyphenyl)benzo[d]thiazole-OCH3~340-350~410-430~5000-6000Moderate to High~2-5
4,7-Dibromo-2-(4-nitrophenyl)benzo[d]thiazole-NO2~350-360~450-480~6000-7000Low~0.5-2

Note: The values presented are approximate and can vary depending on the solvent and experimental conditions. This table is a composite based on typical values for similarly substituted 2-phenylbenzothiazole systems due to the limited availability of direct comparative data for this specific scaffold.

The Influence of Substituents: A Deeper Dive

The introduction of substituents at the para-position of the 2-phenyl ring significantly modulates the intramolecular charge transfer (ICT) character of the molecule, which in turn governs its photophysical properties.

  • Electron-Donating Groups (-OCH3): The methoxy group pushes electron density into the benzothiazole core upon photoexcitation. This increased ICT character generally leads to a red-shift in both the absorption and emission spectra, a larger Stokes shift, and an enhanced fluorescence quantum yield. The increased electron density in the excited state often results in a more emissive de-excitation pathway.

  • Electron-Withdrawing Groups (-NO2): The nitro group pulls electron density from the benzothiazole core. This also enhances the ICT character, leading to a significant red-shift in the absorption and emission maxima and a large Stokes shift. However, the presence of the nitro group often introduces non-radiative decay pathways, such as intersystem crossing to the triplet state, which can lead to a quenching of fluorescence and a lower quantum yield.

Experimental Protocols

The synthesis and photophysical characterization of these compounds are crucial for a comprehensive understanding. Below are generalized experimental workflows.

Synthesis of 4,7-Dibromo-2-arylbenzo[d]thiazoles

A common and effective method for the synthesis of 2-arylbenzothiazoles is the condensation of a 2-aminothiophenol with a substituted benzaldehyde.[1][2][3][4][5]

Step-by-Step Methodology:

  • Starting Materials: 3,6-Dibromo-2-aminothiophenol and the desired para-substituted benzaldehyde (e.g., benzaldehyde, 4-methoxybenzaldehyde, 4-nitrobenzaldehyde).

  • Reaction: The 2-aminothiophenol and the benzaldehyde are typically reacted in a suitable solvent, such as ethanol or dimethyl sulfoxide (DMSO), often in the presence of an oxidizing agent like hydrogen peroxide or air.

  • Catalysis: The reaction can be catalyzed by an acid or a metal catalyst to improve yields and reaction times.

  • Purification: The crude product is purified by recrystallization or column chromatography to yield the desired 4,7-Dibromo-2-arylbenzo[d]thiazole.

G cluster_synthesis Synthesis Workflow Starting Materials 3,6-Dibromo-2-aminothiophenol + p-Substituted Benzaldehyde Reaction Condensation Reaction (Solvent, Oxidant, Catalyst) Starting Materials->Reaction 1 Purification Recrystallization or Column Chromatography Reaction->Purification 2 Product 4,7-Dibromo-2-arylbenzo[d]thiazole Purification->Product 3

Caption: Synthetic workflow for 4,7-Dibromo-2-arylbenzo[d]thiazoles.

Photophysical Measurements

Standard spectroscopic techniques are employed to characterize the photophysical properties of the synthesized compounds.[6]

Step-by-Step Methodology:

  • Sample Preparation: Solutions of the compounds are prepared in spectroscopic grade solvents of varying polarity (e.g., hexane, toluene, dichloromethane, acetonitrile, methanol) at a concentration suitable for absorbance and fluorescence measurements (typically 10⁻⁵ to 10⁻⁶ M).

  • UV-Vis Absorption Spectroscopy: Absorption spectra are recorded using a UV-Vis spectrophotometer to determine the absorption maxima (λ_abs).

  • Fluorescence Spectroscopy: Emission spectra are recorded using a fluorometer. The excitation wavelength is set at or near the absorption maximum. The emission maximum (λ_em) is then determined.

  • Quantum Yield Determination: The fluorescence quantum yield (Φ_f) is determined relative to a well-characterized standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄).

  • Fluorescence Lifetime Measurement: Fluorescence lifetimes (τ) are measured using time-correlated single-photon counting (TCSPC).

G cluster_photophysics Photophysical Characterization Workflow SamplePrep Sample Preparation (Solutions in various solvents) UVVis UV-Vis Spectroscopy SamplePrep->UVVis Fluorescence Fluorescence Spectroscopy SamplePrep->Fluorescence DataAnalysis Data Analysis & Comparison UVVis->DataAnalysis QY Quantum Yield Measurement Fluorescence->QY Lifetime Lifetime Measurement (TCSPC) Fluorescence->Lifetime QY->DataAnalysis Lifetime->DataAnalysis

Caption: Workflow for photophysical characterization.

Mechanistic Insights from Computational Chemistry

Time-Dependent Density Functional Theory (TD-DFT) calculations can provide valuable insights into the electronic transitions and excited-state properties of these molecules, helping to rationalize the experimentally observed trends.[7][8] These calculations can predict absorption and emission energies and visualize the molecular orbitals involved in the electronic transitions, offering a deeper understanding of the ICT processes.

Conclusion and Future Directions

The this compound scaffold presents a versatile platform for the development of novel fluorophores. The photophysical properties can be systematically tuned by the introduction of electron-donating or electron-withdrawing groups on the 2-phenyl ring. This guide provides a foundational understanding of these structure-property relationships, which is essential for the design of next-generation fluorescent probes for applications in biomedical imaging and materials science. Future work should focus on synthesizing a broader range of derivatives and conducting comprehensive photophysical studies to build a more complete and quantitative structure-property relationship library for this promising class of compounds.

References

A Senior Application Scientist's Guide to the Electrochemical Characterization of 4,7-Dibromo-2-phenylbenzo[d]thiazole for OLED Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Stable and Efficient Blue OLEDs

The advancement of Organic Light-Emitting Diode (OLED) technology, particularly for high-resolution displays and solid-state lighting, is intrinsically linked to the development of high-performance emitting materials. While significant progress has been made in red and green emitters, achieving deep blue emission with high efficiency, long operational stability, and pure color coordinates remains a formidable challenge.[1] The intrinsically wider bandgap required for blue emission often leads to materials with poor stability and inefficient charge injection.[2]

Benzothiazole derivatives have emerged as a promising class of materials for OLEDs, valued for their high thermal stability and versatile electronic properties.[3][4] These heterocycles can be tailored to function as electron-transporting materials or as emissive components.[3] The specific molecule of interest, 4,7-Dibromo-2-phenylbenzo[d]thiazole , represents a strategic design. The benzothiazole core provides a rigid, electron-accepting backbone, the phenyl group can enhance π-conjugation and thermal stability, and the two bromine atoms serve as powerful electron-withdrawing groups. This substitution is expected to lower the frontier molecular orbital (HOMO and LUMO) energy levels, which is critical for tuning the emission color and improving charge injection from the electrodes.[5]

This guide provides a comprehensive framework for the electrochemical characterization of this compound. It serves as a practical manual for researchers, explaining not just the procedural steps but the scientific rationale behind them. We will detail a self-validating protocol for cyclic voltammetry, demonstrate how to derive critical parameters, and place the potential performance of this molecule in context by comparing it with alternative OLED materials.

The Crucial Role of Electrochemical Characterization

Before fabricating a full OLED device, which is a complex and resource-intensive process, it is essential to determine the material's fundamental electronic properties. The energy levels of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are paramount as they dictate the efficiency of charge injection and transport within the device.

  • HOMO Level: Represents the energy required to remove an electron (oxidation). In an OLED, the HOMO level of the emissive material should be well-aligned with the HOMO level of the adjacent Hole Transport Layer (HTL) to ensure efficient injection of holes.

  • LUMO Level: Represents the energy released when an electron is added (reduction). Similarly, the LUMO level must align with that of the Electron Transport Layer (ETL) for efficient electron injection.

A mismatch in these energy levels creates an energy barrier, impeding charge carriers from reaching the emissive layer, which leads to low efficiency and high operating voltage. Cyclic Voltammetry (CV) is the cornerstone electrochemical technique used to probe these redox processes and estimate the HOMO and LUMO energy levels of organic semiconductors.[6]

Experimental Protocol: Cyclic Voltammetry of this compound

This protocol is designed to be a self-validating system. Each step is included to ensure the accuracy, reliability, and reproducibility of the obtained data. While specific experimental data for this compound is not widely published, this procedure is the standard method for its characterization.

Preparation of the Electrochemical Cell and Solution

The causality behind this initial setup is the elimination of interfering species, primarily oxygen and water, which are electrochemically active and can obscure the desired redox signals.

  • Materials & Reagents:

    • This compound (analyte)

    • Anhydrous, HPLC-grade solvent (e.g., Dichloromethane (DCM) or Acetonitrile (ACN))

    • Supporting Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF₆) or Tetrabutylammonium perchlorate (TBAP)

    • Internal Standard: Ferrocene (Fc)

    • High-purity Argon or Nitrogen gas

  • Procedure:

    • Prepare a ~1 mM solution of this compound in the chosen solvent containing 0.1 M of the supporting electrolyte. The electrolyte is crucial as it ensures conductivity of the solution.[7]

    • Transfer the solution to a clean, dry electrochemical cell.

    • Insert the three-electrode system:

      • Working Electrode (WE): Glassy Carbon or Platinum disk electrode. This is where the redox reaction of the analyte occurs.

      • Reference Electrode (RE): Silver/Silver Chloride (Ag/AgCl) or Silver/Silver Nitrate (Ag/AgNO₃). This electrode provides a stable potential against which the potential of the WE is measured.

      • Counter Electrode (CE): Platinum wire. This electrode completes the electrical circuit, passing the current required to sustain the reaction at the WE.

    • Degas the solution by bubbling with inert gas (Argon or Nitrogen) for at least 15-20 minutes. This step is critical to remove dissolved oxygen. Maintain an inert atmosphere over the solution throughout the experiment.

The Cyclic Voltammetry Measurement Workflow

The experiment involves scanning the potential and measuring the resulting current. The scan is cycled to observe both the oxidation and reduction processes and to assess their reversibility.

G cluster_prep Preparation cluster_scan CV Scan cluster_cal Calibration & Analysis P1 Prepare Analyte Solution (1 mM in DCM + 0.1M TBAPF6) P2 Assemble 3-Electrode Cell (WE, RE, CE) P1->P2 P3 Degas with Argon (15-20 min) P2->P3 S1 Run Background Scan (Solvent + Electrolyte only) P3->S1 Start Experiment S2 Perform Analyte Scan (Sweep Potential Range) S1->S2 S3 Record Current vs. Potential (Generate Voltammogram) S2->S3 C1 Add Ferrocene (Fc) (Internal Standard) S3->C1 Post-Scan Calibration C2 Run Fc Scan (Determine E½ of Fc/Fc+) C1->C2 C3 Calculate HOMO/LUMO (vs. Vacuum Level) C2->C3

Caption: Experimental workflow for Cyclic Voltammetry.

  • Procedure:

    • Connect the electrodes to a potentiostat.

    • First, run a background scan on the solvent and electrolyte solution without the analyte to ensure no interfering peaks are present.

    • Perform the CV scan on the analyte solution. A typical scan might range from -2.0 V to +2.0 V vs Ag/AgCl. The potential is first swept in the positive (oxidative) direction and then reversed to the negative (reductive) direction.

    • Vary the scan rate (e.g., 20, 50, 100, 200 mV/s). For a reversible process, the peak current should be proportional to the square root of the scan rate. This helps validate the nature of the electrochemical process.

    • After recording the analyte's voltammogram, add a small amount of ferrocene to the solution and run another CV scan. The well-defined, reversible oxidation peak of the ferrocene/ferrocenium (Fc/Fc⁺) couple will be used as an internal reference to correct for solvent effects and reference electrode drift.[7]

Data Interpretation and Analysis

The output of a CV experiment is a voltammogram, a plot of current versus potential. From this plot, we extract the onset potentials of oxidation (Eox) and reduction (Ered).

  • Determine Onset Potentials: The onset potential is found by extrapolating the steep rise in current back to the baseline.

  • Reference to Ferrocene: The potentials are referenced against the measured half-wave potential (E½) of the Fc/Fc⁺ couple in the same solution. The E½ is the average of the anodic and cathodic peak potentials for ferrocene.

  • Calculate HOMO and LUMO Levels: The energy levels are then calculated using established empirical formulas. The HOMO and LUMO levels of a material in the solid state can be estimated from the onset oxidation and reduction potentials, respectively. A common convention assumes the absolute energy level of the Fc/Fc⁺ redox couple is -4.8 eV or -5.1 eV below the vacuum level. Using -5.1 eV as an example:

    • EHOMO (eV) = - [Eoxonset (vs Fc/Fc⁺) + 5.1]

    • ELUMO (eV) = - [Eredonset (vs Fc/Fc⁺) + 5.1]

The energy gap (Eg) can then be estimated as the difference between the LUMO and HOMO levels.

G p1 p2 p3 p4 Vac Vacuum Level (0 eV) LUMO LUMO Vac->LUMO  LUMO = -[E_red + 5.1] eV HOMO HOMO Vac->HOMO  HOMO = -[E_ox + 5.1] eV LUMO->HOMO   Eg E_LUMO_label E_HOMO_label

Caption: Deriving HOMO/LUMO levels from electrochemical data.

Comparative Analysis: Benchmarking Against Alternatives

To assess the potential of this compound, its estimated electrochemical properties must be compared with established or alternative materials used in OLEDs. The electron-withdrawing nature of the two bromine atoms is expected to lower both HOMO and LUMO levels compared to an unsubstituted 2-phenylbenzothiazole, likely pushing the emission towards the blue-green or blue region.

Below is a comparative table of frontier orbital energy levels for various classes of OLED materials. This provides the landscape in which our target molecule would compete.

Material / ClassHOMO (eV)LUMO (eV)Band Gap (eV)Primary Role / Color
This compound TBDTBDTBDExpected Blue Emitter
2-(Pyren-1-yl)-1H-phenanthro[9,10-d]-imidazole-5.66-2.583.08Blue Emitter Host
BCzB-PPI-5.74-2.483.26Deep-Blue Emitter
Pyrene-Benzimidazole Derivative (Compound B)-5.80-2.503.30Pure Blue Emitter[2]
Common Hole Transport Material (NPB)~ -5.5~ -2.4~ 3.1HTL
Common Electron Transport Material (Alq₃)~ -5.8~ -3.2~ 2.6ETL / Green Emitter

Note: TBD (To Be Determined) highlights the values that would be filled in upon completing the experimental protocol described above. Values for other materials are sourced from literature and serve as a benchmark.

Implications for OLED Device Performance

Based on its structure, this compound is a promising candidate for a blue fluorescent emitter.[1] The lowered HOMO/LUMO levels due to the dibromo-substitution could offer several advantages:

  • Improved Charge Injection: A deeper HOMO level (e.g., below -5.7 eV) could better align with modern hole-injection and transport materials, reducing the energy barrier for holes. Similarly, a lowered LUMO could facilitate electron injection.

  • Color Purity: The significant bandgap, influenced by the phenyl and dibromo substitutions, is essential for achieving emission in the blue region of the spectrum.

  • Stability: The rigid aromatic structure is a prerequisite for good thermal and morphological stability, which is critical for achieving a long operational lifetime in an OLED device.

However, a potential challenge could be that excessively deep HOMO levels might make hole injection difficult from standard HTLs like NPB. Therefore, the choice of adjacent transport layers would be critical and guided directly by the results of this electrochemical characterization.

Conclusion

The electrochemical characterization, centered around cyclic voltammetry, is an indispensable first step in evaluating the potential of a novel material like this compound for OLED applications. The detailed, self-validating protocol described herein provides a robust method for determining the crucial HOMO and LUMO energy levels. While awaiting specific experimental results for this molecule, its chemical structure suggests it is a compelling candidate for addressing the ongoing challenge of stable and efficient blue emission. By comparing its anticipated properties with existing materials, researchers can strategically design the architecture of next-generation OLED devices, paving the way for more vibrant and durable displays and lighting solutions.

References

A Comparative Guide to the In Vitro Anticancer Potential of 4,7-Dibromo-2-phenylbenzo[d]thiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The relentless pursuit of novel, more effective, and selective anticancer agents is a cornerstone of modern medicinal chemistry. Within this landscape, heterocyclic compounds have emerged as particularly fruitful scaffolds for drug discovery. Among these, the benzothiazole nucleus, a fusion of benzene and thiazole rings, has garnered significant attention for its diverse pharmacological activities, including potent anticancer properties.[1][2] This guide provides an in-depth evaluation of the in vitro anticancer activity of a specific subclass: 4,7-Dibromo-2-phenylbenzo[d]thiazole derivatives. By halogenating the benzothiazole core and allowing for substitutions on the 2-phenyl ring, a chemical space ripe for exploration is created.

This document will dissect the comparative cytotoxic performance of these derivatives against various cancer cell lines, contextualize their activity against established chemotherapeutic agents, and elucidate the experimental protocols necessary for such evaluations. We will also explore the mechanistic underpinnings of their action, providing a comprehensive resource for researchers in oncology and drug development.

The Rationale for the this compound Scaffold

The 2-phenylbenzothiazole framework is a "privileged structure" in anticancer drug design. The planar nature of this system facilitates intercalation with DNA and interaction with the active sites of various enzymes. The introduction of bromine atoms at the 4 and 7 positions is a deliberate strategic choice. Halogens, particularly bromine, can enhance the lipophilicity of the molecule, potentially improving cell membrane permeability. Furthermore, they can form halogen bonds, which are increasingly recognized as significant, albeit non-covalent, interactions in ligand-receptor binding, thereby potentially increasing the affinity for biological targets. The 2-phenyl ring serves as a versatile anchor for a variety of substituents, allowing for the fine-tuning of the molecule's electronic and steric properties to optimize anticancer activity and selectivity.

Comparative In Vitro Cytotoxicity: A Data-Driven Analysis

The primary method for assessing the potential of a new anticancer compound is to determine its cytotoxicity against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is the most common metric, representing the concentration of the drug required to inhibit the growth of 50% of the cancer cells.

While specific data on a wide range of this compound derivatives is proprietary or dispersed, we can compile a representative comparison based on published data for structurally related benzothiazole compounds to illustrate the evaluation process. The following table showcases hypothetical but realistic IC50 values for several derivatives against common cancer cell lines, benchmarked against Doxorubicin, a widely used chemotherapy drug.

Table 1: Comparative In Vitro Cytotoxicity (IC50, µM) of Substituted 2-Phenylbenzo[d]thiazole Derivatives

Compound IDDerivative DescriptionMCF-7 (Breast)A549 (Lung)HepG2 (Liver)HCT-116 (Colon)
BT-H 2-Phenylbenzo[d]thiazole (Parent)>100>100>100>100
DBT-1 This compound15.220.518.325.1
DBT-2 4,7-Dibromo-2-(4-hydroxyphenyl)benzo[d]thiazole5.88.16.59.2
DBT-3 4,7-Dibromo-2-(4-methoxyphenyl)benzo[d]thiazole2.13.42.94.5
DBT-4 4,7-Dibromo-2-(4-nitrophenyl)benzo[d]thiazole9.712.311.114.8
Doxorubicin Standard Drug 0.8 1.2 1.0 0.9

Note: The IC50 values for DBT derivatives are illustrative and based on trends observed in published literature for similar compound classes.[3][4][5]

Structure-Activity Relationship (SAR) Insights:

From this comparative data, several key structure-activity relationships can be inferred:

  • Core Structure Importance : The unsubstituted parent compound (BT-H) shows negligible activity, highlighting that the 2-phenylbenzo[d]thiazole scaffold requires functionalization to impart cytotoxicity.

  • Effect of Dibromination : The introduction of the 4,7-dibromo substituents (DBT-1) confers a significant increase in anticancer activity compared to the parent structure.

  • Influence of Phenyl Ring Substituents : The nature of the substituent at the para-position of the 2-phenyl ring dramatically influences potency.

    • An electron-donating hydroxyl group (DBT-2) enhances activity.

    • A methoxy group (DBT-3), which is also electron-donating, provides the most potent activity in this series, suggesting that both electronic effects and lipophilicity play a role.

    • An electron-withdrawing nitro group (DBT-4) results in lower, though still significant, activity compared to the electron-donating groups.

Unraveling the Mechanism: How Do They Work?

Benzothiazole derivatives are known to exert their anticancer effects through a multitude of mechanisms.[1][2][6] They are not simple cytotoxic agents but often interact with specific cellular pathways that are dysregulated in cancer.[7] Key proposed mechanisms include:

  • Induction of Apoptosis : Many benzothiazoles trigger programmed cell death, or apoptosis. They can activate caspase cascades (key executioner enzymes of apoptosis) and disrupt the mitochondrial membrane potential, leading to the release of pro-apoptotic factors.[3][8]

  • Cell Cycle Arrest : These compounds can halt the cell cycle at various checkpoints (e.g., G2/M or G1 phase), preventing cancer cells from proliferating.[8]

  • Inhibition of Protein Kinases : Several benzothiazole derivatives have been identified as inhibitors of crucial protein kinases involved in cancer cell signaling, such as Vascular Endothelial Growth Factor Receptor (VEGFR-2), which is critical for angiogenesis.[5][9]

Below is a diagram illustrating a potential mechanism of action where a benzothiazole derivative induces apoptosis.

apoptosis_pathway BT_Derivative Benzothiazole Derivative Mitochondria Mitochondria BT_Derivative->Mitochondria Induces Stress Caspase9 Caspase-9 Mitochondria->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Apoptosis Apoptosis (Cell Death) Caspase3->Apoptosis Executes

Caption: Potential apoptotic pathway induced by benzothiazole derivatives.

Experimental Protocol: The MTT Assay for Cytotoxicity Screening

To ensure the reproducibility and validity of the in vitro data, a standardized protocol is essential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a reliable, colorimetric method for assessing cell viability.[10][11][12]

Principle of the MTT Assay:

The assay is based on the ability of mitochondrial dehydrogenases in living, metabolically active cells to reduce the yellow, water-soluble tetrazolium salt (MTT) into a purple, insoluble formazan precipitate.[13] The amount of formazan produced is directly proportional to the number of viable cells. The formazan crystals are then solubilized, and the absorbance of the solution is measured using a spectrophotometer. A decrease in signal indicates a reduction in cell viability due to the cytotoxic effects of the tested compound.[10]

Step-by-Step Protocol:
  • Cell Seeding:

    • Harvest cancer cells from culture and perform a cell count using a hemocytometer or automated cell counter.

    • Dilute the cells in a complete culture medium to a final concentration of 5 x 10⁴ cells/mL.

    • Seed 100 µL of the cell suspension into each well of a 96-well microplate (resulting in 5,000 cells/well).

    • Causality: This initial cell density is critical; too few cells will result in a weak signal, while too many can lead to overgrowth and nutrient depletion, confounding the results.

  • Incubation:

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

    • Causality: This allows the cells to adhere to the plate and resume their normal growth phase before drug exposure.

  • Compound Treatment:

    • Prepare a series of dilutions of the this compound derivatives in the culture medium. Typically, a 2-fold or 10-fold serial dilution is performed to cover a wide concentration range (e.g., 0.1 µM to 100 µM).

    • Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include "vehicle control" wells (containing only the solvent, e.g., DMSO, used to dissolve the compounds) and "untreated control" wells.

    • Incubate the plate for another 48-72 hours.

    • Causality: The treatment duration is chosen to be long enough for the compounds to exert their cytotoxic or cytostatic effects.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in phosphate-buffered saline (PBS).

    • Add 10 µL of the MTT stock solution to each well.

    • Incubate the plate for 3-4 hours at 37°C.

    • Causality: During this incubation, only viable cells will convert the MTT into formazan crystals, which will appear as dark, needle-like structures under a microscope.

  • Solubilization and Measurement:

    • Carefully remove the medium from each well.

    • Add 100 µL of a solubilization solution (e.g., dimethyl sulfoxide - DMSO, or acidified isopropanol) to each well to dissolve the formazan crystals.

    • Gently agitate the plate on a shaker for 10-15 minutes to ensure complete solubilization.

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Causality: The absorbance is directly proportional to the amount of formazan, which in turn is proportional to the number of viable cells.

Visualizing the Workflow

The following diagram outlines the key stages of the MTT assay workflow.

mtt_workflow start Start seed 1. Seed Cells in 96-well plate start->seed incubate1 2. Incubate (24h) Allow attachment seed->incubate1 treat 3. Add Benzothiazole Derivatives incubate1->treat incubate2 4. Incubate (48-72h) Drug exposure treat->incubate2 add_mtt 5. Add MTT Reagent incubate2->add_mtt incubate3 6. Incubate (3-4h) Formazan formation add_mtt->incubate3 solubilize 7. Add Solubilizer (e.g., DMSO) incubate3->solubilize read 8. Read Absorbance (570 nm) solubilize->read analyze 9. Analyze Data Calculate IC50 read->analyze end End analyze->end

Caption: Standard experimental workflow for the MTT cytotoxicity assay.

Conclusion and Future Directions

The this compound scaffold represents a promising platform for the development of novel anticancer agents. The strategic placement of bromine atoms enhances the cytotoxic potential of the parent 2-phenylbenzothiazole core, and the ability to modify the 2-phenyl ring allows for extensive optimization of activity. The comparative data, though illustrative, underscores the importance of systematic structure-activity relationship studies to identify the most potent and selective compounds.

Further research should focus on synthesizing a broader library of these derivatives and screening them against a wider panel of cancer cell lines, including drug-resistant variants. Elucidating the precise molecular targets and signaling pathways affected by the most active compounds will be crucial for their advancement as potential clinical candidates. The methodologies and insights presented in this guide provide a robust framework for these future investigations.

References

comparison of the charge transport properties of different benzothiazole-based materials

Author: BenchChem Technical Support Team. Date: January 2026

The field of organic electronics has seen a surge in the development of novel materials with tailored properties for applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). Among the various heterocyclic compounds utilized as building blocks for organic semiconductors, benzothiazole and its derivatives have emerged as a promising class of materials due to their unique electronic and photophysical properties.[1][2][3] This guide provides a comprehensive comparison of the charge transport properties of different benzothiazole-based materials, offering insights into the structure-property relationships that govern their performance in electronic devices.

The Benzothiazole Core: An Electron-Deficient Building Block

Benzothiazole is an aromatic heterocyclic compound featuring a benzene ring fused to a thiazole ring. The presence of the electron-withdrawing imine nitrogen atom in the thiazole ring imparts an electron-deficient character to the benzothiazole unit.[4] This inherent electronic nature makes it an excellent component in donor-acceptor (D-A) type architectures, which are a cornerstone of modern organic semiconductor design.[3][5] By pairing electron-donating moieties with the electron-accepting benzothiazole core, the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels can be effectively tuned, leading to a reduced bandgap and facilitating intramolecular charge transfer – a critical process for efficient charge transport.[1][3]

The versatility of benzothiazole chemistry allows for the strategic introduction of various substituents, which can significantly influence the material's electronic properties, molecular packing, and ultimately, its charge carrier mobility.[1][6] This guide will explore how modifications to the benzothiazole core and the overall molecular structure impact the charge transport characteristics of both small molecules and polymers.

Small Molecules Incorporating Benzothiazole

Benzothiazole-containing small molecules have been extensively investigated for their potential in organic electronics. Their well-defined molecular structure and ease of purification offer a clear platform to study the fundamental relationships between molecular design and charge transport.

A study by Jung et al. (2016) synthesized and characterized two new benzothiadiazole derivatives, where benzothiadiazole is a related and potent electron-accepting unit often used in conjunction with benzothiazole-based donors.[7] In their work, 4,7-di(9H-carbazol-9-yl)benzo[c][1][8][9]thiadiazole (1) and 4-(9H-carbazol-9-yl)-7-(9H-pyrido[2,3-b]indol-9-yl)benzo[c][1][8][9]thiadiazole (2) were investigated as organic semiconductors in OTFTs. Compound 1 exhibited p-channel characteristics with a hole mobility of 10⁻⁴ cm²/Vs and a current on/off ratio of 10⁵.[7] This performance highlights the potential of combining electron-donating carbazole units with an electron-deficient benzothiadiazole core to facilitate hole transport.

Another investigation into benzothiazole derivatives explored the effect of different electron-donating and -withdrawing substituents on their electronic and charge transport properties.[1][6] The study synthesized a series of donor-acceptor compounds and found that the introduction of a strong electron-withdrawing nitro (-NO2) group significantly lowered the HOMO and LUMO energy levels, leading to a reduced bandgap.[1][3] While this can be advantageous for light absorption in photovoltaics, the impact on charge mobility is complex and depends on factors like molecular packing and reorganization energy. The study emphasized that smaller reorganization energies are desirable for improved intrinsic charge mobility.[1]

Benzothiazole-Based Polymers for Enhanced Performance

Conjugated polymers offer advantages over small molecules in terms of solution processability and the potential for large-area device fabrication.[5][10] The incorporation of benzothiazole units into polymer backbones has led to the development of high-performance semiconducting materials.

Donor-acceptor (D-A) copolymers are a prominent class of benzothiazole-based polymers.[5] These materials are designed by alternating electron-rich and electron-deficient monomer units, which can lead to high charge mobility and strong absorption and emission signals.[5] For instance, copolymers of 2,1,3-benzothiadiazole (a close derivative of benzothiazole) with fluorene have been synthesized and characterized for their application in optoelectronic devices.[5] The resulting polymer, Poly[2,7-(9,9-dioctyl-fluorene)-alt-5,5-(4,7-di(2-thienyl)-2,1,3-benzothiadiazole)] (PFDTBT), demonstrated the potential for use in various optoelectronic applications.[5]

The strategic functionalization of the benzothiadiazole unit within a polymer backbone can dramatically influence its charge transport characteristics. A study on donor-acceptor copolymers with a common fused donor unit (CDTT) and different benzothiadiazole acceptor units demonstrated this effect.[9] By introducing cyano and fluorine groups to the benzothiadiazole acceptor, the resulting polymer (PCDTT-FCNBT) exhibited significantly improved electron mobility of up to 0.4 cm² V⁻¹ s⁻¹.[9] This enhancement was attributed to increased backbone linearity and higher thin-film crystallinity.[9] In contrast, a polymer with a nitro-functionalized benzothiadiazole showed reduced device performance due to steric effects that limited its π-accepting capability.[9]

Comparative Data on Charge Transport Properties

To facilitate a direct comparison, the following table summarizes the key charge transport parameters for a selection of benzothiazole-based materials discussed in the literature.

Material/ReferenceArchitectureMobility TypeMobility (cm²/Vs)On/Off Ratio
4,7-di(9H-carbazol-9-yl)benzo[c][1][8][9]thiadiazole[7]Small Moleculep-type10⁻⁴10⁵
PCDTT-DFBT[9]D-A CopolymerAmbipolar0.38 (hole), 0.17 (electron)-
PCDTT-DCNBT[9]D-A Copolymern-type0.031-
PCDTT-FCNBT[9]D-A Copolymern-type0.4-
DH-BTZ-4T (vacuum deposited)[11]Small Moleculep-type0.171 x 10⁵
DH-BTZ-4T (solution processed)[11]Small Moleculep-type6.0 x 10⁻³-
NDI-BTT-NDI[12]A1-D-A2-D-A1 Moleculen-type0.0288-
NDI-TBZT-NDI[12]A1-D-A2-D-A1 MoleculeAmbipolar0.00134 (hole), 0.151 (electron)-

Note: The performance of organic electronic devices is highly dependent on the fabrication conditions, device architecture, and measurement protocols. The values presented here are for comparative purposes and were extracted from the cited literature.

Experimental Protocols for Characterizing Charge Transport

The evaluation of charge transport properties in benzothiazole-based materials predominantly relies on the fabrication and characterization of Organic Field-Effect Transistors (OFETs).

OFET Fabrication

A typical bottom-gate, top-contact OFET fabrication process involves the following steps:

  • Substrate Preparation: A heavily doped silicon wafer with a thermally grown silicon dioxide (SiO₂) layer is commonly used as the substrate, where the silicon acts as the gate electrode and the SiO₂ as the gate dielectric. The substrate is cleaned sequentially in ultrasonic baths of deionized water, acetone, and isopropanol.

  • Dielectric Surface Treatment: To improve the interface between the dielectric and the organic semiconductor, the SiO₂ surface is often treated with a self-assembled monolayer (SAM) of materials like octadecyltrichlorosilane (OTS) or hexamethyldisilazane (HMDS).

  • Active Layer Deposition: The benzothiazole-based material is deposited onto the treated substrate. For small molecules, this is often done via vacuum thermal evaporation. For polymers, solution-based techniques like spin-coating or drop-casting are employed. The thickness of the active layer is a critical parameter and is typically in the range of 30-100 nm.

  • Source and Drain Electrode Deposition: Finally, the source and drain electrodes (e.g., gold) are deposited on top of the organic semiconductor layer through a shadow mask.

OFET_Fabrication cluster_0 OFET Fabrication Workflow Substrate Cleaning Substrate Cleaning Surface Treatment Surface Treatment Substrate Cleaning->Surface Treatment e.g., OTS, HMDS Active Layer Deposition Active Layer Deposition Surface Treatment->Active Layer Deposition Spin-coating or Evaporation Electrode Deposition Electrode Deposition Active Layer Deposition->Electrode Deposition e.g., Gold Device Characterization Device Characterization Electrode Deposition->Device Characterization

Caption: A simplified workflow for the fabrication of a bottom-gate, top-contact Organic Field-Effect Transistor (OFET).

OFET Characterization

The electrical characteristics of the fabricated OFETs are measured using a semiconductor parameter analyzer in a controlled environment (e.g., in a nitrogen-filled glovebox or under vacuum) to exclude the effects of air and moisture. The key parameters extracted from these measurements are:

  • Charge Carrier Mobility (μ): This is a measure of how quickly charge carriers move through the material under the influence of an electric field. It is typically calculated from the transfer characteristics (drain current vs. gate voltage) in the saturation regime.

  • On/Off Current Ratio (I_on/I_off): This is the ratio of the drain current when the transistor is in the "on" state to the current when it is in the "off" state. A high on/off ratio is crucial for digital applications.

  • Threshold Voltage (V_th): This is the gate voltage at which the transistor begins to conduct.

Structure-Property Relationships and Molecular Design Principles

The comparative data reveals several key principles for designing high-performance benzothiazole-based charge transport materials:

  • Donor-Acceptor Architecture: The D-A strategy is highly effective in tuning the frontier molecular orbital energy levels, which is crucial for achieving both high mobility and desired switching characteristics.[3][5]

  • Fluorination: The introduction of fluorine atoms to the benzothiazole or adjacent aromatic units is a powerful tool for enhancing electron mobility.[9][13] Fluorination can lower the LUMO energy level, facilitating electron injection, and can also promote more ordered molecular packing.[10][13]

  • Backbone Planarity and Crystallinity: A more planar polymer backbone and higher crystallinity in the thin film state generally lead to improved charge transport due to enhanced intermolecular π-π stacking.[9]

  • Substituent Effects: The choice of substituent groups has a profound impact on the electronic properties and device performance.[1][6] Steric hindrance from bulky substituents can disrupt molecular packing and hinder charge transport.[9]

Structure_Property_Relationship cluster_1 Molecular Design and Charge Transport Molecular_Structure Molecular Structure Electronic_Properties Electronic Properties (HOMO/LUMO) Molecular_Structure->Electronic_Properties Substituent Effects Molecular_Packing Molecular Packing & Crystallinity Molecular_Structure->Molecular_Packing Planarity, Steric Hindrance Charge_Transport Charge Transport Properties (Mobility) Electronic_Properties->Charge_Transport Molecular_Packing->Charge_Transport

Caption: The interplay between molecular structure, electronic properties, molecular packing, and the resulting charge transport characteristics in benzothiazole-based materials.

Conclusion and Future Outlook

Benzothiazole-based materials have demonstrated significant promise as active components in organic electronic devices. The ability to systematically tune their charge transport properties through synthetic modification makes them a versatile platform for fundamental research and practical applications. While significant progress has been made, particularly in the development of n-type and ambipolar materials, challenges remain in achieving consistently high mobilities combined with excellent device stability. Future research will likely focus on the development of novel benzothiazole derivatives with even stronger electron-accepting capabilities, the exploration of new donor-acceptor combinations, and the optimization of thin-film morphology to further enhance charge transport and device performance. The insights gained from the comparative analysis presented in this guide can serve as a valuable resource for researchers and scientists in the ongoing quest for next-generation organic electronic materials.

References

A Senior Application Scientist's Guide to Purity Validation of 4,7-Dibromo-2-phenylbenzo[d]thiazole Using High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

In the landscape of drug discovery and development, the quality of an active pharmaceutical ingredient (API) is paramount. This quality is intrinsically linked to the purity of its preceding chemical intermediates.[1] Impurities, even in trace amounts, can originate from starting materials, byproducts, or degradation and may alter the efficacy, safety, and stability of the final drug product.[2][3] 4,7-Dibromo-2-phenylbenzo[d]thiazole is a key heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of novel therapeutic agents.[4][5] Its molecular structure, featuring a benzothiazole core, imparts specific physicochemical properties that are leveraged in drug design. However, the synthesis, often involving multi-step reactions, can introduce a variety of impurities.

This guide provides an in-depth, experience-driven protocol for the purity validation of this compound. We will focus on the development and application of a robust High-Performance Liquid Chromatography (HPLC) method, widely regarded as the gold standard for pharmaceutical purity analysis due to its high resolution, sensitivity, and quantitative accuracy.[6] We will explore the rationale behind methodological choices, present a self-validating experimental protocol, and compare the performance of this method with alternative analytical approaches.

Understanding the Analyte and Potential Impurities

The synthesis of 2-arylbenzothiazoles, including this compound, typically involves the condensation of a 2-aminothiophenol derivative with a benzaldehyde or related precursor.[7][8] The subsequent bromination steps introduce further complexity.

Common Synthesis Pathway:

  • Condensation of 2-amino-4,7-dibromobenzenethiol with benzaldehyde.

  • Alternatively, bromination of a pre-formed 2-phenylbenzo[d]thiazole.

Based on these synthetic routes, potential process-related impurities that must be resolved and quantified include:

  • Starting Materials: Unreacted 2-phenylbenzo[d]thiazole or its precursors.

  • Intermediates & Byproducts: Mono-brominated species (e.g., 4-Bromo-2-phenylbenzo[d]thiazole or 7-Bromo-2-phenylbenzo[d]thiazole).

  • Over-brominated Species: Introduction of additional bromine atoms on the phenyl ring.

  • Isomers: Impurities arising from alternative cyclization or bromination positions.

A successful HPLC method must be able to separate the main compound from all these potential impurities to ensure an accurate purity assessment.[9]

HPLC Method Development: A Rationale-Driven Approach

Developing a robust HPLC method is a systematic process that requires a deep understanding of the analyte's chemistry and chromatographic principles.[9] Reverse-phase HPLC (RP-HPLC) is the technique of choice for moderately polar to non-polar organic molecules like our target compound.[10]

Workflow for Purity Validation by HPLC

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Chromatographic Analysis cluster_data Phase 3: Data Processing & Reporting Sample Synthesized Batch of This compound SamplePrep Prepare Sample Solution (e.g., 1.0 mg/mL in Diluent) Sample->SamplePrep StdPrep Prepare Reference Standard (e.g., 1.0 mg/mL in Diluent) Inject Inject Blank, Standard, and Sample Solutions StdPrep->Inject Reference SamplePrep->Inject Analyte MobilePhase Prepare Mobile Phases (Aqueous Buffer & Organic) Equilibrate Equilibrate HPLC System with Initial Conditions MobilePhase->Equilibrate Eluent Equilibrate->Inject Run Execute Gradient Elution Method Inject->Run Detect UV Detection at 280 nm Run->Detect Integrate Integrate Chromatograms Detect->Integrate Raw Data Identify Identify Peaks based on Retention Time (RT) of Standard Integrate->Identify Calculate Calculate Purity using Area Percent Normalization Identify->Calculate Report Generate Certificate of Analysis (Purity, Impurity Profile) Calculate->Report

Caption: Workflow for HPLC purity validation of this compound.

Experimental Protocol: Validated RP-HPLC Method

This protocol is designed to be self-validating by incorporating system suitability checks.

1. Instrumentation and Materials:

  • HPLC system with a gradient pump, autosampler, column oven, and UV/Vis detector (Agilent 1200 series or equivalent).[11]

  • Chromatography Data System (CDS) for data acquisition and processing.

  • Analytical balance, volumetric flasks, pipettes, and HPLC vials.

  • Reference Standard: this compound (purity ≥ 99.5%).

  • HPLC-grade acetonitrile (ACN) and water.

  • Ammonium formate (analytical grade).

2. Chromatographic Conditions:

ParameterConditionRationale
Column C18, 4.6 x 150 mm, 3.5 µm particle sizeThe C18 stationary phase provides excellent hydrophobic retention for the aromatic rings of the analyte and potential impurities, offering a robust starting point for separation.[12]
Mobile Phase A 10 mM Ammonium Formate in Water (pH adjusted to 3.5 with formic acid)A buffered mobile phase is crucial for reproducible retention times of heterocyclic compounds containing nitrogen, which can exhibit pH-dependent ionization.[13] Ammonium formate is volatile and compatible with LC-MS if impurity identification is needed.
Mobile Phase B Acetonitrile (ACN)Acetonitrile is a common organic modifier that provides good peak shape and lower backpressure compared to methanol for many compounds.
Gradient Elution 0-5 min: 60% B; 5-25 min: 60% to 95% B; 25-30 min: 95% B; 30.1-35 min: 60% B (re-equilibration)A gradient elution is necessary to elute both less retained polar impurities and highly retained non-polar impurities (like over-brominated species) in a reasonable timeframe while maintaining good resolution around the main peak.[11]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time with system pressure.
Column Temperature 35 °CMaintaining a constant, elevated column temperature ensures reproducible retention times and can improve peak efficiency by reducing mobile phase viscosity.
Detection UV at 280 nmThe benzothiazole moiety provides strong UV absorbance. 280 nm is selected as a representative wavelength to detect both the main analyte and a broad range of potential aromatic impurities. A diode array detector (DAD) can be used initially to determine the optimal wavelength.
Injection Volume 5 µLA small injection volume prevents column overloading and peak distortion, especially for a relatively concentrated sample solution.
Diluent Acetonitrile/Water (70:30 v/v)This mixture ensures the solubility of the analyte and is compatible with the initial mobile phase conditions to ensure good peak shape.

3. Solution Preparation:

  • Reference Standard Solution (0.5 mg/mL): Accurately weigh ~25 mg of the reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Sample Solution (0.5 mg/mL): Prepare in the same manner as the reference standard using the synthesized batch of this compound.

4. System Suitability Testing (SST): Before analyzing any samples, the system's performance must be verified. This is a cornerstone of a trustworthy protocol.[1]

  • Procedure: Inject the Reference Standard Solution five times consecutively.

  • Acceptance Criteria:

    • Tailing Factor (T): ≤ 1.5 (ensures symmetrical peaks).

    • Theoretical Plates (N): ≥ 5000 (indicates column efficiency).

    • Relative Standard Deviation (%RSD) of Peak Area: ≤ 2.0% (demonstrates injection precision).

5. Analysis and Calculation:

  • Inject the diluent (as a blank), followed by the Reference Standard Solution, and then the Sample Solution.

  • Identify the peak for this compound in the sample chromatogram by comparing its retention time to that of the reference standard.

  • Calculate the purity using the area percent normalization method, assuming all impurities have a similar response factor at the chosen wavelength.

    • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Comparative Analysis: Performance and Alternatives

No single analytical method provides a complete picture. A comprehensive validation strategy often involves orthogonal techniques.[1]

Comparison with Other Analytical Methods
MethodAdvantagesDisadvantagesBest Use Case
High-Performance Liquid Chromatography (HPLC) High resolution, quantitative accuracy, high sensitivity, well-established for purity testing.[2][6]Higher cost, more complex instrumentation, requires method development.Primary Method: Gold standard for final purity determination, quality control, and stability testing.[1]
Thin-Layer Chromatography (TLC) Rapid, low cost, simple, good for monitoring reaction progress.Not quantitative, lower resolution and sensitivity compared to HPLC.In-Process Control: Quickly checking for the presence of starting materials or major byproducts during synthesis.
Gas Chromatography (GC) Excellent for volatile and thermally stable compounds.[6]Not suitable for non-volatile or thermally labile compounds like this compound.Residual Solvent Analysis: The primary application in this context would be to quantify any residual solvents from the synthesis, not for purity of the main compound.
Liquid Chromatography-Mass Spectrometry (LC-MS) Provides molecular weight information, enabling impurity identification.[14] High sensitivity and specificity.More expensive and complex than HPLC-UV. Quantitative analysis can be more challenging without standards.Impurity Identification: Used to identify the structure of unknown peaks observed in the HPLC-UV chromatogram, providing crucial information for process optimization.[6]
Illustrative Data: Purity Comparison of Synthesized Batches

The validated HPLC method can be used to compare the quality of different synthesis batches. The table below presents hypothetical data from three different batches, demonstrating the method's utility in quality control.

Analyte / ImpurityRetention Time (min)Batch A (Area %)Batch B (Area %)Batch C (Area %)
Mono-bromo Impurity 112.50.150.450.08
This compound 15.8 99.65 98.90 99.81
Unidentified Impurity 117.20.080.20Not Detected
Over-brominated Impurity21.10.120.450.11
Total Purity 99.65% 98.90% 99.81%

Analysis:

  • Batch C shows the highest purity and is the most successful synthesis.

  • Batch B has significantly higher levels of all impurities, suggesting issues with reaction control or purification. This batch may not meet the quality standards for use in further pharmaceutical development.

  • The data allows researchers to correlate process parameters with the final purity profile, enabling process optimization.

Conclusion

Validating the purity of a pharmaceutical intermediate like this compound is a non-negotiable step in drug development. A well-developed and validated reverse-phase HPLC method, as detailed in this guide, provides the necessary accuracy, precision, and robustness to ensure the quality and consistency of the material. By understanding the rationale behind the chromatographic choices, implementing system suitability tests, and using the method to compare different batches, researchers and drug development professionals can confidently assess the purity of their synthesized intermediates. This rigorous analytical control is fundamental to the development of safe and effective medicines.

References

Safety Operating Guide

Definitive Disposal Protocol for 4,7-Dibromo-2-phenylbenzo[d]thiazole

Author: BenchChem Technical Support Team. Date: January 2026

Core Principle: Hazard-Informed Waste Management

The proper disposal of any laboratory chemical is not merely a logistical task; it is the final step in a safe experimental workflow. The molecular structure of 4,7-Dibromo-2-phenylbenzo[d]thiazole—a brominated, nitrogen- and sulfur-containing heterocyclic aromatic compound—dictates its classification and handling procedures. The presence of bromine atoms necessitates its treatment as halogenated organic waste , a category with specific, stringent disposal requirements due to the potential for producing toxic and environmentally persistent byproducts if disposed of improperly.

Hazard Profile and Risk Assessment

Based on analogous compounds, this compound should be handled as a substance with the following potential hazards:

  • Acute Toxicity: Assumed to be toxic if swallowed and potentially toxic upon skin contact.[1][3][4]

  • Irritation: May cause skin, eye, and respiratory tract irritation.[5][6]

  • Environmental Hazard: Potentially harmful to aquatic life.[3] Avoid release to the environment under any circumstances.

  • Combustion Hazards: Fire may produce highly toxic and corrosive gases, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), sulfur oxides (SOx), and hydrogen bromide (HBr) gas.[2]

Quick Reference Safety Table
ParameterSpecificationRationale & Source
Waste Classification Halogenated Organic Solid WasteContains bromine atoms, classifying it under specific EPA/RCRA guidelines for halogenated compounds.
GHS Hazard Codes (Inferred) H301/H302 (Toxic/Harmful if swallowed), H311 (Toxic in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H402 (Harmful to aquatic life).Based on data for 4,7-Dibromo-2,1,3-benzothiadiazole and other brominated thiazoles.[1][3][5][6]
Required PPE Chemical safety goggles with side shields, chemical-resistant gloves (nitrile), laboratory coat.To prevent eye and skin contact with a potentially toxic and irritating solid.[1][6][7]
Engineering Controls Chemical Fume HoodTo prevent inhalation of fine dust particles during handling and transfer operations.[3][6]
Incompatible Materials Strong oxidizing agents.To prevent potentially hazardous reactions.[2]
Primary Disposal Route High-Temperature Incineration via Licensed ContractorEnsures complete destruction of the halogenated organic molecule and scrubbing of hazardous combustion byproducts like HBr.[1][4]

Step-by-Step Disposal Protocol

This protocol ensures safety, regulatory compliance, and environmental stewardship. The fundamental causality is to isolate the halogenated waste stream to ensure it reaches the correct, specialized disposal facility.

Step 1: Waste Classification and Segregation

Immediately classify any waste containing this compound, including contaminated consumables (e.g., weighing paper, gloves, pipette tips), as Halogenated Organic Solid Waste .

  • Causality: Halogenated and non-halogenated waste streams are incinerated under different conditions and at different costs. Mixing them leads to expensive and inefficient disposal for the entire commingled volume. Keep this waste stream separate from all others:

    • Non-halogenated organic waste (e.g., acetone, hexane).

    • Aqueous waste.

    • Acids and bases.

    • Sharps and broken glass.

Step 2: Containerization

Use a designated, chemically compatible, and sealable container for accumulation. A high-density polyethylene (HDPE) or glass container with a screw-top lid is appropriate.

  • Causality: The container must prevent leakage and the escape of any potential vapors or dust. It must not react with the chemical waste it holds. The container must remain closed at all times except when waste is actively being added.

Step 3: Labeling

Proper labeling is a critical, non-negotiable safety control. Affix a "Hazardous Waste" label to the container before adding the first particle of waste.

The label must clearly state:

  • The words "Hazardous Waste ".

  • The full chemical name: "This compound " and any other components in the waste. Do not use abbreviations.

  • The primary hazards: "Toxic ", "Irritant ".

  • The date of accumulation start.

  • Your name, laboratory, and contact information.

  • Causality: Clear labeling prevents accidental mixing of incompatible waste streams and ensures that EHS personnel can handle and transport the container safely and in full regulatory compliance.

Step 4: Accumulation and Storage

Store the sealed and labeled waste container in a designated satellite accumulation area within your laboratory. This area should be:

  • In a well-ventilated location (e.g., under a fume hood or in a ventilated cabinet).

  • Within secondary containment (e.g., a chemical-resistant tray) to contain any potential leaks.

  • Away from heat, ignition sources, and incompatible materials.[2]

Step 5: Final Disposal

Once the container is full or you have finished the project, arrange for pickup through your institution's Environmental Health and Safety (EHS) department.

  • Causality: EHS professionals are trained to handle, transport, and consolidate hazardous waste for final disposal by a licensed and accredited waste management contractor. The contractor will use high-temperature incineration, which is the standard and required method for destroying halogenated organic compounds safely.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of this compound waste.

G cluster_0 In-Lab Waste Handling cluster_1 Institutional Disposal A Waste Generation (e.g., residual solid, contaminated gloves) B Classify as: 'Halogenated Organic Solid Waste' A->B C Select Compatible Container (HDPE or Glass, Screw-Top) B->C Correct Classification D Affix 'Hazardous Waste' Label (Full chemical name, hazards, date) C->D E Accumulate in Satellite Area (Ventilated, Secondary Containment) D->E F Container Full or Project Complete? E->F G Arrange Pickup with Institutional EHS Dept. F->G Yes H Transport to Central Hazardous Waste Facility G->H I Final Disposal via Licensed Contractor (High-Temperature Incineration) H->I

Caption: Workflow for the safe disposal of this compound.

Emergency Procedures: Spills and Exposure

Small Spills (in a fume hood):
  • Ensure your PPE is intact.

  • Gently sweep or wipe up the solid material, avoiding the creation of dust. Use an inert absorbent material (e.g., vermiculite, sand) if necessary.

  • Place all contaminated materials into your labeled hazardous waste container.

  • Decontaminate the surface with an appropriate solvent (e.g., soap and water), and dispose of the cleaning materials as hazardous waste.

Large Spills (or any spill outside a fume hood):
  • Evacuate the immediate area.

  • Alert colleagues and prevent entry.

  • Contact your institution's EHS or emergency response team immediately.

Personal Exposure:
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[6]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[6]

  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention and provide the SDS or chemical name to the medical personnel.[1][6]

References

Personal protective equipment for handling 4,7-Dibromo-2-phenylbenzo[d]thiazole

Author: BenchChem Technical Support Team. Date: January 2026

Essential Safety and Handling Guide for 4,7-Dibromo-2-phenylbenzo[d]thiazole

A Senior Application Scientist's Guide to Safe Laboratory Operations

This guide provides essential, immediate safety and logistical information for the handling of this compound. As researchers, scientists, and drug development professionals, our primary responsibility is to ensure a safe laboratory environment. This document moves beyond a simple checklist to offer a comprehensive, scientifically-grounded protocol. By understanding the "why" behind each step, we can mitigate risks and ensure the integrity of our work.

Hazard Assessment: Understanding the Risks

Key Potential Hazards:

  • Acute Oral Toxicity: Toxic if ingested.

  • Skin Irritation: May cause irritation upon contact.

  • Eye Irritation: May cause serious eye irritation.

  • Respiratory Tract Irritation: Inhalation of dust may irritate the respiratory system.

During handling, fine powders can become airborne, posing an inhalation risk. Accidental transfer from contaminated gloves to the mouth is a primary route for ingestion. Therefore, our protective measures must address all potential routes of exposure: dermal (skin), ocular (eyes), inhalation, and ingestion.

Personal Protective Equipment (PPE) Protocol

The selection and proper use of PPE are your first and most critical lines of defense. The following table summarizes the mandatory PPE for handling this compound.

PPE CategorySpecificationRationale
Eye and Face Chemical safety goggles meeting EN166 (EU) or ANSI Z87.1 (US) standards.Protects against splashes and airborne particles, preventing serious eye irritation.[1][5]
Hand Protection Chemical-resistant nitrile gloves. Gloves must be inspected for tears or holes prior to use.Provides a barrier against skin contact.[1][5] Nitrile offers good resistance to a range of chemicals. Proper removal technique is crucial to prevent cross-contamination.
Body Protection A long-sleeved laboratory coat.Protects skin and personal clothing from contamination.[1][5]
Respiratory A NIOSH/MSHA or European Standard EN 149 approved respirator if dust may be generated or ventilation is inadequate.Required when handling powders outside of a certified chemical fume hood to prevent inhalation of aerosolized particles.[1][5] In most cases, handling within a fume hood is sufficient.

Operational Plan: A Step-by-Step Workflow

Adherence to a strict, logical workflow minimizes the risk of exposure and cross-contamination. The following diagram and protocol outline the mandatory steps for safely handling this compound.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup & Disposal Phase prep_area 1. Designate & Prepare Work Area in Fume Hood gather_materials 2. Gather All Necessary Equipment & Reagents prep_area->gather_materials don_ppe 3. Don Appropriate PPE (Gloves, Goggles, Lab Coat) gather_materials->don_ppe weigh_transfer 4. Carefully Weigh & Transfer Compound in Fume Hood don_ppe->weigh_transfer Proceed to Handling decontaminate 5. Decontaminate Glassware & Work Surfaces weigh_transfer->decontaminate Proceed to Cleanup segregate_waste 6. Segregate & Dispose of Contaminated Waste decontaminate->segregate_waste doff_ppe 7. Doff PPE Correctly segregate_waste->doff_ppe wash_hands 8. Wash Hands Thoroughly doff_ppe->wash_hands

Caption: Safe handling workflow for this compound.

Detailed Protocol:

  • Preparation:

    • Designate a Work Area: All handling of this compound must occur within a certified chemical fume hood to ensure adequate ventilation.[1][5]

    • Assemble Materials: Before starting, gather all necessary equipment (spatulas, weigh boats, glassware) and reagents. This prevents the need to leave the designated area with contaminated PPE.

    • Don PPE: Put on your lab coat, chemical safety goggles, and nitrile gloves. Ensure your gloves are pulled over the cuffs of your lab coat.

  • Handling:

    • Weighing and Transfer: This compound is a solid, likely a powder or crystalline material.[1] Handle it carefully to minimize dust generation. Use a micro-spatula for transfers. If weighing, do so within the fume hood.

    • Perform Experimental Work: Keep all containers with the compound sealed when not in immediate use.

  • Cleanup:

    • Decontamination: Clean all non-disposable equipment and the work surface within the fume hood with an appropriate solvent and then soap and water.

    • Waste Segregation: All disposable items that have come into contact with the chemical (e.g., weigh boats, contaminated paper towels, gloves) are considered hazardous waste and must be placed in a designated, sealed waste container.

  • Post-Handling:

    • Doffing PPE: Remove PPE in the correct order to avoid self-contamination: first gloves, then goggles, and finally the lab coat.

    • Hand Hygiene: Immediately after removing PPE, wash your hands thoroughly with soap and water for at least 20 seconds.

Disposal Plan

Proper disposal is a critical final step in the safe handling of any chemical.

  • Chemical Waste: Unused or waste this compound must be disposed of as hazardous chemical waste. It should be collected in a clearly labeled, sealed container.

  • Contaminated Materials: All disposable materials, including gloves, weigh boats, and paper towels, must be disposed of in a designated solid hazardous waste container.

  • Disposal Method: The standard procedure for this type of waste is incineration by an accredited, licensed disposal contractor.[1] Never dispose of this chemical down the drain or in regular trash. Always follow your institution's specific hazardous waste disposal protocols.

Emergency Procedures

In the event of an accidental exposure, immediate and correct action is vital.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5][6]

  • Skin Contact: Remove all contaminated clothing immediately. Wash the affected skin area with plenty of soap and water for at least 15 minutes. If irritation persists, seek medical attention.[5][6]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.[5][6]

  • Ingestion: If the substance is swallowed, call a poison control center or doctor immediately. Rinse the mouth with water. Do NOT induce vomiting.[1][5]

When seeking medical attention, bring the Safety Data Sheet (or this guide if an SDS is unavailable) for the compound to provide to the medical professionals.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.